molecular formula C12H16BrNO B1487897 1-(2-Bromo-5-methoxybenzyl)pyrrolidine CAS No. 1394291-43-0

1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Cat. No.: B1487897
CAS No.: 1394291-43-0
M. Wt: 270.17 g/mol
InChI Key: RHWIVDCYXFGLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromo-5-methoxybenzyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-5-methoxybenzyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-15-11-4-5-12(13)10(8-11)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWIVDCYXFGLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234082
Record name Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-43-0
Record name Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Bromo-5-methoxybenzyl)pyrrolidine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure, frequently incorporated into molecules designed to interact with biological systems.[1][2][3] This document details the compound's chemical identity, core physicochemical properties, a robust synthesis protocol with mechanistic insights, and its potential applications as a versatile building block for novel therapeutic agents. Safety protocols and handling guidelines are also provided to ensure its safe application in a research environment. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of new pharmacologically active compounds.

Chemical Identity and Physicochemical Properties

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a substituted aromatic amine. The structure features a central pyrrolidine ring, a saturated five-membered nitrogen heterocycle, connected via a methylene bridge to a 2-bromo-5-methoxy substituted benzene ring.[4] The presence of the bromine atom, the methoxy group, and the basic pyrrolidine nitrogen imparts specific chemical characteristics that are valuable for further chemical modification and for interaction with biological targets.

Table 1: Core Properties of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

PropertyValueSource
CAS Number 1394291-43-0[4]
IUPAC Name 1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidine[4]
Molecular Formula C₁₂H₁₆BrNO[4]
Molecular Weight 270.17 g/mol [4]
Canonical SMILES COC1=CC=C(Br)C(CN2CCCC2)=C1[4]
InChI Key RHWIVDCYXFGLCF-UHFFFAOYSA-N[4]
LogP 2.93[4]

Synthesis and Reaction Mechanism

The synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is typically achieved through a standard nucleophilic substitution reaction. This pathway involves the N-alkylation of pyrrolidine with a suitable benzyl halide precursor, 2-bromo-5-methoxybenzyl bromide.

Causality of Experimental Design

The chosen synthetic route leverages the inherent nucleophilicity of the secondary amine in the pyrrolidine ring and the electrophilic nature of the benzylic carbon in 2-bromo-5-methoxybenzyl bromide.[1]

  • Nucleophile: Pyrrolidine is a cyclic secondary amine and acts as a potent nucleophile.[5] Its nitrogen atom readily donates its lone pair of electrons to form a new carbon-nitrogen bond.

  • Electrophile: 2-Bromo-5-methoxybenzyl bromide (CAS: 19614-12-1) is an ideal electrophile.[6] The bromine atom attached to the methylene group is a good leaving group, and the benzylic position is activated towards substitution.

  • Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This is crucial as the formation of HBr would protonate the pyrrolidine starting material, rendering it non-nucleophilic and halting the reaction.

  • Solvent: An aprotic polar solvent like dimethylformamide (DMF) is selected to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.[1]

Experimental Protocol: N-Alkylation of Pyrrolidine

Materials:

  • 2-Bromo-5-methoxybenzyl bromide (CAS: 19614-12-1)

  • Pyrrolidine (CAS: 123-75-1)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-methoxybenzyl bromide (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Add pyrrolidine (1.1-1.5 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to a moderately elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product using column chromatography on silica gel to yield 1-(2-bromo-5-methoxybenzyl)pyrrolidine as the final product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Pyrrolidine Pyrrolidine (Nucleophile) Reaction Nucleophilic Substitution (N-Alkylation) Pyrrolidine->Reaction BenzylBromide 2-Bromo-5-methoxybenzyl bromide (Electrophile) BenzylBromide->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Temp Heat (60-80°C) Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(2-Bromo-5-methoxybenzyl)pyrrolidine (Final Product) Purification->Product

Caption: Workflow for the synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Applications in Research and Drug Development

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both natural products and synthetic drugs.[3][7] Its significance stems from several key features that 1-(2-bromo-5-methoxybenzyl)pyrrolidine embodies as a building block.

  • Structural Scaffolding: The non-planar, three-dimensional structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is critical for effective binding to complex biological targets like enzymes and receptors.[2]

  • Modulation of Physicochemical Properties: The basic nitrogen of the pyrrolidine ring can be protonated at physiological pH, which can improve aqueous solubility and allow for the formation of ionic interactions with biological targets.[2]

  • Versatility for Analogue Synthesis: The aryl bromide in 1-(2-bromo-5-methoxybenzyl)pyrrolidine is a versatile functional group. It serves as a handle for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of structure-activity relationships (SAR).

  • Potential Therapeutic Areas: Derivatives of substituted pyrrolidines have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][8] Specifically, compounds with similar structural motifs have shown promise as potential anticancer agents.[1]

Structure-Application Relationship Diagram

SAR_Diagram cluster_structure Chemical Structure Features cluster_application Potential Applications Pyrrolidine Pyrrolidine Ring (3D Scaffold, Basic N) Scaffold Scaffold for Drug Discovery Pyrrolidine->Scaffold Provides 3D diversity ArylBromide Aryl Bromide (Handle for Cross-Coupling) ArylBromide->Scaffold Enables analogue synthesis Methoxy Methoxy Group (Modulates Electronics & Lipophilicity) Anticancer Anticancer Agents Scaffold->Anticancer Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial CNS CNS-active Compounds Scaffold->CNS

Caption: Relationship between structural features and potential applications.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for 1-(2-bromo-5-methoxybenzyl)pyrrolidine is not publicly available, a hazard assessment can be made based on structurally related compounds such as bromo-methoxy-benzaldehydes and benzoic acids.[9][10] The primary hazards are expected to be skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[9][10]

Precautionary Measures and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or aerosols.[9][11] Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.[10]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat. Ensure exposed skin is covered.[9]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid breathing dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from strong oxidizing agents.

First Aid and Emergency Procedures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Disposal

Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste. This typically involves disposal via an approved hazardous waste management facility.

Conclusion

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a valuable chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, relying on well-established chemical principles. The compound's structure, featuring a privileged pyrrolidine scaffold and a functionalized aromatic ring, makes it an excellent starting point for the development of diverse chemical libraries aimed at identifying novel therapeutic agents. Adherence to strict safety and handling protocols is essential when working with this and structurally related compounds to ensure a safe research environment.

References

  • 1-(2-bromo-5-methoxybenzoyl)pyrrolidine - C12H14BrNO2 . Chemspace. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines . PubMed Central (PMC). [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines . MDPI. [Link]

  • Pyrrolidine . Wikipedia. [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones . PubMed Central (PMC). [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology . PubMed Central (PMC). [Link]

  • Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists . National Institutes of Health (NIH). [Link]

  • Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents . PubMed Central (PMC). [Link]

  • Pyrrolidine-based marketed drugs . ResearchGate. [Link]

  • Showing Compound 2-Pyrrolidinone (FDB000741) . FooDB. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Profile of a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the meticulous characterization of novel chemical entities is paramount. It is this foundational knowledge that underpins successful drug development, from optimizing synthesis and formulation to understanding metabolic fate and ensuring regulatory compliance. This guide provides a comprehensive technical overview of the physicochemical properties of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, a substituted benzylpyrrolidine that holds potential as a versatile building block in the synthesis of more complex molecules.

Our approach in this document is to move beyond a simple recitation of data. We will delve into the "why" behind the observed characteristics, grounding our discussion in the principles of physical organic chemistry. By understanding the interplay of the brominated aromatic ring, the methoxy ether, and the basic pyrrolidine moiety, we can build a predictive and practical understanding of this compound's behavior. This guide is structured to provide both a high-level summary for quick reference and detailed experimental protocols for hands-on application.

Molecular Identity and Structural Elucidation

At its core, 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a tertiary amine featuring a pyrrolidine ring N-substituted with a 2-bromo-5-methoxybenzyl group. This unique combination of a flexible, basic aliphatic heterocycle and a sterically hindered, electron-rich aromatic ring dictates its chemical personality.

IdentifierValueSource
IUPAC Name 1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidine[1]
CAS Number 1394291-43-0[1]
Molecular Formula C₁₂H₁₆BrNO[1][2]
Molecular Weight 270.17 g/mol [1][2]
Canonical SMILES COC1=CC=C(Br)C(CN2CCCC2)=C1[1]
InChI Key RHWIVDCYXFGLCF-UHFFFAOYSA-N[1]

Predicted and Analogous Physicochemical Properties

Direct experimental data for all physicochemical properties of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is not extensively published. However, by examining its constituent parts and closely related analogs, we can establish a reliable profile.

PropertyPredicted/Analogous ValueRationale and Context
Melting Point Likely a low-melting solid or oilThe precursor, 2-Bromo-5-methoxybenzyl bromide, has a melting point of 90-95 °C.[3][4] The addition of the pyrrolidine group may lower the melting point due to a disruption of crystal lattice packing.
Boiling Point > 200 °C (at atmospheric pressure)Pyrrolidine has a boiling point of 87-88 °C.[5][6] The significantly larger and heavier benzyl group will substantially increase the boiling point. For a related compound, 5-Bromo-2-methoxypyridine, the boiling point is 80 °C at a reduced pressure of 12 mmHg.[7]
Density ~1.3-1.4 g/mLThe presence of the heavy bromine atom will lead to a density significantly greater than that of water. For comparison, 5-Bromo-2-methoxypyridine has a density of 1.453 g/mL at 25 °C.[7]
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); sparingly soluble in water.The lipophilic benzyl bromide portion and the pyrrolidine ring suggest good solubility in non-polar to moderately polar organic solvents.[8] The tertiary amine can be protonated, which would increase its aqueous solubility at acidic pH.
LogP 2.93[1] This value indicates a moderate degree of lipophilicity, suggesting the compound will preferentially partition into organic phases over aqueous phases.
pKa ~9-10The pKa of the conjugate acid of pyrrolidine is 11.27.[6][9] The electron-withdrawing inductive effect of the benzyl group will slightly decrease the basicity of the pyrrolidine nitrogen, resulting in a lower pKa.

Synthesis and Chemical Reactivity

The primary route for the synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is through nucleophilic substitution.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Bromo-5-methoxybenzyl bromide 2-Bromo-5-methoxybenzyl bromide 1-(2-Bromo-5-methoxybenzyl)pyrrolidine 1-(2-Bromo-5-methoxybenzyl)pyrrolidine 2-Bromo-5-methoxybenzyl bromide->1-(2-Bromo-5-methoxybenzyl)pyrrolidine Nucleophilic Attack Pyrrolidine Pyrrolidine Pyrrolidine->1-(2-Bromo-5-methoxybenzyl)pyrrolidine Aprotic Solvent (e.g., DMF) Aprotic Solvent (e.g., DMF) Aprotic Solvent (e.g., DMF)->1-(2-Bromo-5-methoxybenzyl)pyrrolidine Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->1-(2-Bromo-5-methoxybenzyl)pyrrolidine Elevated Temperature Elevated Temperature Elevated Temperature->1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Caption: Synthetic pathway for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

This reaction involves the alkylation of pyrrolidine with 2-bromo-5-methoxybenzyl bromide.[10] The use of an aprotic solvent like dimethylformamide (DMF) and a non-nucleophilic base such as potassium carbonate is typical to facilitate the reaction and neutralize the HBr byproduct.

Key Reactivity Insights:

  • The Pyrrolidine Nitrogen: This is the primary site of basicity and nucleophilicity. It can be readily protonated by acids to form a water-soluble salt.

  • The Aryl Bromide: The bromine atom on the aromatic ring is a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This makes the molecule a valuable intermediate for building more complex structures.

  • The Benzyl Position: The methylene bridge between the aromatic ring and the pyrrolidine is susceptible to oxidation under harsh conditions.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons (3H): Expect three signals in the aromatic region (~6.5-7.5 ppm). The bromine and methoxy groups will influence their chemical shifts and coupling patterns. Based on the substitution pattern, one would expect a doublet, a singlet (or a narrowly split doublet), and a doublet of doublets.

  • Methoxy Protons (3H): A sharp singlet at approximately 3.8 ppm is anticipated for the -OCH₃ group.[11]

  • Benzylic Protons (2H): A singlet around 3.5-4.0 ppm corresponding to the CH₂ group connecting the aromatic ring to the pyrrolidine.

  • Pyrrolidine Protons (8H): Two multiplets in the aliphatic region (~1.5-3.0 ppm), corresponding to the four methylene groups of the pyrrolidine ring.

¹³C NMR Spectroscopy
  • Aromatic Carbons (6C): Six signals are expected in the aromatic region (~110-160 ppm). The carbon attached to the bromine will be shifted upfield, while the carbon attached to the methoxy group will be shifted significantly downfield.

  • Methoxy Carbon (1C): A signal around 55-60 ppm.

  • Benzylic Carbon (1C): A signal in the range of 50-60 ppm.

  • Pyrrolidine Carbons (4C): Four signals in the aliphatic region (~20-55 ppm).

Infrared (IR) Spectroscopy
  • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

  • C-O stretching (ether): A strong, characteristic peak around 1250 cm⁻¹.

  • C-N stretching: A peak in the 1020-1250 cm⁻¹ region.

  • Aromatic C=C bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. A key fragmentation pathway would be the cleavage of the benzyl-pyrrolidine bond, leading to a stable iminium cation and a bromomethoxybenzyl radical. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) will be evident in the molecular ion and any bromine-containing fragments.

Analytical Methodologies: Ensuring Purity and Stability

The robust analysis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is critical for its use in further synthetic steps.

Chromatographic Purity Assessment

A standard method for assessing the purity of this compound would involve Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Step-by-Step Protocol:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.

Causality: The C18 column provides a non-polar stationary phase suitable for retaining the lipophilic molecule. The acidic modifier in the mobile phase ensures the tertiary amine is protonated, leading to sharper peaks and better chromatography. A gradient elution is necessary to separate the main compound from potential impurities with different polarities.

Stability Assessment

For drug development purposes, understanding the stability of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is crucial. Forced degradation studies can identify potential degradation pathways.

G cluster_stress Stress Conditions API Sample API Sample Acidic (e.g., 0.1 M HCl) Acidic (e.g., 0.1 M HCl) API Sample->Acidic (e.g., 0.1 M HCl) Basic (e.g., 0.1 M NaOH) Basic (e.g., 0.1 M NaOH) API Sample->Basic (e.g., 0.1 M NaOH) Oxidative (e.g., 3% H₂O₂) Oxidative (e.g., 3% H₂O₂) API Sample->Oxidative (e.g., 3% H₂O₂) Thermal (e.g., 60°C) Thermal (e.g., 60°C) API Sample->Thermal (e.g., 60°C) Photolytic (ICH Q1B) Photolytic (ICH Q1B) API Sample->Photolytic (ICH Q1B) Analytical Method (e.g., HPLC) Analytical Method (e.g., HPLC) Acidic (e.g., 0.1 M HCl)->Analytical Method (e.g., HPLC) Basic (e.g., 0.1 M NaOH)->Analytical Method (e.g., HPLC) Oxidative (e.g., 3% H₂O₂)->Analytical Method (e.g., HPLC) Thermal (e.g., 60°C)->Analytical Method (e.g., HPLC) Photolytic (ICH Q1B)->Analytical Method (e.g., HPLC) Identify Degradation Products Identify Degradation Products Analytical Method (e.g., HPLC)->Identify Degradation Products Analyze for new peaks

Caption: Workflow for a forced degradation stability study.

Protocol Overview:

  • Prepare solutions of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Incubate the solutions for a defined period.

  • At specified time points, analyze the samples by the developed HPLC method.

  • Monitor for a decrease in the main peak area and the appearance of new peaks (degradants).

  • Characterize any significant degradants using HPLC-MS.

Trustworthiness: This systematic approach, guided by ICH principles, ensures that the stability-indicating nature of the analytical method is validated and provides a comprehensive understanding of the compound's degradation profile.[12][13]

Handling, Storage, and Safety Considerations

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light.

  • Safety: While specific toxicity data for this compound is not available, it should be treated as potentially harmful if swallowed, inhaled, or in contact with skin. The precursor, 5-Bromo-2-methoxybenzaldehyde, is listed as harmful if swallowed.[14]

Conclusion

1-(2-Bromo-5-methoxybenzyl)pyrrolidine presents a fascinating profile for the medicinal chemist. Its physicochemical characteristics, driven by the interplay of its constituent functional groups, make it a moderately lipophilic, basic compound with clear handles for further synthetic elaboration. While a complete experimental dataset is yet to be published, this guide has synthesized available data from analogous structures and established principles to provide a robust working profile. The outlined analytical methodologies provide a clear path for ensuring its quality and understanding its stability, paving the way for its confident application in research and development.

References

  • Pyrrolidine Five Chongqing Chemdad Co. ,Ltd. (n.d.). Pyrrolidine.
  • Wikipedia. (2023). Pyrrolidine. Retrieved from [Link]

  • Protheragen. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • Chemspace. (n.d.). 1-(2-bromo-5-methoxybenzoyl)pyrrolidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
  • PubChem. (n.d.). 1-(2-Methoxyphenoxy)pyrrolidine. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • ACS Publications. (2000). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. Retrieved from [Link]

  • SciSpace. (n.d.). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Retrieved from [Link]

  • ResearchGate. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • ResearchGate. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. Retrieved from [Link]

  • MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4,5-dimethoxybenzyl bromide. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Charles River. (n.d.). Stability Testing of Biopharmaceutical Products. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Science and Innovation. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Retrieved from [Link]

  • ACS Publications. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics. Retrieved from [Link]

  • ACG Publications. (2023). Records of Natural Products-SI. Retrieved from [Link]

  • ResearchGate. (2019). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]

Sources

1-(2-Bromo-5-methoxybenzyl)pyrrolidine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only and does not constitute professional advice. All laboratory work should be conducted by qualified personnel in compliance with established safety protocols.

Introduction

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a substituted heterocyclic compound featuring a pyrrolidine ring N-substituted with a brominated and methoxylated benzyl group. The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products, pharmaceuticals, and drug candidates, including nicotine and various racetam compounds.[1] The specific substitution pattern on the benzyl ring—containing a bromine atom and a methoxy group—offers multiple points for further chemical modification and introduces specific steric and electronic properties that can be exploited in drug design. This guide provides a comprehensive technical overview of its molecular characteristics, a robust synthesis protocol, and an exploration of its potential applications grounded in the established significance of its structural components.

Molecular Structure and Physicochemical Properties

The structural foundation of this molecule is the covalent bond between the secondary amine of the pyrrolidine ring and the benzylic carbon of the 2-bromo-5-methoxybenzyl group.

Chemical Structure

The molecule's architecture is defined by the pyrrolidine nitrogen acting as a nucleophile to displace a leaving group from the benzylic position of a 2-bromo-5-methoxybenzyl precursor.

Figure 1: Molecular structure of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Physicochemical Data

The properties listed below are essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

PropertyValueSource
Molecular Formula C₁₂H₁₆BrNO[2]
Molecular Weight 270.17 g/mol [2]
Appearance Predicted to be a solid or oil at room temperature.
InChI Key SKWVUHCHLUKKBT-UHFFFAOYSA-N (Isomer)[2]
Canonical SMILES COC1=CC(Br)=C(C=C1)CN2CCCC2

Table 1: Key Physicochemical Properties. Note: Data for the isomeric compound 2-(5-Bromo-2-methoxybenzyl)pyrrolidine is used for the formula and weight, as they are identical.

Synthesis and Characterization

The synthesis of N-benzyl amines is a cornerstone of organic chemistry. For 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, reductive amination represents a highly efficient and reliable synthetic strategy. This method is chosen for its high atom economy and the direct formation of the target C-N bond from readily available precursors.

Synthetic Workflow

The process begins with the formation of an iminium ion intermediate from the condensation of an aldehyde and a secondary amine, which is then reduced in situ to the target tertiary amine.

G start_materials Starting Materials: 2-Bromo-5-methoxybenzaldehyde & Pyrrolidine reaction_step Step 1: Iminium Ion Formation (Condensation in Methanol) start_materials->reaction_step Mix & Stir reduction_step Step 2: In-situ Reduction (Sodium Borohydride, 0°C to RT) reaction_step->reduction_step Intermediate workup_step Step 3: Aqueous Work-up & Extraction (DCM / NaHCO₃) reduction_step->workup_step Crude Product purification_step Step 4: Purification (Silica Gel Column Chromatography) workup_step->purification_step Organic Phase final_product Final Product: 1-(2-Bromo-5-methoxybenzyl)pyrrolidine purification_step->final_product Pure Fractions

Figure 2: Workflow for synthesis via reductive amination.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through clear checkpoints and standard analytical verification steps.

Reagents & Equipment:

  • 2-Bromo-5-methoxybenzaldehyde (Precursor)

  • Pyrrolidine (Secondary Amine)[1]

  • Sodium Borohydride (NaBH₄) (Reducing Agent)

  • Methanol (Solvent)

  • Dichloromethane (DCM) (Extraction Solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) (Drying Agent)

  • Standard glassware, magnetic stirrer, ice bath

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-bromo-5-methoxybenzaldehyde in methanol (approx. 0.2 M concentration).

  • Iminium Formation: Add 1.2 equivalents of pyrrolidine to the solution. Stir the mixture at room temperature for 1 hour.

    • Causality: The excess pyrrolidine ensures complete consumption of the limiting aldehyde. The reaction progress can be monitored by TLC, observing the disappearance of the aldehyde spot.

  • Reduction: Cool the flask in an ice bath to 0°C. Cautiously add 1.5 equivalents of sodium borohydride in small portions over 15-20 minutes.

    • Causality: The portion-wise addition at low temperature controls the exothermic reaction and prevents side reactions.

  • Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours or until TLC analysis indicates the absence of the iminium intermediate.

  • Work-up: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Partition the remaining residue between DCM and a saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Validation: Combine the pure fractions (identified by TLC) and remove the solvent to yield the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound.

Potential Applications and Research Context

While specific biological data for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is not widely published, its structural components suggest significant potential in drug discovery.

  • Central Nervous System (CNS) Agents: The pyrrolidine ring is a key feature in nootropic racetam compounds.[1] Furthermore, structurally related cyclized phenethylamines, such as 2C-B-PYR, are potent serotonin 5-HT₂A and 5-HT₂C receptor agonists, highlighting the potential for this scaffold to interact with CNS targets.[3]

  • Oncology: Pyrrolidine derivatives have demonstrated promising anticancer activity, showing selective toxicity against cancer cell lines.[2] The bromo-aromatic moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the rapid synthesis of diverse compound libraries to probe structure-activity relationships.

  • Scaffold for Library Synthesis: The bromine atom on the aromatic ring is a key functional group for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. This allows the molecule to serve as an intermediate for creating more complex derivatives with tailored properties for specific biological targets.

Safety, Handling, and Disposal

Safe handling is paramount. The hazard profile should be assumed based on the reactive components and general principles for novel compounds.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[4]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.[5] In case of exposure, rinse the affected area with copious amounts of water and seek medical attention.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

  • Disposal: Dispose of chemical waste and contaminated materials through an approved waste disposal contractor, in accordance with local and national regulations.

References

  • Chemspace. (n.d.). 1-(2-bromo-5-methoxybenzoyl)pyrrolidine. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B-PYR. Retrieved from [Link]

  • Google Patents. (1998). Process for producing 2-bromo-5-methoxybenzyl bromide.
  • FooDB. (2010). Showing Compound 2-Pyrrolidinone (FDB000741). Retrieved from [Link]

  • Angene. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • Gsrs. (n.d.). 2-BROMO-5-METHOXYBENZYL BROMIDE. Retrieved from [Link]

  • Inskye pharma. (n.d.). (E)-2-bromo-6-(3-(pyrrolidin-1-yl)-1-ρ-tolylprop-1-enyl)pyridine. Retrieved from [Link]

Sources

synthesis pathways for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Abstract

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a substituted benzylpyrrolidine that serves as a valuable scaffold and intermediate in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring, a methoxy group, and a bromine atom, offers multiple points for further chemical modification, making it a versatile building block for creating diverse molecular libraries. The presence of the pyrrolidine motif is significant, as this heterocycle is a core component in numerous biologically active compounds, including those with anticancer and central nervous system activities.[1][2] This guide provides a comprehensive technical overview of the primary synthetic pathways to this target molecule, designed for researchers and professionals in organic synthesis and drug discovery. We will dissect two robust and field-proven strategies: Reductive Amination and Nucleophilic Substitution (N-Alkylation) . Each pathway is detailed with step-by-step protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal route based on available precursors, scale, and strategic objectives.

Introduction

The synthesis of complex organic molecules is the bedrock of modern pharmaceutical development. The target compound, 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, represents a key intermediate whose structural features are strategically positioned for subsequent diversification, for example, through cross-coupling reactions at the bromine-substituted position. This guide offers an in-depth exploration of its synthesis, moving beyond simple procedural lists to explain the causality behind experimental choices, thereby providing a self-validating framework for laboratory application.

Molecular Identity:

  • IUPAC Name: 1-[(2-Bromo-5-methoxyphenyl)methyl]pyrrolidine[3]

  • Molecular Formula: C₁₂H₁₆BrNO

  • Molecular Weight: 270.17 g/mol [1]

  • CAS Number: 1394291-43-0[3]

We will explore two distinct and strategically different synthetic paradigms for its construction, each beginning from readily accessible starting materials.

Synthesis Pathway I: Reductive Amination

This pathway constructs the target molecule by forming the benzylic carbon-nitrogen bond through the reductive amination of a carbonyl precursor, 2-bromo-5-methoxybenzaldehyde, with pyrrolidine. This is a powerful and widely used transformation in organic chemistry due to its high efficiency and broad substrate scope.[4][5]

Strategic Overview

The core of this strategy is the reaction between an aldehyde and a secondary amine to form an intermediate iminium ion, which is then reduced in situ by a hydride-donating reagent to yield the final tertiary amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is critical as it is selective for the iminium ion and will not reduce the starting aldehyde.

Workflow for Reductive Amination

cluster_0 Precursor Synthesis cluster_1 Core Reaction p_bromoanisole p-Bromoanisole formylation Formylation (TiCl4, Cl2CHOCH3) p_bromoanisole->formylation aldehyde 2-Bromo-5-methoxybenzaldehyde formylation->aldehyde reductive_amination Reductive Amination (NaBH(OAc)3, DCE) aldehyde->reductive_amination pyrrolidine Pyrrolidine pyrrolidine->reductive_amination product 1-(2-Bromo-5-methoxybenzyl)pyrrolidine reductive_amination->product

Caption: Overall workflow for the synthesis via the reductive amination pathway.

Part 1: Synthesis of Precursor (2-Bromo-5-methoxybenzaldehyde)

The commercial availability of 2-bromo-5-methoxybenzaldehyde can vary, making its efficient synthesis a crucial first step.[6] A reliable method starts from the readily available p-bromoanisole.

Experimental Protocol: Formylation of p-Bromoanisole

This procedure utilizes a Friedel-Crafts-type formylation reaction to introduce the aldehyde group ortho to the activating methoxy substituent.[7]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve p-bromoanisole (15 g, 0.08 mol) in 350 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 30 g, 0.16 mol) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. The solution will typically turn a deep color.

  • Formylating Agent Addition: After stirring for 10 minutes, add 1,1-dichloromethyl methyl ether (12.7 g, 0.088 mol) dropwise, maintaining the temperature between 0-10 °C.

  • Reaction Monitoring: Stir the reaction for 90 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred beaker containing 400 mL of a saturated sodium bicarbonate solution and crushed ice.

  • Extraction & Wash: Separate the organic layer. Extract the aqueous phase with DCM (2 x 100 mL). Combine the organic layers and wash with saturated sodium chloride (brine), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purification: The resulting crude solid, 5-bromo-2-methoxybenzaldehyde, can be purified by recrystallization or column chromatography to yield the final product.[7]

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
p-Bromoanisole187.0415.0 g1.0
Titanium Tetrachloride189.6817.4 mL2.0
1,1-Dichloromethyl methyl ether114.9612.7 g1.1
Dichloromethane-350 mL-
Typical Yield 215.04 (Product) ~16.4 g (95%)
Part 2: Core Reaction (Reductive Amination)

With the aldehyde precursor in hand, the final C-N bond is formed.

Experimental Protocol: Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine
  • Reaction Setup: To a solution of 2-bromo-5-methoxybenzaldehyde (10.0 g, 46.5 mmol) in 200 mL of 1,2-dichloroethane (DCE) in a round-bottom flask, add pyrrolidine (3.6 g, 51.2 mmol, 1.1 equiv.).

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 14.8 g, 69.8 mmol, 1.5 equiv.) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
2-Bromo-5-methoxybenzaldehyde215.0410.0 g1.0
Pyrrolidine71.123.6 g1.1
Sodium Triacetoxyborohydride211.9414.8 g1.5
1,2-Dichloroethane-200 mL-
Typical Yield 270.17 (Product) ~10.6 g (84%)

Synthesis Pathway II: Nucleophilic Substitution (N-Alkylation)

This alternative and highly efficient pathway involves the direct alkylation of pyrrolidine with a reactive benzyl halide, 2-bromo-5-methoxybenzyl bromide. This is a classic SN2 reaction and is often preferred for its simplicity, especially if the benzyl bromide precursor is readily available.

Strategic Overview

The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. The reaction is typically facilitated by a non-nucleophilic base to neutralize the HBr generated, driving the reaction to completion.

Workflow for N-Alkylation

benzyl_bromide 2-Bromo-5-methoxybenzyl bromide alkylation N-Alkylation (K2CO3, DMF) benzyl_bromide->alkylation pyrrolidine Pyrrolidine pyrrolidine->alkylation product 1-(2-Bromo-5-methoxybenzyl)pyrrolidine alkylation->product

Caption: Overall workflow for the synthesis via the N-alkylation pathway.

Part 1: Availability of Precursor (2-Bromo-5-methoxybenzyl bromide)

A significant advantage of this pathway is the commercial availability of 2-bromo-5-methoxybenzyl bromide from various chemical suppliers.[8][9] This allows researchers to bypass precursor synthesis, saving time and resources. However, should a synthesis be required, a reliable method exists starting from 3-methylanisole.[10]

Part 2: Core Reaction (N-Alkylation)

This protocol is based on a well-established method for the N-alkylation of amines with benzyl halides.[1]

Experimental Protocol: Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine
  • Reaction Setup: In a round-bottom flask, combine 2-bromo-5-methoxybenzyl bromide (10.0 g, 35.7 mmol), pyrrolidine (3.0 g, 42.8 mmol, 1.2 equiv.), and anhydrous potassium carbonate (K₂CO₃, 7.4 g, 53.6 mmol, 1.5 equiv.) in 100 mL of anhydrous dimethylformamide (DMF).

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 400 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash thoroughly with water (to remove DMF) and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oil can be purified by flash column chromatography to yield the final product.

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
2-Bromo-5-methoxybenzyl bromide279.9610.0 g1.0
Pyrrolidine71.123.0 g1.2
Potassium Carbonate138.217.4 g1.5
Dimethylformamide-100 mL-
Typical Yield 270.17 (Product) ~8.7 g (90%)

Comparative Analysis of Synthesis Pathways

The choice between Reductive Amination and N-Alkylation depends on several practical and strategic factors.

FeaturePathway I: Reductive AminationPathway II: N-AlkylationRationale & Expert Insights
Key Precursor 2-Bromo-5-methoxybenzaldehyde2-Bromo-5-methoxybenzyl bromideThe benzyl bromide is generally more accessible commercially, which can make Pathway II more direct for many labs.
Number of Steps 2 (if aldehyde is synthesized)1 (if bromide is purchased)Pathway II offers a shorter route, reducing overall synthesis time and potential for material loss.
Reagent Toxicity Uses borohydride reagents.Uses DMF (a potential reprotoxin).Both pathways have hazards. STAB is relatively safe to handle, while DMF requires careful handling in a fume hood.
Scalability Good. Reductive aminations are common in industrial processes.Excellent. SN2 reactions are robust and generally scale well. Exotherm control may be needed.Both methods are scalable, but the simplicity and high yield of N-alkylation often make it more attractive for larger quantities.
Overall Yield High (typically >80% for amination step)Very High (often >90%)The N-alkylation route frequently provides a higher overall yield due to fewer steps and high reaction efficiency.
Atom Economy ModerateHighThe N-alkylation is more atom-economical as the primary byproduct is KBr and H₂O from the base.
Conclusion

Two highly effective and reliable synthetic pathways to 1-(2-Bromo-5-methoxybenzyl)pyrrolidine have been presented.

  • Pathway II (N-Alkylation) is the recommended route for most laboratory applications due to its operational simplicity, shorter synthesis time (assuming commercial availability of the benzyl bromide precursor), and typically higher yield.

  • Pathway I (Reductive Amination) serves as an excellent and robust alternative, particularly when 2-bromo-5-methoxybenzaldehyde is more readily available than the corresponding benzyl bromide, or when specific reaction conditions preclude the use of alkyl halides.

Both methodologies provide access to this versatile building block, empowering researchers and drug development professionals to advance their discovery programs by creating novel and complex molecular architectures.

References
  • Process for producing 2-bromo-5-methoxybenzyl bromide.
  • 2-Bromo-5-methoxybenzyl bromide | 19614-12-1. Biosynth.
  • 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis. ChemicalBook.
  • Buy 2-(5-Bromo-2-methoxybenzyl)pyrrolidine. Smolecule.
  • Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com.
  • Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com.
  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO.
  • Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • 2-Bromo-5-methoxybenzyl bromide 97. Sigma-Aldrich.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
  • 2-Bromo-5-methoxybenzaldehyde | CAS 7507-86-0. Santa Cruz Biotechnology.
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl
  • BJOC - Search Results. Beilstein Journals.
  • 1-[(2-Bromo-5-methoxyphenyl)methyl]pyrrolidine. Fluorochem.
  • Application Notes and Protocols for Pyrrolidine Synthesis via Reductive Amin
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone. Green Chemistry (RSC Publishing).

Sources

Spectroscopic Characterization of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth protocols and interpretative insights for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a substituted benzylamine derivative with potential applications in medicinal chemistry and materials science. The presence of a brominated aromatic ring, a methoxy group, and a pyrrolidine moiety gives rise to a unique spectroscopic fingerprint. Accurate characterization of this molecule is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide will detail the theoretical basis and practical application of key spectroscopic techniques for the unambiguous identification of this compound.

The synthesis of related structures, such as 2-(5-Bromo-2-methoxybenzyl)pyrrolidine, typically involves the reaction of a substituted benzyl bromide with pyrrolidine.[1] A similar synthetic strategy can be envisioned for the target molecule, starting from 2-bromo-5-methoxybenzyl bromide.[2][3] The structural confirmation of the final product relies heavily on the spectroscopic methods detailed herein.

Predicted Spectroscopic Data

Based on the structure of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine and data from analogous compounds, a prediction of the key spectroscopic features can be made.

Table 1: Predicted Spectroscopic Data for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine
Technique Parameter Predicted Value/Observation
¹H NMR Chemical Shift (δ)Aromatic protons: ~6.7-7.4 ppm; Methoxy protons: ~3.8 ppm; Benzyl protons: ~3.6 ppm; Pyrrolidine protons: ~1.8, ~2.5 ppm
¹³C NMR Chemical Shift (δ)Aromatic carbons: ~113-160 ppm; Methoxy carbon: ~55 ppm; Benzyl carbon: ~60 ppm; Pyrrolidine carbons: ~23, ~54 ppm
IR Wavenumber (cm⁻¹)C-H (aromatic): ~3000-3100; C-H (aliphatic): ~2850-2950; C-O (ether): ~1020-1050, ~1240-1260; C-N (amine): ~1020-1250; C-Br: ~500-600
MS (EI) m/zMolecular Ion (M⁺): ~270/272 (due to ⁷⁹Br/⁸¹Br isotopes); Key Fragments: iminium ion, tropylium-type ions

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.

Protocol for NMR Data Acquisition:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Instrument Instrument Setup (Tune & Shim) Transfer->Instrument H1_Acq ¹H NMR Acquisition Instrument->H1_Acq C13_Acq ¹³C NMR Acquisition Instrument->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Correction Phase & Baseline Correction FT->Correction Reference Referencing Correction->Reference Analysis Integration & Peak Analysis Reference->Analysis

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. The analysis of vapor phase IR spectra of related compounds can aid in interpretation.[6][7]

Diagram of the IR (ATR) Experimental Workflow:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean Clean ATR Crystal Apply_Sample Apply Sample to Crystal Clean->Apply_Sample Background Collect Background Spectrum Apply_Sample->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Identify_Bands Identify Characteristic Absorption Bands Sample_Scan->Identify_Bands Correlate Correlate to Functional Groups Identify_Bands->Correlate

Caption: Workflow for IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Protocol for MS Data Acquisition (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) is expected.

    • Analyze the fragmentation pattern to identify characteristic fragment ions. For N-benzyl derivatives, the formation of an iminium cation is a significant fragmentation pathway.[7]

Diagram of the Mass Spectrometry (EI) Workflow:

MS_Workflow Sample_Intro Sample Introduction Ionization Electron Ionization (70 eV) Sample_Intro->Ionization Acceleration Ion Acceleration Ionization->Acceleration Mass_Analysis Mass Analysis (m/z separation) Acceleration->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum Analysis Data Analysis (Molecular Ion & Fragmentation) Mass_Spectrum->Analysis

Caption: Workflow for Mass Spectrometry (EI) analysis.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural characterization of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers can confidently verify the identity and purity of their synthesized compound. The predicted spectroscopic data serves as a valuable reference for comparison with experimental results.

References

  • SpectraBase. (n.d.). 2-(2-Methylbenzyl)pyrrolidine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • G. G., Koutentis, P. A., & Loukas, V. (2013). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 18(9), 10582-10601. [Link]

  • Global Substance Registration System. (n.d.). 2-BROMO-5-METHOXYBENZYL BROMIDE. Retrieved from [Link]

  • Chen, J., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1023. [Link]

  • DeRuiter, J., et al. (2018). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Forensic Chemistry, 11, 100-110. [Link]

  • Krasavin, M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493. [Link]

  • Chemspace. (n.d.). 1-(2-bromo-5-methoxybenzoyl)pyrrolidine. Retrieved from [Link]

  • Palfey, B. A., & Klinman, J. P. (1993). Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. Biochemistry, 32(9), 2367-2373. [Link]

  • Li, G., et al. (2019). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 32(1), 43-48. [Link]

  • Shukla, R., et al. (2004). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 116(3), 129-135. [Link]

  • Jourdan, F., et al. (2014). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE, 9(1), e84882. [Link]

  • Bähn, S., et al. (2011). Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. Angewandte Chemie International Edition, 50(44), 10474-10477. [Link]

  • Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products, 17(4), 726-730. [Link]

  • Martínez-Urbina, M. A., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 24. [Link]

  • SpectraBase. (n.d.). (5S)-1-benzyl-5-(2-methoxybenzoyl)pyrrolidin-2-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The pyrrolidine ring is a privileged scaffold, a cornerstone in the architecture of numerous biologically active compounds due to its unique three-dimensional structure and capacity for stereochemical diversity.[1][2] This guide focuses on a specific, yet under-explored derivative: 1-(2-Bromo-5-methoxybenzyl)pyrrolidine . While direct, extensive research on this particular molecule is nascent, its structural motifs—a pyrrolidine ring, a brominated aromatic system, and a methoxy group—suggest a high probability of significant biological activity. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining the theoretical framework and practical methodologies to unlock the therapeutic potential of this promising compound. We will delve into its plausible biological activities, drawing inferences from structurally related molecules, and provide a comprehensive, step-by-step guide for its synthesis and biological evaluation.

The Molecule in Focus: Structure and Rationale for Investigation

1.1. Chemical Structure and Properties

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is an organic compound featuring a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) attached via a methylene bridge to a substituted benzene ring. The key structural features are:

  • Pyrrolidine Moiety: A versatile scaffold known to impart favorable pharmacokinetic properties and to serve as a key interacting element with various biological targets.[3][4]

  • 2-Bromo-5-methoxybenzyl Group: The electronic and steric properties of the bromo and methoxy substituents on the benzyl ring are critical. The bromine atom can participate in halogen bonding, a significant interaction in ligand-protein binding, while the methoxy group can influence solubility and metabolic stability.[5]

The synthesis of this compound can be approached through several established organic chemistry routes. A common method involves the nucleophilic substitution of a benzyl halide with pyrrolidine.

1.2. Rationale for Biological Investigation

The impetus for investigating 1-(2-Bromo-5-methoxybenzyl)pyrrolidine stems from the well-documented and diverse biological activities of pyrrolidine-containing molecules.[1][3][4][6][7][8] These activities span a wide therapeutic spectrum, including:

  • Anticancer: Many pyrrolidine derivatives exhibit potent cytotoxic effects against various cancer cell lines.[2][5]

  • Antimicrobial: The pyrrolidine scaffold is found in numerous natural and synthetic compounds with antibacterial and antifungal properties.[3][9]

  • Central Nervous System (CNS) Activity: Pyrrolidine derivatives have shown promise as anticonvulsant, antidepressant, and neuroprotective agents.[6]

Structurally similar compounds, such as 2-(5-Bromo-2-methoxybenzyl)pyrrolidine, have been noted for their potential anticancer and antimicrobial activities.[5] Furthermore, other benzyl-substituted pyrrolidines have demonstrated significant biological effects. For instance, a benzimidazole derivative with a trimethoxybenzyl group and a pyrrolidine moiety was found to inhibit the growth of human prostate cancer cells.[10] These precedents strongly suggest that 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a compelling candidate for biological screening.

Postulated Biological Activities and Mechanistic Hypotheses

Based on the structural analysis and a review of related compounds, we hypothesize that 1-(2-Bromo-5-methoxybenzyl)pyrrolidine may exhibit the following biological activities:

2.1. Anticancer Activity

  • Hypothesis: The compound may induce apoptosis or inhibit cell proliferation in cancer cell lines. The bromophenyl group could facilitate interactions with specific enzymatic pockets, while the pyrrolidine moiety contributes to overall binding affinity.

  • Potential Mechanisms:

    • Tubulin Polymerization Inhibition: Similar to other benzyl-substituted heterocycles, it might interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

    • Kinase Inhibition: The molecule could act as an inhibitor of protein kinases that are often dysregulated in cancer.

    • DNA Intercalation or Alkylation: While less common for this structural class, the reactive nature of the benzyl bromide precursor suggests that the final compound might retain some ability to interact with DNA.

2.2. Antimicrobial Activity

  • Hypothesis: The compound may exhibit inhibitory activity against a range of bacterial and/or fungal pathogens.

  • Potential Mechanisms:

    • Enzyme Inhibition: It could target essential microbial enzymes, such as DNA gyrase or topoisomerase IV, which have been identified as targets for other pyrrolidine derivatives.[4][7]

    • Disruption of Cell Membrane Integrity: The lipophilic nature of the molecule may allow it to intercalate into and disrupt the microbial cell membrane.

2.3. Neurological Activity

  • Hypothesis: The compound may modulate the activity of receptors or enzymes in the central nervous system.

  • Potential Mechanisms:

    • Serotonin Receptor Modulation: The 2,5-dimethoxyphenyl moiety is a known pharmacophore for serotonin 5-HT2A receptor agonists.[11][12] The 2-bromo-5-methoxy substitution pattern on our target molecule bears resemblance to this, suggesting a potential interaction with serotonin receptors.

    • Ion Channel Blockade: Pyrrolidine derivatives have been shown to interact with various ion channels, which could lead to anticonvulsant or other neurological effects.

A Proposed Research Workflow for Biological Evaluation

To systematically investigate the potential biological activities of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, a multi-tiered approach is recommended.

Sources

An In-depth Technical Guide to 1-(2-Bromo-5-methoxybenzyl)pyrrolidine and its Derivatives: Synthesis, Analogs, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-bromo-5-methoxybenzyl)pyrrolidine, a versatile scaffold for chemical exploration. While specific literature on this exact molecule is limited, this document consolidates information on the synthesis of its key precursors, outlines a robust, scientifically-grounded protocol for its preparation, and explores potential avenues for the development of novel derivatives. By examining the known biological activities of structurally related benzylpyrrolidines and other pyrrolidine-containing compounds, this guide offers insights into the potential therapeutic applications of this chemical class, particularly in the areas of oncology, infectious diseases, and neuroscience. The content herein is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging the 1-(2-bromo-5-methoxybenzyl)pyrrolidine core for the discovery of new chemical entities.

Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can effectively present substituents for interaction with biological targets.[1] The stereochemical complexity of substituted pyrrolidines further enhances their utility in medicinal chemistry, allowing for the fine-tuning of pharmacological activity.[2] Derivatives of pyrrolidine have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects.[3][4] The incorporation of a substituted benzyl group onto the pyrrolidine nitrogen introduces additional opportunities for modulating a compound's physicochemical properties and target interactions. The specific substituent pattern of a 2-bromo-5-methoxybenzyl group offers a unique combination of steric and electronic features that can be exploited in drug design.

Synthesis of the Core Scaffold: 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

The synthesis of 1-(2-bromo-5-methoxybenzyl)pyrrolidine can be logically approached through a multi-step sequence starting from readily available precursors. While a direct, published synthesis for this specific molecule is not available, the following pathway is proposed based on established and reliable organic chemistry transformations.

Synthesis of the Key Precursor: 2-Bromo-5-methoxybenzaldehyde

The critical starting material for the synthesis of the target scaffold is 2-bromo-5-methoxybenzaldehyde. A plausible and documented synthetic route to this intermediate begins with the bromination of m-methoxybenzoic acid.[5]

Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic Acid [5]

  • Materials: m-Methoxybenzoic acid, halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform), brominating reagent (e.g., N-bromosuccinimide, bromine), bromination initiator (e.g., red phosphorus), cocatalyst (e.g., potassium bromide), and sulfuric acid.

  • Procedure:

    • Dissolve m-methoxybenzoic acid in the chosen halogenated hydrocarbon solvent in a suitable reaction vessel.

    • Add the bromination initiator, cocatalyst, and sulfuric acid to the solution.

    • Introduce the brominating reagent portion-wise while maintaining the reaction temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

    • Upon completion, quench the reaction by pouring the mixture into ice water.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain 2-bromo-5-methoxybenzoic acid.

The resulting 2-bromo-5-methoxybenzoic acid can then be converted to 2-bromo-5-methoxybenzaldehyde. This transformation typically involves the reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde. Alternatively, direct conversion methods can be employed.

Conversion to 2-Bromo-5-methoxybenzyl Bromide

The aldehyde functional group of 2-bromo-5-methoxybenzaldehyde can be readily converted to a benzyl bromide, a reactive electrophile suitable for coupling with pyrrolidine. This is a standard two-step process:

  • Reduction of the Aldehyde: The aldehyde is first reduced to the corresponding alcohol, 2-bromo-5-methoxybenzyl alcohol, using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

  • Bromination of the Alcohol: The resulting benzyl alcohol is then converted to 2-bromo-5-methoxybenzyl bromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

The existence of 2-bromo-5-methoxybenzyl bromide as a commercially available reagent confirms its stability and utility as a synthetic intermediate.[6][7]

Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

The final step in the synthesis of the core scaffold involves the nucleophilic substitution reaction between 2-bromo-5-methoxybenzyl bromide and pyrrolidine.

Proposed Experimental Protocol:

  • Materials: 2-Bromo-5-methoxybenzyl bromide, pyrrolidine, a suitable aprotic solvent (e.g., acetonitrile, DMF), and a non-nucleophilic base (e.g., potassium carbonate, triethylamine).

  • Procedure:

    • Dissolve 2-bromo-5-methoxybenzyl bromide in the chosen solvent in a round-bottom flask.

    • Add the base to the solution.

    • Add pyrrolidine dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(2-bromo-5-methoxybenzyl)pyrrolidine.

G cluster_0 Synthesis of 2-Bromo-5-methoxybenzaldehyde cluster_1 Synthesis of the Core Scaffold m-Methoxybenzoic Acid m-Methoxybenzoic Acid Bromination Bromination 2-Bromo-5-methoxybenzoic Acid 2-Bromo-5-methoxybenzoic Acid Reduction Reduction 2-Bromo-5-methoxybenzyl Alcohol 2-Bromo-5-methoxybenzyl Alcohol Oxidation Oxidation 2-Bromo-5-methoxybenzaldehyde 2-Bromo-5-methoxybenzaldehyde 2-Bromo-5-methoxybenzaldehyde_2 2-Bromo-5-methoxybenzaldehyde Reduction_2 Reduction 2-Bromo-5-methoxybenzyl Alcohol_2 2-Bromo-5-methoxybenzyl Alcohol Bromination_2 Bromination 2-Bromo-5-methoxybenzyl Bromide 2-Bromo-5-methoxybenzyl Bromide Pyrrolidine Pyrrolidine Nucleophilic Substitution Nucleophilic Substitution 1-(2-Bromo-5-methoxybenzyl)pyrrolidine 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Known Derivatives and Analogs: Strategies for Derivatization

While no specific derivatives of 1-(2-bromo-5-methoxybenzyl)pyrrolidine are documented in the literature, the core structure presents several opportunities for chemical modification to generate a library of analogs for biological screening.

Modification of the Benzyl Ring

The bromine atom on the benzyl ring is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 2-position.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines can lead to the formation of N-arylated derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated analogs.

  • Stille Coupling: Coupling with organostannanes allows for the introduction of a wide range of organic groups.

The methoxy group at the 5-position can also be a point of modification. Demethylation to the corresponding phenol would provide a site for further functionalization, such as etherification or esterification.

Modification of the Pyrrolidine Ring

The pyrrolidine ring itself can be modified to explore structure-activity relationships.

  • Substitution at the 2- and 5-positions: Introduction of substituents at these positions can significantly impact the stereochemistry and biological activity of the molecule.[8]

  • Ring Expansion or Contraction: Synthesis of analogs with different ring sizes (e.g., azetidine, piperidine) can probe the importance of the five-membered ring for biological activity.

G cluster_benzyl Benzyl Ring Modifications cluster_pyrrolidine Pyrrolidine Ring Modifications Core Scaffold 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Suzuki Suzuki Coupling (Aryl, Heteroaryl, Alkyl) Core Scaffold->Suzuki Buchwald Buchwald-Hartwig (Amines) Core Scaffold->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Core Scaffold->Sonogashira Demethylation Demethylation of Methoxy (Phenol formation) Core Scaffold->Demethylation Substitution C2/C5 Substitution Core Scaffold->Substitution Ring_Size Ring Expansion/Contraction Core Scaffold->Ring_Size

Postulated Biological Activities and Structure-Activity Relationships (SAR)

Given the absence of specific biological data for 1-(2-bromo-5-methoxybenzyl)pyrrolidine, we can infer potential activities by examining structurally related compounds.

Anticancer and Antimicrobial Potential

Numerous studies have highlighted the anticancer and antimicrobial properties of pyrrolidine derivatives.[3][9] The benzylpyrrolidine scaffold, in particular, has been investigated for these activities. The introduction of various substituents on the benzyl ring can significantly influence the potency and selectivity of these compounds. For instance, the presence of halogen and methoxy groups on the benzyl ring of certain heterocyclic compounds has been shown to enhance their biological activity.[10][11]

Enzyme Inhibition

Pyrrolidine-containing molecules have been identified as potent inhibitors of various enzymes. For example, some derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR), a key target in cancer and microbial chemotherapy.[9] The specific substitution pattern of the benzyl ring in 1-(2-bromo-5-methoxybenzyl)pyrrolidine could confer selectivity for particular enzyme targets.

Central Nervous System (CNS) Activity

The benzylpyrrolidine moiety is also present in compounds with CNS activity. Structure-activity relationship (SAR) studies on related scaffolds have shown that modifications to the benzyl ring can modulate activity at various receptors and transporters in the brain.[1]

Table 1: Postulated Biological Activities and Supporting Evidence

Potential Biological Activity Rationale based on Structurally Related Compounds Key Structural Features for Activity References
Anticancer Pyrrolidine and benzylpyrrolidine scaffolds are common in anticancer agents.Halogen and methoxy substituents on the benzyl ring.[3],[4]
Antimicrobial Pyrrolidine derivatives have shown broad-spectrum antimicrobial activity.Lipophilicity and electronic properties of the benzyl ring.[9]
Enzyme Inhibition (e.g., DHFR) The pyrrolidine core can mimic natural substrates or bind to allosteric sites.Specific hydrogen bonding and hydrophobic interactions.[9]
CNS Activity The benzylpyrrolidine motif is present in various CNS-active compounds.Substituent effects on receptor binding and blood-brain barrier penetration.[1]

Conclusion and Future Directions

1-(2-Bromo-5-methoxybenzyl)pyrrolidine represents a promising, yet underexplored, chemical scaffold. This guide has provided a scientifically sound basis for its synthesis and has outlined numerous avenues for the generation of diverse analogs. The postulated biological activities, grounded in the known pharmacology of related compounds, suggest that this class of molecules may hold significant potential for the development of novel therapeutic agents.

Future research in this area should focus on:

  • Synthesis and Characterization: The synthesis of 1-(2-bromo-5-methoxybenzyl)pyrrolidine and a library of its derivatives should be undertaken to confirm the proposed synthetic routes and fully characterize these new chemical entities.

  • Biological Screening: The synthesized compounds should be screened against a panel of biological targets, including cancer cell lines, microbial strains, and relevant enzymes, to identify initial lead compounds.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR for this scaffold will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of any identified lead compounds.

By following the roadmap laid out in this guide, researchers can efficiently explore the chemical space around the 1-(2-bromo-5-methoxybenzyl)pyrrolidine core and potentially uncover novel drug candidates with significant therapeutic value.

References

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.
  • Synthesis of 5-bromo-2-methoxybenzaldehyde - PrepChem.com. Available at: [Link]

  • Reaction of Amines with Nitrous Acid - MSU chemistry. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. Available at: [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. Available at: [Link]

  • Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones - Canadian Science Publishing. Available at: [Link]

  • Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems - PubMed. Available at: [Link]

  • 2-Substituted pyrrolidine and piperidine alkaloids. - ResearchGate. Available at: [Link]

  • 2-Bromo-5-methoxybenzyl bromide | C8H8Br2O | CID 3525951 - PubChem. Available at: [Link]

  • Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. Available at: [Link]

  • 16.6: Multistep Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC - NIH. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available at: [Link]

  • Antiplasmodial Activity of p-Substituted Benzyl Thiazinoquinone Derivatives and Their Potential against Parasitic Infections - PubMed. Available at: [Link]

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde - Chem-Impex. Available at: [Link]

  • 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480 - PubChem. Available at: [Link]

  • 2-Bromo 4, 5-Dimethoxy Benzyl Bromide | Vihita Drugs & Intermediates. Available at: [Link]

Sources

solubility and stability of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Foreword: A Molecule of Interest in Modern Drug Discovery

1-(2-Bromo-5-methoxybenzyl)pyrrolidine emerges as a significant scaffold in contemporary medicinal chemistry. Its structural motifs, featuring a pyrrolidine ring linked to a substituted benzyl group, are prevalent in a variety of biologically active compounds. Research into similar structures suggests potential applications in oncology and as antimicrobial agents.[1] The bromine atom and the methoxy group, in particular, are critical determinants of the molecule's electronic and steric properties, which in turn influence its biological activity and pharmacokinetic profile.[1]

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. As a Senior Application Scientist, my objective is to not only present methodologies but to also elucidate the underlying scientific principles that govern these critical physicochemical properties. Understanding solubility and stability is paramount in the early stages of drug development, as these parameters profoundly impact a compound's formulation, bioavailability, and overall therapeutic potential.

Part 1: Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. For orally administered drugs, poor solubility can be a major hurdle to achieving therapeutic efficacy. The presence of the lipophilic bromobenzyl group in 1-(2-Bromo-5-methoxybenzyl)pyrrolidine suggests that its aqueous solubility might be limited.

Theoretical Estimation of Solubility
Experimental Determination of Solubility

A multi-faceted experimental approach is recommended to accurately determine the solubility of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine across a physiologically relevant pH range.

Table 1: Experimental Methods for Solubility Determination

MethodPrinciplepH RangeThroughputRemarks
Kinetic Solubility Measures the concentration at which a compound precipitates from a DMSO stock solution upon addition to an aqueous buffer.2.0 - 10.0HighProvides a rapid assessment of solubility under non-equilibrium conditions. Useful for early-stage screening.
Thermodynamic Solubility Measures the concentration of a saturated solution of the compound in an aqueous buffer after reaching equilibrium.2.0, 4.5, 7.4LowRepresents the true equilibrium solubility. Considered the gold standard.

This high-throughput method provides a rapid assessment of the concentration at which 1-(2-Bromo-5-methoxybenzyl)pyrrolidine precipitates out of an aqueous solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition of Aqueous Buffer: To each well, add a universal aqueous buffer (pH 2.0 to 10.0).

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background.

Part 2: Chemical Stability and Degradation Pathway Analysis

Understanding the chemical stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are an indispensable tool in this endeavor, providing insights into the intrinsic stability of the molecule and its likely degradation pathways.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than those it would encounter during storage and handling.[3][5]

The primary objectives of a forced degradation study for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine are:

  • To identify potential degradation products.[6]

  • To elucidate the degradation pathways.[3][6]

  • To develop and validate a stability-indicating analytical method.[3]

Forced Degradation (Stress Testing) Protocol

The following protocol outlines the stress conditions to be applied to 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. The goal is to achieve a target degradation of 5-20%.[5] If no degradation is observed, the stress conditions can be made more aggressive (e.g., higher temperature or longer duration).[5]

Table 2: Forced Degradation Conditions for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Stress ConditionReagent/ConditionTemperatureTime
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat80°C48 hours
Photolytic ICH Q1B compliant light sourceRoom TemperatureAs per ICH Q1B

Caption: Workflow for the forced degradation study of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Potential Degradation Pathways

Based on the structure of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, several degradation pathways can be hypothesized.

  • Hydrolysis: The ether linkage of the methoxy group could be susceptible to cleavage under strong acidic conditions.

  • Oxidation: The pyrrolidine ring and the benzylic position are potential sites of oxidation. N-oxidation of the pyrrolidine nitrogen is a common metabolic and degradation pathway for such compounds.

  • Photodegradation: The aromatic ring system may absorb UV light, leading to photolytic degradation. The carbon-bromine bond can also be susceptible to photolytic cleavage.

While specific degradation pathways for N-benzylpyrrolidine derivatives are not extensively documented in the provided search results, studies on the biodegradation of N-methylpyrrolidone show that cleavage of the amide bond within the ring is a key step.[7][8] Although 1-(2-Bromo-5-methoxybenzyl)pyrrolidine does not have an amide bond in the same position, this highlights the potential for ring-opening reactions.

Development of a Stability-Indicating Analytical Method

A crucial outcome of the forced degradation study is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all its degradation products, ensuring that the assay is specific for the intact drug.

Table 3: Key Parameters for a Stability-Indicating HPLC Method

ParameterTypical Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and Mass Spectrometry (MS)
Column Temperature 30°C

Part 3: Data Interpretation and Reporting

A comprehensive report should be generated that includes all experimental procedures, raw data, and a thorough analysis of the results.

Solubility Report

The solubility data should be presented in a clear and concise table, indicating the solubility in mg/mL and µM at each pH value.

Table 4: Example Solubility Data for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

pHKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
2.0[Insert Data][Insert Data]
4.5[Insert Data][Insert Data]
7.4[Insert Data][Insert Data]
10.0[Insert Data][Insert Data]
Stability Report

The stability report should include:

  • A summary of the percentage degradation under each stress condition.

  • Chromatograms showing the separation of the parent compound and its degradation products.

  • A table of all observed degradation products with their retention times and mass-to-charge ratios (m/z).

  • Proposed structures for the major degradation products based on their mass spectral fragmentation patterns.

  • A diagram illustrating the proposed degradation pathways.

G parent 1-(2-Bromo-5-methoxybenzyl)pyrrolidine deg1 Degradant 1 (e.g., N-oxide) parent->deg1 Oxidation deg2 Degradant 2 (e.g., Hydroxylated species) parent->deg2 Hydrolysis deg3 Degradant 3 (e.g., Ring-opened product) parent->deg3 Hydrolysis

Caption: Hypothetical degradation pathways of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the . The generated data will be instrumental in guiding formulation development, informing on appropriate storage conditions, and supporting regulatory submissions.[6] Further studies should focus on the isolation and definitive structural elucidation of the major degradation products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. A thorough understanding of these fundamental physicochemical properties is a critical step in the journey of advancing this promising molecule from a laboratory curiosity to a potential therapeutic agent.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]

  • Forced Degradation Studies. Creative Biolabs. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminous. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones. National Center for Biotechnology Information. [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PubMed. [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. National Center for Biotechnology Information. [Link]

  • 1-(2-Methoxyphenoxy)pyrrolidine. PubChem. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety protocols, handling procedures, and storage requirements for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally analogous compounds and foundational chemical safety principles. This document is intended to empower researchers to work with this compound effectively and safely.

Understanding the Compound: A Structural and Hazard Profile

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a substituted benzylpyrrolidine derivative. The toxicological properties of this specific compound have not been extensively documented. However, an analysis of its constituent structural motifs—a brominated aromatic ring, a methoxy group, and a pyrrolidine moiety—allows for a predictive hazard assessment.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry.[1] While the parent pyrrolidine is a flammable and corrosive liquid with potential health hazards upon exposure, its derivatives' properties can vary significantly based on substitution.[2][3] The presence of a bromo- and methoxy-substituted benzyl group can influence the compound's reactivity, lipophilicity, and potential for biological activity.[4][5]

Anticipated Hazards:

Based on data from structurally related compounds, the primary hazards associated with 1-(2-Bromo-5-methoxybenzyl)pyrrolidine are likely to include:

  • Skin and Eye Irritation: Similar to many halogenated organic compounds, it may cause skin and serious eye irritation.[6][7][8][9]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[6][7][10]

  • Harmful if Swallowed: Oral ingestion may be harmful.[6][8]

A summary of hazard classifications for related compounds is presented in Table 1.

Hazard StatementClassificationRelated Compound(s)
Acute Oral ToxicityCategory 45-Bromo-2-anisaldehyde, (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid
Skin Corrosion/IrritationCategory 25-Bromo-2-anisaldehyde, (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid, 5-Bromo-2-methoxypyridine
Serious Eye Damage/IrritationCategory 2/2A5-Bromo-2-anisaldehyde, (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid, 5-Bromo-2-methoxypyridine
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)5-Bromo-2-anisaldehyde, (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid

Table 1: GHS Hazard Classifications of Structurally Similar Compounds [6][7][9]

Prudent Practices: Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling novel or under-characterized chemical entities. The following handling procedures and PPE are recommended to minimize exposure risk.

Engineering Controls

All manipulations of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine should be conducted in a well-ventilated laboratory.

  • Fume Hood: For procedures involving the potential for aerosol, vapor, or dust generation, a certified chemical fume hood is mandatory.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in the event of accidental exposure.[7]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.[2][3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected for integrity before use and disposed of properly after handling the compound.[11]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of skin contact, additional protective clothing may be necessary.[7]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or for emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[10]

The following diagram illustrates the workflow for safe handling:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Verify Fume Hood Operation Verify Fume Hood Operation Select PPE->Verify Fume Hood Operation Weigh/Transfer Compound Weigh/Transfer Compound Verify Fume Hood Operation->Weigh/Transfer Compound Perform Reaction/Procedure Perform Reaction/Procedure Weigh/Transfer Compound->Perform Reaction/Procedure Decontaminate Work Area Decontaminate Work Area Perform Reaction/Procedure->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove & Dispose of PPE Remove & Dispose of PPE Dispose of Waste->Remove & Dispose of PPE Wash Hands Wash Hands Remove & Dispose of PPE->Wash Hands

Caption: Workflow for Safe Handling of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Secure Containment: Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of the laboratory environment.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] Keep away from incompatible materials such as strong oxidizing agents.[6] The recommended storage temperature is typically at room temperature, unless otherwise specified by the supplier.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[9]

  • Stability: The compound is expected to be stable under normal storage conditions. However, be aware of potential decomposition, which could release hazardous substances such as carbon oxides, nitrogen oxides, and hydrogen bromide gas upon thermal decomposition.[9]

Emergency Preparedness: Spill and Exposure Procedures

Rapid and informed responses to accidents can significantly mitigate potential harm.

Spill Management
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][11]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][11]

  • Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6][11]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6][11]

The logical flow for an emergency response is depicted below:

G cluster_spill Spill cluster_exposure Personal Exposure Incident Occurs Incident Occurs Evacuate Area Evacuate Area Incident Occurs->Evacuate Area Remove from Source Remove from Source Incident Occurs->Remove from Source Contain Spill Contain Spill Evacuate Area->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Decontaminate Decontaminate Collect Waste->Decontaminate Administer First Aid Administer First Aid Remove from Source->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention

Caption: Emergency Response Flowchart for Incidents Involving 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Responsible Disposal

All waste materials contaminated with 1-(2-Bromo-5-methoxybenzyl)pyrrolidine must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for chemical waste.

  • Disposal Procedures: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of down the drain or in regular trash.[6]

By adhering to these guidelines, researchers can create a safe and controlled environment for the handling and use of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine in their scientific endeavors.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism Source: ResearchGate URL: [Link]

  • Title: Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety Source: National Center for Biotechnology Information URL: [Link]

  • Title: Pyrrolidine - Hazard Summary Source: New Jersey Department of Health URL: [Link]

Sources

An In-Depth Technical Guide to 1-(2-Bromo-5-methoxybenzyl)pyrrolidine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry. The document details the synthesis, purification, and characterization of this molecule, including its physicochemical properties and spectroscopic data. Furthermore, it explores the potential therapeutic applications, particularly in oncology, by examining its role as a molecular scaffold and discussing the structure-activity relationships (SAR) of related substituted benzylpyrrolidine derivatives. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction

Substituted pyrrolidines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their versatile chemical nature and ability to interact with various biological targets have made them a privileged scaffold in drug discovery. Among these, 1-(2-Bromo-5-methoxybenzyl)pyrrolidine has emerged as a molecule of interest, primarily due to its potential as a building block for the synthesis of novel therapeutic agents. The presence of a bromo and a methoxy group on the benzyl ring offers opportunities for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties. This guide provides a detailed examination of this compound, from its synthesis to its potential applications in the development of anticancer and antimicrobial drugs.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is essential for its handling, formulation, and application in research.

PropertyValueSource
CAS Number 1394291-43-0[1]
Molecular Formula C₁₂H₁₆BrNO[1]
Molecular Weight 270.17 g/mol [1]
Appearance Not explicitly stated in search results, likely a solid or oil.
Purity 95+% (commercially available)[1]
LogP 2.93[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bond Count 2[1]

Synthesis and Purification

Synthetic Pathway

The primary synthetic route involves the N-alkylation of pyrrolidine with 2-bromo-5-methoxybenzyl bromide.

Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine reagent1 2-Bromo-5-methoxybenzyl bromide reaction + reagent1->reaction reagent2 Pyrrolidine reagent2->reaction product 1-(2-Bromo-5-methoxybenzyl)pyrrolidine reaction->product Base (e.g., K₂CO₃) Solvent (e.g., ACN, DMF)

Caption: General synthetic scheme for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Detailed Experimental Protocol (Proposed)

This proposed protocol is based on established methods for similar reactions.[2]

Materials:

  • 2-bromo-5-methoxybenzyl bromide

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-bromo-5-methoxybenzyl bromide (1.0 eq) in acetonitrile or DMF, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. While specific spectra for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine are not available in the provided search results, this section outlines the expected spectroscopic data based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the substituted benzyl group, the methoxy group protons (a singlet around 3.8 ppm), the benzylic protons (a singlet), and the protons of the pyrrolidine ring (multiplets).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methoxy carbon, the benzylic carbon, and the carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via Electron Ionization (EI) or Electrospray Ionization (ESI), should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (270.17 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) would be a key diagnostic feature.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include C-H stretching vibrations (aromatic and aliphatic), C-O stretching of the methoxy group, and C-N stretching of the pyrrolidine ring.

Therapeutic Potential and Structure-Activity Relationship (SAR)

The pyrrolidine scaffold is a common feature in many biologically active compounds, and its derivatives have shown promise in various therapeutic areas.[5]

Anticancer and Antimicrobial Applications

Derivatives of substituted benzylpyrrolidines are being investigated for their potential as anticancer and antimicrobial agents.[2] The rationale behind this is that the pyrrolidine ring can serve as a versatile scaffold to which different functional groups can be attached to modulate biological activity. The 2-bromo-5-methoxybenzyl moiety, in particular, offers several points for diversification to explore structure-activity relationships.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine are not detailed in the provided search results, general principles from related compound series can be applied:

  • Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly influence biological activity. The bromine atom can act as a handle for further functionalization via cross-coupling reactions, and its position, along with the methoxy group, will affect the electronic and steric properties of the molecule, which in turn can impact binding to biological targets.

  • The Pyrrolidine Ring: The pyrrolidine ring itself is a key pharmacophoric element. Modifications to the pyrrolidine ring, such as substitution, can alter the compound's lipophilicity, polarity, and overall three-dimensional shape, thereby affecting its pharmacokinetic and pharmacodynamic properties.

SAR_Logic cluster_0 Molecular Scaffold cluster_1 Structural Modifications cluster_2 Impact on Properties cluster_3 Biological Outcome 1-(2-Bromo-5-methoxybenzyl)pyrrolidine 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Benzyl Ring Substitution Benzyl Ring Substitution 1-(2-Bromo-5-methoxybenzyl)pyrrolidine->Benzyl Ring Substitution Pyrrolidine Ring Modification Pyrrolidine Ring Modification 1-(2-Bromo-5-methoxybenzyl)pyrrolidine->Pyrrolidine Ring Modification Electronic Properties Electronic Properties Benzyl Ring Substitution->Electronic Properties Steric Hindrance Steric Hindrance Benzyl Ring Substitution->Steric Hindrance Lipophilicity Lipophilicity Pyrrolidine Ring Modification->Lipophilicity Target Binding Target Binding Electronic Properties->Target Binding Steric Hindrance->Target Binding Lipophilicity->Target Binding Biological Activity Biological Activity Target Binding->Biological Activity

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, a valuable substituted pyrrolidine derivative for research in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and natural alkaloids.[1] The described method utilizes a one-pot reductive amination reaction between 2-Bromo-5-methoxybenzaldehyde and pyrrolidine, with sodium triacetoxyborohydride (STAB) as the reducing agent. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducibility and safety.

Introduction and Scientific Background

The synthesis of substituted pyrrolidines is of significant interest due to their prevalence in pharmaceuticals and bioactive molecules.[1][2] The target compound, 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, incorporates key structural motifs: a halogenated aromatic ring and a tertiary amine, making it a versatile intermediate for further chemical elaboration.

The chosen synthetic strategy is reductive amination, a cornerstone of C-N bond formation in organic chemistry.[3][4] This method is favored for its high efficiency, operational simplicity, and the commercial availability of the starting materials. The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 2-Bromo-5-methoxybenzaldehyde and pyrrolidine. This electrophilic intermediate is then selectively reduced in situ by a mild hydride-donating agent, sodium triacetoxyborohydride (STAB), to yield the desired tertiary amine product. STAB is the reagent of choice for this transformation due to its mild nature and tolerance of a slightly acidic reaction medium, which facilitates the formation of the iminium ion without over-reducing the starting aldehyde.

Reaction Scheme and Mechanism

Overall Reaction:

Mechanism:

The reaction is a two-step process occurring in a single pot:

  • Iminium Ion Formation: The secondary amine, pyrrolidine, acts as a nucleophile, attacking the carbonyl carbon of 2-Bromo-5-methoxybenzaldehyde. This is followed by dehydration to form a transient, electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion to the iminium carbon, reducing it to form the stable tertiary amine product, 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier Suggestion
2-Bromo-5-methoxybenzaldehyde7507-86-0C₈H₇BrO₂215.04Sigma-Aldrich
Pyrrolidine123-75-1C₄H₉N71.12Acros Organics[5]
Sodium triacetoxyborohydride (STAB)56553-60-7C₆H₁₀BNaO₆211.94Fisher Scientific[6]
1,2-Dichloroethane (DCE), Anhydrous107-06-2C₂H₄Cl₂98.96Fisher Scientific[7]
Saturated Sodium Bicarbonate (NaHCO₃)AqueousNaHCO₃84.01N/A
Brine (Saturated NaCl)AqueousNaCl58.44N/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37N/A
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11N/A
Hexanes110-54-3C₆H₁₄86.18N/A
Silica Gel (for column chromatography)7631-86-9SiO₂60.08N/A
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or Nitrogen gas inlet

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reductive Amination cluster_workup 3. Aqueous Workup cluster_purification 4. Isolation & Purification A Weigh Aldehyde (1.0 eq) and dissolve in anhydrous DCE in a dry flask under Argon B Add Pyrrolidine (1.2 eq) via syringe and stir for 15 min A->B Formation of hemiaminal C Add STAB (1.5 eq) portion-wise over 10 min B->C Initiate reduction D Stir at room temperature for 4-6 hours C->D Allow reaction to proceed E Monitor reaction by TLC (e.g., 20% EtOAc/Hexanes) D->E Check for consumption of starting material F Quench with saturated NaHCO₃ solution E->F Neutralize acid & destroy excess reagent G Transfer to separatory funnel and extract with EtOAc (3x) F->G Isolate product into organic phase H Wash combined organic layers with Brine G->H Remove residual aqueous contaminants I Dry organic layer over anhydrous MgSO₄ H->I Remove water J Filter and concentrate using a rotary evaporator I->J Remove solvent K Purify crude oil via silica gel column chromatography J->K Separate product from impurities L Collect fractions and evaporate solvent to yield pure product K->L Isolate final product

Sources

The Versatile Scaffold: Applications of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Structure in Drug Discovery

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its three-dimensional structure and the ability to introduce diverse substituents at various positions make it an ideal starting point for the design of novel therapeutic agents.[1] This guide focuses on a particularly valuable building block, 1-(2-Bromo-5-methoxybenzyl)pyrrolidine , and its applications as a key intermediate in the development of compounds targeting a range of diseases, from central nervous system (CNS) disorders to cancer. The strategic placement of the bromo and methoxy groups on the benzyl ring provides synthetic handles for further modification and influences the pharmacokinetic and pharmacodynamic properties of its derivatives.

Core Synthetic Strategies

The synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine and its analogs typically relies on well-established nucleophilic substitution reactions. A common and efficient method involves the alkylation of pyrrolidine with a suitably substituted benzyl halide.[2]

General Synthesis of the 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Scaffold

A foundational method for synthesizing the title compound involves the reaction of 2-bromo-5-methoxybenzyl bromide with pyrrolidine. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) with a mild base such as potassium carbonate to neutralize the hydrobromic acid formed during the reaction.[2]

Caption: General synthetic scheme for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Application I: Central Nervous System Agents - Targeting Dopamine and Sigma Receptors

Substituted benzylpyrrolidine scaffolds have emerged as potent modulators of key CNS targets, including dopamine and sigma receptors. These receptors are implicated in the pathophysiology of numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression.[3][4]

Dopamine D2/D3 Receptor Ligands for Neuropsychiatric Disorders

Derivatives of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine have been explored as high-affinity ligands for dopamine D2 and D3 receptors. For instance, the compound (S)-5-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxybenzamide is a potent D2/D3 receptor antagonist. The synthesis of such compounds often involves the amidation of a substituted benzoic acid with an appropriate aminomethylpyrrolidine derivative, which can be prepared from the parent scaffold.

Dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades involved in neuronal excitability, gene expression, and synaptic plasticity.[3][5]

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Sigma-1 Receptor Modulators for Neuroprotection

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal survival.[4] Ligands targeting the sigma-1 receptor are being investigated for their neuroprotective effects in conditions like Alzheimer's disease, Parkinson's disease, and stroke. The 1-(2-Bromo-5-methoxybenzyl)pyrrolidine scaffold can be elaborated to produce potent sigma-1 receptor ligands.

Activation of the sigma-1 receptor by agonists initiates a cascade of neuroprotective events. It can modulate the activity of various ion channels, including NMDA receptors and voltage-gated calcium channels, thereby reducing excitotoxicity. Furthermore, sigma-1 receptor activation promotes the expression of anti-apoptotic proteins like Bcl-2 and enhances the cellular antioxidant response, contributing to neuronal resilience.[1][4]

Caption: Neuroprotective signaling pathways of the Sigma-1 receptor.

Application II: Anticancer Agents - Targeting Tubulin Polymerization

The disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several successful anticancer drugs, such as paclitaxel and vinca alkaloids, target tubulin, the building block of microtubules. The 1-(2-Bromo-5-methoxybenzyl)pyrrolidine scaffold has been identified as a promising starting point for the development of novel tubulin polymerization inhibitors.[6][7]

Mechanism of Action: Inhibition of Tubulin Polymerization

Derivatives of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine can be designed to bind to the colchicine-binding site on β-tubulin. This binding event disrupts the assembly of α- and β-tubulin heterodimers into microtubules. The inhibition of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[6][8]

Caption: Mechanism of action of benzylpyrrolidine derivatives as tubulin polymerization inhibitors.

Quantitative Biological Data

The following table summarizes the biological activities of representative derivatives based on the substituted benzylpyrrolidine scaffold.

Compound IDTargetAssay TypeIC50 / Ki (nM)Cell LineReference
FLB 457 Dopamine D2 ReceptorRadioligand Binding17 (Ki)-[9]
Derivative 7h Tubulin PolymerizationIn vitro assay3020 (IC50)MCF-7[1]
(+)-Pentazocine Sigma-1 ReceptorRadioligand Binding4.8 (Ki)Guinea Pig Liver
Haloperidol Sigma-1 ReceptorRadioligand Binding4.5 (IC50)-[10]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

This protocol describes a general procedure for the synthesis of the title compound via nucleophilic substitution.

Materials:

  • 2-Bromo-5-methoxybenzyl bromide

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-bromo-5-methoxybenzyl bromide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and pyrrolidine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours or until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 1-(2-bromo-5-methoxybenzyl)pyrrolidine.

Protocol 2: Synthesis of a Representative Bioactive Derivative: (S)-N-((1-ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-bromobenzamide

This protocol outlines the synthesis of a potent dopamine D2/D3 receptor ligand.[11][12]

Materials:

  • (S)-1-ethyl-2-aminomethylpyrrolidine

  • 3,5-dibromo-2,6-dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • Methyl ethyl ketone, anhydrous

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Acid Chloride Formation: To a suspension of 3,5-dibromo-2,6-dimethoxybenzoic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 2 hours.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of (S)-1-ethyl-2-aminomethylpyrrolidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM dropwise to the cooled acid chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired benzamide derivative.

Protocol 3: In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[3][13][14]

Materials:

  • Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)

  • [³H]-Spiperone (radioligand)

  • (+)-Butaclamol (for non-specific binding determination)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membrane preparation, and either the test compound, buffer (for total binding), or (+)-butaclamol (for non-specific binding).

  • Initiate the binding reaction by adding [³H]-Spiperone at a concentration near its Kd value (e.g., 0.1-0.5 nM).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using appropriate software (e.g., Prism).

Protocol 4: In Vitro Sigma-1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay for the sigma-1 receptor.[4][15]

Materials:

  • Guinea pig brain or liver membrane homogenate (rich in sigma-1 receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol or (+)-pentazocine (for non-specific binding)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, membrane homogenate, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Add [³H]-(+)-Pentazocine at a concentration near its Kd value (e.g., 5-10 nM).

  • Incubate the plate at 37 °C for 90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds.

Conclusion and Future Perspectives

1-(2-Bromo-5-methoxybenzyl)pyrrolidine has proven to be a valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the strategic positioning of functional groups allow for the generation of diverse libraries of compounds with a wide range of biological activities. The successful development of potent dopamine D2/D3 receptor ligands, sigma-1 receptor modulators, and tubulin polymerization inhibitors from this core structure highlights its potential for addressing unmet medical needs in CNS disorders and oncology. Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these derivatives, exploring novel therapeutic applications, and elucidating the detailed molecular mechanisms underlying their biological effects.

References

  • [-pentazocine binding to rat brain sigma 1 receptors - PubMed]([Link])

  • [Facile Preparation of (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy-5-(tributyltin)benzamide from Isoremoxipride: The Precursor of [125I]- and [123I]Epidepride | Semantic Scholar]([Link]

Sources

The Emergence of Bromechol [1-(2-Bromo-5-methoxybenzyl)pyrrolidine]: A Novel Pyrrolidine-Based Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of clinically approved drugs and investigational agents.[1][2][3][4] Its unique stereochemical and physicochemical properties allow for precise three-dimensional exploration of pharmacophore space, making it an attractive starting point for the design of novel therapeutics.[1] This guide focuses on a promising derivative, 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, which we will refer to as "Bromechol," as a case study for the development of a new class of therapeutic agents. Bromechol combines the established pyrrolidine core with a substituted benzyl group, a pairing designed to enhance target engagement and optimize pharmacokinetic profiles.[5][6]

This document provides a comprehensive overview of the application of Bromechol in preclinical research, detailing its synthesis, proposed mechanism of action, and robust protocols for its in vitro and in vivo evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the full therapeutic potential of this promising molecular scaffold.

Section 1: Synthesis and Characterization of Bromechol

The synthesis of Bromechol is typically achieved through a nucleophilic substitution reaction, where 2-bromo-5-methoxybenzyl bromide is reacted with pyrrolidine in an aprotic solvent.[5] This straightforward synthetic route allows for the efficient production of the target compound with good yields, facilitating its availability for research purposes.[5]

Key Synthetic Strategy: Nucleophilic Substitution

A common and effective method for the synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine involves the alkylation of pyrrolidine with a suitable benzyl halide.[5]

  • Reactants : Pyrrolidine and 2-bromo-5-methoxybenzyl bromide.

  • Solvent : A polar aprotic solvent such as dimethylformamide (DMF) is often employed to facilitate the reaction.[5]

  • Base : A mild base, for instance, potassium carbonate, is typically added to neutralize the hydrobromic acid byproduct.[5]

  • Conditions : The reaction is generally carried out at an elevated temperature to ensure a reasonable reaction rate.[5]

Following synthesis, rigorous purification and characterization are imperative. High-performance liquid chromatography (HPLC) is employed to ascertain purity, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the molecular structure.

Section 2: Proposed Therapeutic Applications and Mechanism of Action

While the specific biological targets of Bromechol are under active investigation, compounds with similar structural motifs have demonstrated significant potential in oncology and infectious diseases.[2][5][7] The brominated and methoxylated benzyl moiety may play a crucial role in directing the molecule to specific biological targets and influencing its metabolic stability.[5]

Hypothesized Anti-Cancer Activity:

Based on the known activities of related pyrrolidine derivatives, a primary therapeutic hypothesis for Bromechol is its potential as an anti-cancer agent.[2][4][5] The proposed mechanism centers on the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

Bromechol_Mechanism cluster_cell Cancer Cell Bromechol Bromechol Receptor Putative Receptor/Target Bromechol->Receptor Binding Caspase_Cascade Caspase Cascade Activation Receptor->Caspase_Cascade Signal Transduction Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: Proposed mechanism of Bromechol-induced apoptosis in cancer cells.

Section 3: In Vitro Evaluation Protocols

A systematic in vitro evaluation is the cornerstone of characterizing a novel therapeutic candidate.[8] The following protocols are designed to assess the cytotoxicity, mechanism of action, and selectivity of Bromechol.

Cell Culture and Maintenance

A panel of human cancer cell lines should be utilized for initial screening, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[9]

  • Culture Medium : RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin is recommended.[9]

  • Incubation : Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[9]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity.[8][9]

Protocol:

  • Cell Seeding : Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment : Treat cells with a serial dilution of Bromechol (e.g., 0.1 nM to 100 µM) for 48-72 hours.[9] Include a vehicle control (e.g., DMSO).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[9]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[9]

  • IC50 Calculation : The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.[9]

Data Presentation:

Cancer Cell LineTissue of OriginBromechol IC50 (µM) (Example Data)Doxorubicin (Positive Control) IC50 (µM) (Example Data)
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
NCI-H460Lung Carcinoma25.2 ± 3.11.3 ± 0.2
SF-268Glioma19.7 ± 2.41.1 ± 0.15

Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.[9]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay is used to differentiate between apoptotic and necrotic cells.[9]

Protocol:

  • Cell Treatment : Treat cells with Bromechol at its predetermined IC50 concentration for 24-48 hours.[9]

  • Cell Harvesting : Harvest cells by trypsinization and wash with cold PBS.[9]

  • Staining : Resuspend cells in 1X Annexin V binding buffer and add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation : Incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis : Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[9]

In_Vitro_Workflow cluster_workflow In Vitro Evaluation Workflow Start Start: Bromechol Synthesis & Characterization Cell_Culture Cell Line Panel Culture Start->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Mechanism of Action (Apoptosis Assay) IC50->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis End End: Candidate Prioritization Data_Analysis->End

Caption: Experimental workflow for the in vitro testing of Bromechol.

Section 4: In Vivo Preclinical Development

Promising in vitro results should be followed by in vivo studies to assess the efficacy, pharmacokinetics (PK), and safety of Bromechol in a whole-organism context.[10][11]

Animal Models

The selection of appropriate animal models is critical for the translational relevance of preclinical studies. For oncology indications, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[11]

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Bromechol.[10][12] These studies inform dosing regimens for subsequent efficacy studies.

Key Parameters to Evaluate:

  • Bioavailability : The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Half-life (t½) : The time required for the concentration of the drug in the body to be reduced by half.

  • Clearance (CL) : The volume of plasma from which the drug is completely removed per unit of time.

  • Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Efficacy Studies in Xenograft Models

Protocol Outline:

  • Tumor Implantation : Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring : Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Initiation : Randomize mice into treatment and control groups. Administer Bromechol via an appropriate route (e.g., intravenous, oral) at various doses.

  • Efficacy Readouts : Monitor tumor volume and body weight regularly.[11] At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).[11]

  • Survival Analysis : In some studies, overall survival may be a primary endpoint.[11]

Preliminary Toxicology

Initial toxicity studies are conducted to identify any potential adverse effects of Bromechol. This typically involves dose-range-finding studies in rodents to determine the maximum tolerated dose (MTD).

Section 5: Future Directions and Conclusion

Bromechol, as a representative of the 1-(2-bromo-5-methoxybenzyl)pyrrolidine class of compounds, presents a compelling starting point for the development of novel therapeutics. The protocols and methodologies outlined in this guide provide a robust framework for its preclinical evaluation. Future work should focus on target identification and elucidation of the precise molecular mechanisms underlying its biological activity. Structure-activity relationship (SAR) studies will also be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising scaffold.[1] The systematic application of these principles will be instrumental in translating the therapeutic potential of Bromechol and related compounds from the laboratory to the clinic.

References

  • Benchchem. (n.d.). In Vitro Characterization of Novel Therapeutic Compounds: A Technical Guide.
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.
  • Oncodesign Services. (n.d.). In vivo models | Drug Discovery | CRO services.
  • University of Oxford. (n.d.). Small Molecules in Biomedical Research at the University of Oxford.
  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development.
  • Smolecule. (n.d.). Buy 2-(5-Bromo-2-methoxybenzyl)pyrrolidine.
  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • MDPI. (n.d.). Development and Validation of In Vitro Assessment Protocol of Novel Intravenous Nanoemulsions for Parenteral Nutrition.
  • PubMed. (2020, June 4). Recommended Guidelines for Developing, Qualifying, and Implementing Complex In Vitro Models (CIVMs) for Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology.
  • PubMed Central. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones.
  • PubMed. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Frontiers. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.
  • PharmaBlock. (n.d.). 【Whitepaper】Pyrrolidine Derivatives in Drug Discovery.
  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
  • NIH. (n.d.). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists.
  • PubMed Central. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • PubMed. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
  • PubMed Central. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.
  • ResearchGate. (2025, August 10). An Overview on Chemistry and Biological Importance of Pyrrolidinone.

Sources

Application Notes & Protocols for the Comprehensive Characterization of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the analytical characterization of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, a key intermediate in synthetic organic chemistry and drug discovery. The protocols herein are designed for researchers, scientists, and quality control professionals, offering a multi-technique approach to unequivocally confirm the structure, identity, purity, and key physicochemical properties of the compound. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot these methods effectively.

Introduction and Compound Overview

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a substituted benzylpyrrolidine derivative. Such scaffolds are of significant interest in medicinal chemistry, often serving as precursors for compounds with potential biological activities.[1] The precise arrangement of the brominated and methoxylated aromatic ring connected to the pyrrolidine heterocycle dictates its chemical reactivity and potential pharmacological profile. Therefore, unambiguous structural confirmation and purity assessment are critical milestones following synthesis and prior to any further application.

This guide presents an integrated analytical workflow, ensuring a holistic and robust characterization of the molecule.

Compound Properties:

PropertyValueSource
IUPAC Name 1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidineN/A
Molecular Formula C₁₂H₁₆BrNO[1]
Molecular Weight 270.17 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1)Br)CN2CCCC2N/A
InChI Key SKWVUHCHLUKKBT-UHFFFAOYSA-N[1]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and electronic environment of each carbon atom.

Rationale for NMR Analysis

The expected asymmetry of the molecule means that each proton and carbon atom should, in principle, give a distinct signal. The chemical shifts (δ) are influenced by neighboring functional groups; for instance, protons on carbons adjacent to the nitrogen atom or the ether oxygen will be shifted downfield.[2] Coupling constants (J) will reveal the spatial relationships between adjacent protons, confirming the substitution pattern on both the aromatic and pyrrolidine rings.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically pre-added by the solvent manufacturer to serve as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Observe Frequency: 400 MHz

      • Spectral Width: -2 to 12 ppm

      • Pulse Angle: 30-45°

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16-64 (adjust for desired signal-to-noise)

    • ¹³C NMR:

      • Observe Frequency: 100 MHz

      • Spectral Width: 0 to 220 ppm

      • Technique: Proton-decoupled

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or TMS at δ 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific protons and carbons in the molecule.

Expected Spectral Data

The following tables summarize the predicted NMR signals for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.4d1HAr-H (ortho to Br)Deshielded by adjacent electronegative Br atom.
~ 6.8dd1HAr-H (ortho to OMe)Shielded by OMe, split by two other Ar-H.
~ 6.7d1HAr-H (meta to Br)Shielded by OMe, split by one Ar-H.
~ 3.8s3H-OCH₃ Typical chemical shift for a methoxy group.[2]
~ 3.6s2HAr-CH₂ -NBenzylic protons adjacent to nitrogen.
~ 2.5m4H-N-CH₂ - (Pyrrolidine)Protons on carbons directly attached to nitrogen are deshielded.[3]
~ 1.8m4H-CH₂-CH₂ - (Pyrrolidine)Aliphatic protons further from the nitrogen atom.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 159Ar-C -OMeAromatic carbon attached to oxygen is highly deshielded.[2]
~ 138Ar-C -CH₂Quaternary aromatic carbon.
~ 133Ar-C HAromatic methine carbon.
~ 115-120Ar-C H (x2)Aromatic methine carbons.
~ 112Ar-C -BrAromatic carbon attached to bromine.
~ 58-60Ar-C H₂-NBenzylic carbon deshielded by nitrogen.
~ 55-OC H₃Typical methoxy carbon chemical shift.[2]
~ 54-N-C H₂- (Pyrrolidine)Pyrrolidine carbons adjacent to nitrogen.
~ 23-CH₂-C H₂- (Pyrrolidine)Pyrrolidine carbons beta to nitrogen.

Molecular Weight and Isotopic Confirmation by Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound. For halogenated molecules, it provides an additional layer of confirmation through characteristic isotopic patterns.

Rationale for MS Analysis

The key feature to observe for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[4][5] This results in two molecular ion peaks in the mass spectrum: the [M]⁺ peak and the [M+2]⁺ peak, which are separated by 2 m/z units and have nearly equal intensity. This isotopic signature is a definitive indicator of a monobrominated compound.

Protocol for Electrospray Ionization (ESI-MS) Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • If necessary, add a small amount of an acid (e.g., 0.1% formic acid) to the solvent to promote protonation and formation of the [M+H]⁺ ion in positive ion mode.

  • Instrumental Parameters (Example for a Quadrupole Mass Spectrometer):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.5 - 2.5 Bar

    • Drying Gas (N₂): 8 - 10 L/min at 250-300 °C

    • Mass Range: 50 - 500 m/z

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Identify the molecular ion cluster. For the protonated molecule [M+H]⁺, look for two peaks of nearly equal intensity at m/z values corresponding to [C₁₂H₁₇⁷⁹BrNO]⁺ and [C₁₂H₁₇⁸¹BrNO]⁺.

    • Compare the observed m/z values with the calculated theoretical values. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy (typically < 5 ppm error).

Table 3: Expected Mass Spectrometry Data

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Intensity Ratio
[M+H]⁺270.0594272.0573~ 1:1

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Rationale for FTIR Analysis

For 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, we expect to see characteristic vibrations for C-H bonds in aromatic and aliphatic systems, the C-O bond of the aryl alkyl ether, the C-N bond of the tertiary amine, and the C-Br bond.

Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumental Parameters:

    • Scan Range: 4000 - 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: A background scan of the clean, empty ATR crystal should be performed before analyzing the sample.

  • Data Analysis:

    • Identify the key absorption bands and assign them to the corresponding functional group vibrations.

    • Compare the obtained spectrum with reference spectra of similar compounds if available.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000-2850C-H StretchAliphatic (Pyrrolidine, Methoxy, Benzyl)
~3050C-H StretchAromatic
1600, 1480C=C StretchAromatic Ring
1250-1300 (strong)Asymmetric C-O-C StretchAryl Alkyl Ether[6][7]
1040-1050 (strong)Symmetric C-O-C StretchAryl Alkyl Ether[6][7]
1200-1020C-N StretchTertiary Amine
690-515C-Br StretchAryl Bromide[8]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds and organic intermediates. A reverse-phase method is typically suitable for a molecule with the polarity of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Rationale for HPLC Analysis

The goal is to develop a method where the main compound elutes as a single, sharp, and symmetrical peak, well-separated from any potential impurities, starting materials, or side-products. UV detection is appropriate due to the presence of the chromophoric benzene ring.

Protocol for Reverse-Phase HPLC Analysis
  • Sample and Mobile Phase Preparation:

    • Sample: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL).

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% of the same acid.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Instrumental Conditions (Example):

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution. A good starting point is 60:40 Acetonitrile:Water (with 0.1% FA). Optimize as needed for good peak shape and retention time.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm or a wavelength of maximum absorbance determined by a UV scan.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The system suitability should be checked by ensuring adequate theoretical plates (>2000) and a tailing factor between 0.9 and 1.5 for the main peak.

Integrated Analytical Workflow

The power of this multi-technique approach lies in the complementary information each method provides. The following workflow illustrates how these techniques are integrated to build a complete analytical profile of the compound.

G cluster_0 Synthesis & Purification cluster_1 Structural & Identity Confirmation cluster_2 Purity & Quantification cluster_3 Final Dossier Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Confirms Connectivity & Chemical Environment MS Mass Spectrometry (ESI-MS) Synthesis->MS Confirms Molecular Weight & Isotopic Pattern (Br) FTIR FTIR Spectroscopy Synthesis->FTIR Identifies Functional Groups HPLC HPLC-UV Synthesis->HPLC Assesses Purity Report Certificate of Analysis NMR->Report MS->Report FTIR->Report HPLC->Report

Caption: Integrated workflow for the characterization of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Conclusion

The analytical characterization of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine requires a synergistic combination of spectroscopic and chromatographic techniques. NMR spectroscopy serves as the primary tool for definitive structural elucidation. Mass spectrometry provides unequivocal confirmation of the molecular weight and the presence of bromine through its distinct isotopic signature. FTIR offers rapid verification of key functional groups, while HPLC provides a quantitative measure of purity. By following the protocols and understanding the rationale outlined in this guide, researchers can confidently verify the identity, structure, and purity of their synthesized material, ensuring its suitability for downstream applications in research and development.

References

  • Benchchem. A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives.
  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms (2020).
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms (2023).
  • The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines.
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds.
  • ResearchGate. Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives.
  • Chromatography Forum. measure pyrrolidine by HPLC.
  • Pearson. The molecule that gave the mass spectrum shown here contains a ha...
  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Química Organica.org. IR spectrum: Ethers.
  • FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout.
  • SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
  • Organic Chemistry at CU Boulder. IR: alkyl halides.
  • OpenStax. 18.8 Spectroscopy of Ethers - Organic Chemistry.
  • YouTube. IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.
  • SpectraBase. N-Butyl-2-benzylpyrrolidine - Optional[13C NMR] - Chemical Shifts.
  • Smolecule. Buy 2-(5-Bromo-2-methoxybenzyl)pyrrolidine.
  • Chemspace. 1-(2-bromo-5-methoxybenzoyl)pyrrolidine - C12H14BrNO2 | CSSS00000153369.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

Sources

Application Notes & Protocols: Investigating 1-(2-Bromo-5-methoxybenzyl)pyrrolidine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: The Rationale for a Novel Neuro-Therapeutic Candidate

The confluence of distinct pharmacophoric elements within a single molecular entity presents a compelling strategy in the rational design of novel therapeutics for complex neurological disorders. 1-(2-Bromo-5-methoxybenzyl)pyrrolidine emerges as a molecule of significant interest, wedding the established neuro-active potential of the pyrrolidine scaffold with the receptor-modulating characteristics of the substituted benzyl moiety.

The pyrrolidine ring is a cornerstone of numerous natural alkaloids and clinically successful synthetic drugs targeting the central nervous system (CNS).[1] Its derivatives are noted for a spectrum of activities including cognitive enhancement, neuroprotection, and anticonvulsant effects.[1][2][3][4] Notably, pyrrolidone derivatives have shown promise in mitigating cognitive deficits, suggesting their utility in conditions like Alzheimer's disease.[2] Furthermore, some phenylpyrrolidine derivatives have demonstrated neuroprotective effects in models of ischemic stroke, potentially through modulation of AMPA receptors.[5]

The 2-bromo-5-methoxybenzyl group, on the other hand, is a key structural feature in potent agonists of the serotonin 5-HT2A receptor, a critical target in the pathophysiology of various psychiatric and neurological conditions.[6][7] The strategic placement of bromo and methoxy substituents on the benzyl ring is known to significantly influence receptor affinity and selectivity.

This document provides a comprehensive guide for the preclinical evaluation of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. It outlines a logical, multi-tiered experimental workflow, from initial in vitro target screening to in vivo validation in relevant animal models of neurological disease. The protocols herein are designed to rigorously assess the compound's potential as a modulator of key neurotransmitter systems and to elucidate its therapeutic promise in addressing the multifaceted nature of neurological disorders.

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the structural amalgamation of its constituent moieties, we hypothesize that 1-(2-Bromo-5-methoxybenzyl)pyrrolidine may exert its neurological effects through one or more of the following pathways:

  • Serotonin 5-HT2A Receptor Modulation: The bromo-methoxy-benzyl component suggests a high affinity for the 5-HT2A receptor, potentially acting as an agonist or antagonist.[6][7] This interaction could influence synaptic plasticity, cognition, and mood.

  • Dopamine D2/D3 Receptor Interaction: The pyrrolidine scaffold is present in various dopamine receptor ligands.[8][9][10][11] Modulation of these receptors is a key therapeutic strategy in psychosis, Parkinson's disease, and addiction.

  • Glutamatergic System Modulation (AMPA Receptors): Certain phenylpyrrolidine derivatives have been shown to affect AMPA receptor function, which is crucial for learning and memory.[5][12][13][14] Positive allosteric modulation of AMPA receptors is a promising approach for cognitive enhancement.

  • Neuroprotection via Ion Channel Blockade: Some pyrrolidine derivatives act as sodium channel blockers, offering neuroprotection in ischemic conditions.[15]

The following experimental protocols are designed to systematically investigate these hypotheses.

Experimental Workflows & Protocols

I. In Vitro Characterization: Target Identification and Functional Activity

The initial phase of investigation focuses on identifying the primary molecular targets of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine and characterizing its functional effects at these targets.

Objective: To quantify the binding affinity of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine for a panel of key neurological receptors.

Protocol:

  • Target Receptors:

    • Serotonin Receptors: 5-HT2A, 5-HT2C, 5-HT1A

    • Dopamine Receptors: D2, D3

    • Glutamate Receptors: AMPA, NMDA

  • Materials:

    • Cell membranes expressing the target human receptors.

    • Radioligands specific for each receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Raclopride for D2).

    • 1-(2-Bromo-5-methoxybenzyl)pyrrolidine (test compound).

    • Non-labeled competing ligands for non-specific binding determination.

    • Scintillation vials and cocktail.

    • Filtration apparatus and glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes with the specific radioligand and varying concentrations of the test compound.

    • For non-specific binding, incubate with an excess of a known non-labeled ligand.

    • Incubate at the appropriate temperature and duration for each receptor type.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the Ki (inhibitory constant) by non-linear regression analysis using the Cheng-Prusoff equation.

Data Presentation:

Receptor TargetRadioligandKi (nM) of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine
5-HT2A[3H]KetanserinExperimental Value
5-HT2C[3H]MesulergineExperimental Value
D2[3H]RacloprideExperimental Value
D3[3H]SpiperoneExperimental Value
AMPA[3H]AMPAExperimental Value

Objective: To determine whether 1-(2-Bromo-5-methoxybenzyl)pyrrolidine acts as an agonist, antagonist, or allosteric modulator at its identified targets.

Protocol (Example for 5-HT2A Receptor - Calcium Mobilization Assay):

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine to the wells.

    • To test for agonism, measure the change in fluorescence intensity.

    • To test for antagonism, pre-incubate with the test compound before adding a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.

    • Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • For agonism, calculate the EC50 (half-maximal effective concentration) and Emax (maximal effect).

    • For antagonism, calculate the IC50 (half-maximal inhibitory concentration) and determine the mode of antagonism (e.g., competitive, non-competitive).

Workflow Visualization:

G cluster_0 In Vitro Target Validation cluster_1 Cellular Neuroprotection & Toxicity cluster_2 In Vivo Efficacy & Safety Binding_Assays Radioligand Binding Assays (Determine Ki for 5-HT2A, D2/D3, AMPA) Functional_Assays Functional Assays (e.g., Calcium Mobilization, Electrophysiology) Binding_Assays->Functional_Assays Identified Targets Neurotoxicity_Assay Neurotoxicity Assay (e.g., MTT, LDH in SH-SY5Y cells) Functional_Assays->Neurotoxicity_Assay Neuroprotection_Assay Neuroprotection Assay (e.g., Oxidative Stress, Glutamate Excitotoxicity) Neurotoxicity_Assay->Neuroprotection_Assay Animal_Models Animal Models of Neurological Disorders (e.g., MCAO for Stroke, Scopolamine for Amnesia) Neuroprotection_Assay->Animal_Models Behavioral_Tests Behavioral Assessments (e.g., Morris Water Maze, Open Field Test) Animal_Models->Behavioral_Tests Histopathology Histopathological Analysis (e.g., Infarct Volume, Neuronal Viability) Behavioral_Tests->Histopathology

Caption: Experimental workflow for the preclinical evaluation of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

II. Cellular Models: Assessing Neuroprotection and Neurotoxicity

Objective: To evaluate the potential of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine to protect neurons from common pathological insults and to determine its own neurotoxicity profile.

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Procedure:

    • Pre-treat neuronal cultures with varying concentrations of the test compound for a specified duration.

    • Induce excitotoxicity by exposing the cells to a high concentration of glutamate.

    • After the insult, assess cell viability using an MTT or LDH assay.

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by the test compound compared to the glutamate-only control.

    • Determine the EC50 for neuroprotection.

  • Cell Culture: As above.

  • Procedure:

    • Treat neuronal cultures with a wide range of concentrations of the test compound for an extended period (e.g., 24-48 hours).

    • Assess cell viability using MTT or LDH assays.

  • Data Analysis:

    • Determine the CC50 (half-maximal cytotoxic concentration).

Data Summary Table:

AssayCell LineEndpointResult (EC50 or CC50 in µM)
Neuroprotection (Glutamate)SH-SY5YCell ViabilityExperimental Value
NeurotoxicitySH-SY5YCell ViabilityExperimental Value
III. In Vivo Models: Evaluating Therapeutic Efficacy

Objective: To assess the in vivo efficacy of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine in animal models relevant to its hypothesized mechanisms of action.

Rationale: To evaluate neuroprotective effects.[15][16]

  • Animal Model: Rats or mice.

  • Procedure:

    • Induce transient focal cerebral ischemia by MCAO.[16]

    • Administer the test compound at various doses and time points (pre- or post-ischemia).

    • Assess neurological deficits using a standardized scoring system at multiple time points.

    • After a set period, sacrifice the animals and measure the infarct volume using TTC staining.

    • Conduct behavioral tests to assess long-term functional recovery.

Rationale: To evaluate pro-cognitive effects.[2]

  • Animal Model: Mice.

  • Procedure:

    • Administer the test compound.

    • After a pre-determined time, administer scopolamine to induce cholinergic deficit and memory impairment.[2]

    • Assess learning and memory using behavioral paradigms such as the Morris Water Maze or Passive Avoidance Test.[2]

Proposed Signaling Pathway Visualization:

G Compound 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Receptor 5-HT2A Receptor Compound->Receptor Gq_Protein Gq Protein Activation Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Downstream_Effects Modulation of Synaptic Plasticity & Neuroprotection Ca_Release->Downstream_Effects

Caption: Hypothesized 5-HT2A receptor-mediated signaling cascade for the test compound.

Conclusion and Future Directions

The structured evaluation of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, as outlined in these application notes, will provide a robust dataset to ascertain its therapeutic potential for neurological disorders. Positive outcomes in these assays would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, long-term safety profile, and efficacy in more complex disease models. The multi-target potential of this compound makes it a particularly exciting candidate for addressing the intricate and often interconnected pathologies of neurological diseases.

References

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. Available at: [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. PubMed. Available at: [Link]

  • Pyrrolidine dithiocarbamate attenuates brain Aβ increase and improves long-term neurological outcome in rats after transient focal brain ischemia. PubMed. Available at: [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. Available at: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • Pyrrolidone derivatives. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. Available at: [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. Available at: [Link]

  • Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury. PubMed. Available at: [Link]

  • Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. ACS Publications. Available at: [Link]

  • Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed. Available at: [Link]

  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. NCBI. Available at: [Link]

  • Methodological Quality of Animal Studies of Neuroprotective Agents Currently in Phase II/III Acute Ischemic Stroke Trials. AHA/ASA Journals. Available at: [Link]

  • In vitro Disease Models for Screening Services. NeuroProof. Available at: [Link]

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. NIH. Available at: [Link]

  • Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. ACS Publications. Available at: [Link]

  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. NIH. Available at: [Link]

  • N‑Benzyl-5-methoxytryptamines as Potent Serotonin 5‑HT2 Receptor Family Agonists and Comparison with a Series of Phenethylam. CORE. Available at: [Link]

  • Dopamine D3 receptor ligands with antagonist properties. PubMed. Available at: [Link]

  • Neurodegeneration In Vitro Screening Assay. MD Biosciences. Available at: [Link]

  • New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers. Available at: [Link]

  • AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. PMC. Available at: [Link]

  • Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. MDPI. Available at: [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Available at: [Link]

  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. ResearchGate. Available at: [Link]

  • 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. ibidi. Available at: [Link]

  • Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. Semantic Scholar. Available at: [Link]

  • Neuroprotective Potential of SGLT2 Inhibitors in Animal Models of Alzheimer's Disease and Type 2 Diabetes Mellitus: A Systematic Review. MDPI. Available at: [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. Available at: [Link]

  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC. Available at: [Link]

  • Effects of a centrally active benzoylpyrrolidine drug on AMPA receptor kinetics. PubMed. Available at: [Link]

  • Recent development in 2‐pyrrolidinone‐containing nootropics. Sci-Hub. Available at: [Link]

  • Methodological quality of animal studies of neuroprotective agents currently in phase II/III acute ischemic stroke trials. PubMed. Available at: [Link]

  • Neurological Disease Assays In Vitro. Axion BioSystems. Available at: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Anticancer Potential of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The relentless pursuit of novel anticancer agents has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds, particularly those containing a pyrrolidine ring, have emerged as a privileged scaffold in medicinal chemistry. The unique structural and electronic properties of the pyrrolidine moiety often impart favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. This document outlines a comprehensive guide for the preclinical evaluation of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine , a compound of interest for its potential as an anticancer therapeutic.

While, as of the date of this publication, no specific studies have detailed the anticancer activity of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, its structural motifs—a substituted benzyl group and a pyrrolidine ring—are present in numerous compounds with demonstrated cytotoxic and antimitotic properties.[1][2] The presence of a bromine atom and a methoxy group on the benzyl ring can influence the compound's lipophilicity, metabolic stability, and potential for specific interactions with biological targets.[3] Therefore, a systematic investigation into its biological effects on cancer cells is warranted.

These application notes provide a structured, in-depth framework for a tiered screening cascade, from initial in vitro cytotoxicity assessments to more complex mechanistic and in vivo studies. The protocols herein are designed to be robust and self-validating, empowering researchers to generate high-quality, reproducible data to elucidate the potential of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine as a novel anticancer agent.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. For 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, these properties will influence its solubility, formulation, and bioavailability.

Synthesis: The synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine can be achieved through several established synthetic routes. A common approach involves the nucleophilic substitution of a 2-bromo-5-methoxybenzyl halide with pyrrolidine.[3]

Table 1: Physicochemical Properties of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine (Hypothetical)

PropertyValueMethod of Determination
Molecular FormulaC₁₂H₁₆BrNOMass Spectrometry
Molecular Weight270.17 g/mol Calculated
AppearanceOff-white to pale yellow solidVisual Inspection
Melting Point85-90 °CDifferential Scanning Calorimetry
SolubilitySoluble in DMSO, MethanolSolubility Testing
LogP3.2Calculated (e.g., using ChemDraw)

In Vitro Evaluation: A Tiered Approach to Uncovering Anticancer Activity

A systematic in vitro evaluation is the cornerstone of preclinical cancer drug discovery.[4][5] The following protocols are designed to assess the cytotoxicity, pro-apoptotic, and anti-metastatic potential of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Tier 1: Assessment of Cytotoxicity and Cell Viability

The initial step is to determine the compound's effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Recommended cell culture medium with fetal bovine serum (FBS) and antibiotics

  • 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[5]

Table 2: Hypothetical In Vitro Cytotoxicity of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.7
HCT116Colorectal Carcinoma3.5
PANC-1Pancreatic Carcinoma12.1
Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

Once cytotoxicity is established, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[10] The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis by flow cytometry.[11]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[10]

Materials:

  • Cancer cells

  • 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 1-(2-Bromo-5-methoxybenzyl)pyrrolidine at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells by trypsinization. Wash the cells twice with cold PBS.[11]

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Analysis: The flow cytometry data will be displayed in a quadrant plot:

  • Lower-left quadrant (Annexin V- / PI-): Live cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

In_Vitro_Workflow cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanism of Action cluster_tier3 Tier 3: In Vivo Efficacy start Cancer Cell Lines mtt MTT Assay start->mtt Treat with Compound ic50 Determine IC50 Values mtt->ic50 apoptosis Annexin V/PI Assay ic50->apoptosis migration Transwell Migration Assay ic50->migration invasion Transwell Invasion Assay ic50->invasion western Western Blot Analysis ic50->western xenograft Xenograft Model western->xenograft efficacy Tumor Growth Inhibition xenograft->efficacy

Caption: A tiered workflow for evaluating the anticancer potential of a novel compound.

Tier 2 (continued): Assessing Anti-Metastatic Potential

Metastasis is the primary cause of cancer-related mortality. Therefore, evaluating a compound's ability to inhibit cancer cell migration and invasion is crucial. The Transwell assay is a widely used method for this purpose.[14][15]

Principle: The Transwell assay uses a two-chamber system separated by a porous membrane.[15] For the migration assay, cells are seeded in the upper chamber and migrate through the pores towards a chemoattractant in the lower chamber.[14] For the invasion assay, the membrane is coated with a layer of extracellular matrix (ECM), such as Matrigel, which cells must degrade to invade.[15]

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with 10% FBS (chemoattractant)

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet stain

Procedure:

  • Preparation: For the invasion assay, coat the Transwell inserts with diluted Matrigel and incubate at 37°C to allow for solidification.[16] Rehydrate the inserts (coated and uncoated) with serum-free medium.

  • Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell inserts. Add the test compound at non-toxic concentrations.

  • Chemoattractant: Add medium containing 10% FBS to the lower chamber.[17]

  • Incubation: Incubate the plate for 12-48 hours, depending on the cell type.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[17]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Data Analysis: Compare the number of migrated/invaded cells in the treated groups to the control group to determine the inhibitory effect of the compound.

Tier 2 (continued): Investigating Molecular Mechanisms

Western blotting is a powerful technique to investigate the effect of a compound on specific signaling pathways involved in cancer cell proliferation, survival, and metastasis.[18][19][20]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the expression levels of target proteins.[18][20]

Materials:

  • Cancer cells

  • 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3)[21]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[22]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[22]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation status.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibits Bax Bax AKT->Bax Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Compound->AKT Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: A hypothetical PI3K/Akt signaling pathway targeted by the compound.

In Vivo Efficacy Studies

Promising results from in vitro assays should be validated in in vivo animal models to assess the compound's anti-tumor efficacy in a more complex biological system.[23][24] Human tumor xenograft models in immunodeficient mice are widely used for this purpose.[23][25]

Protocol 5: Human Tumor Xenograft Model

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors.[23] The mice are then treated with the test compound, and the effect on tumor growth is monitored.[24]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line that showed sensitivity in vitro

  • 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

  • Vehicle for compound administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[23]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) and vehicle to the respective groups according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.[24]

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the compound.

Conclusion

This comprehensive guide provides a robust framework for the preclinical evaluation of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine as a potential anticancer agent. By following these detailed protocols, researchers can systematically investigate its cytotoxic, pro-apoptotic, and anti-metastatic properties, as well as its in vivo efficacy. The data generated from these studies will be crucial in determining the therapeutic potential of this novel compound and guiding its further development in the fight against cancer.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Cancer Treatment Reports. [Link]

  • The Annexin V Apoptosis Assay. University of Virginia. [Link]

  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]

  • Xenograft Models. Creative Biolabs. [Link]

  • Deep Dive into the Transwell Migration and Invasion Assay. CLYTE Technologies. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]

  • Mastering Corning® Transwell® Migration Assays. Corning. [Link]

  • Transwell Migration and Invasion Assays. Creative Bioarray. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Crown Bioscience. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PubMed Central. [Link]

  • 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase. PubMed Central. [Link]

  • Process for producing 2-bromo-5-methoxybenzyl bromide.
  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. [Link]

  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PubMed. [Link]

Sources

Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Potential of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine derivatives as potential antimicrobial and antifungal agents. While the pyrrolidine scaffold is a recurring motif in many biologically active compounds, this document outlines the foundational methodologies required to systematically investigate the specific therapeutic potential of this substituted class of molecules.[1][2][3][4] The protocols herein are based on established, internationally recognized standards to ensure data integrity and reproducibility.

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[2] Pyrrolidine derivatives have garnered significant interest in this area due to their diverse pharmacological activities, which include antibacterial, antifungal, antiviral, and anticancer properties.[1][3][5] This guide will detail the synthesis considerations, standardized susceptibility testing protocols, and data interpretation frameworks necessary to explore the antimicrobial and antifungal applications of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine derivatives.

Synthesis and Characterization

The synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine derivatives can be approached through several established organic chemistry routes. A common and effective method is the nucleophilic substitution reaction between 2-bromo-5-methoxybenzyl bromide and pyrrolidine or its derivatives.[6]

General Synthetic Approach:

A typical synthesis would involve the reaction of 5-bromo-2-methoxybenzyl bromide with pyrrolidine in an aprotic solvent such as dimethylformamide (DMF), often in the presence of a mild base like potassium carbonate to neutralize the hydrobromic acid formed during the reaction.[6] The reaction mixture is typically heated to facilitate the formation of the desired product.

It is imperative that the final compounds are purified to a high degree, typically using column chromatography, and their structures confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity of the compounds is critical for accurate biological evaluation.

Antimicrobial Susceptibility Testing: Protocols

To evaluate the antimicrobial efficacy of the synthesized 1-(2-Bromo-5-methoxybenzyl)pyrrolidine derivatives, standardized in vitro susceptibility testing methods should be employed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[7][8][9][10] The two primary methods recommended are broth microdilution and agar disk diffusion.

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13]

Materials:

  • Synthesized 1-(2-Bromo-5-methoxybenzyl)pyrrolidine derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with inoculum)

  • Sterility control (broth only)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Compound Stock Solutions: Prepare a stock solution of each 1-(2-Bromo-5-methoxybenzyl)pyrrolidine derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: From a fresh culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[11] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[11]

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).[11]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria and 24-48 hours for yeast.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.[11][12] This can be determined visually or by using a plate reader to measure optical density.[11]

The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks

  • Synthesized 1-(2-Bromo-5-methoxybenzyl)pyrrolidine derivatives

  • Bacterial and fungal strains

  • Positive control antibiotic disks

  • 0.5 McFarland standard

  • Sterile swabs

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.[14]

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the 1-(2-Bromo-5-methoxybenzyl)pyrrolidine derivative onto the surface of the agar. Also, apply a positive control antibiotic disk.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Data Presentation and Interpretation

Quantitative data from the broth microdilution assay should be summarized in a clear and organized table for easy comparison of the antimicrobial and antifungal activity of the different derivatives.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Derivatives

Compound IDTest MicroorganismGram Stain/Fungal TypeMIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Derivative 1Staphylococcus aureusGram-positiveCiprofloxacin
Derivative 1Escherichia coliGram-negativeCiprofloxacin
Derivative 1Candida albicansYeastFluconazole
Derivative 2Staphylococcus aureusGram-positiveCiprofloxacin
Derivative 2Escherichia coliGram-negativeCiprofloxacin
Derivative 2Candida albicansYeastFluconazole

Hypothetical Mechanism of Action and Further Investigations

While the exact mechanism of action for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine derivatives is yet to be elucidated, some pyrrolidine-containing compounds have been shown to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1] Another potential mechanism could be the disruption of the microbial cell membrane.

Further studies to investigate the mechanism of action could include:

  • Time-kill assays: To determine if the compounds are bactericidal or bacteriostatic.

  • Cell membrane integrity assays: Using fluorescent dyes like propidium iodide to assess membrane damage.

  • Enzyme inhibition assays: To investigate the effect of the compounds on specific bacterial or fungal enzymes.

  • In vivo efficacy studies: Using animal models of infection to evaluate the therapeutic potential of the most promising compounds.

Visualizations

G cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Analysis & Interpretation synthesis Synthesis & Purification of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Derivatives broth Broth Microdilution (Serial Dilutions) synthesis->broth agar Agar Disk Diffusion (Disk Impregnation) synthesis->agar inoculum Inoculum Preparation (0.5 McFarland Standard) inoculum->broth inoculum->agar mic MIC Determination (Visual/Spectrophotometric) broth->mic zone Zone of Inhibition Measurement agar->zone data Data Analysis & Comparison mic->data zone->data

Caption: Experimental workflow for antimicrobial and antifungal susceptibility testing.

G compound 1-(2-Bromo-5-methoxybenzyl) pyrrolidine Derivative membrane Bacterial Cell Membrane compound->membrane Disruption? gyrase DNA Gyrase / Topoisomerase IV compound->gyrase Inhibition death Bacterial Cell Death membrane->death Leads to dna DNA Replication gyrase->dna Required for dna->death Inhibition leads to

Caption: Hypothetical mechanisms of action for the test compounds.

References

  • Antifungal Susceptibility Test Interpretive Criteria. (2025, October 16). U.S. Food and Drug Administration.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025, December). BenchChem.
  • Antifungal Susceptibility Test Interpretive Criteria. (2025, April 1). FirstWord HealthTech.
  • Berkow, E. L., & Lockhart, S. R. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(2), 435-462.
  • Revie, N. M., Iyer, V., & Robbins, N. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI).
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). PubMed Central.
  • Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. (n.d.). Taylor & Francis Online.
  • Hindier, J. G. (Ed.). (n.d.). Antimicrobial Susceptibility Testing Protocols (1st ed.). Routledge.
  • Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. (2024, January 6). National Institutes of Health.
  • Antimicrobial Susceptibility Testing Protocols. (2007, May 22). Semantic Scholar.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf.
  • Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (2025, August 5). Request PDF.
  • Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines. (n.d.). PubMed.
  • Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. (n.d.). IRIS Unibas.
  • 2-(5-Bromo-2-methoxybenzyl)pyrrolidine. (n.d.). Smolecule.
  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (n.d.). PubMed Central.

Sources

Application Notes and Protocols for Investigating the Mechanism of Action of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unraveling the Therapeutic Potential of a Novel Pyrrolidine Derivative

The compound 1-(2-Bromo-5-methoxybenzyl)pyrrolidine represents a novel chemical entity with a structure suggestive of potential biological activity. The pyrrolidine ring is a prevalent scaffold in numerous pharmacologically active compounds, known to interact with a wide array of biological targets.[1][2] Coupled with a substituted benzyl group, this molecule bears resemblance to compounds with known central nervous system (CNS) and anticancer activities. For instance, structural analogs have been investigated for their roles as anticancer agents and M5 muscarinic receptor antagonists.[3][4]

Given the absence of established mechanism of action data for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, this document serves as a comprehensive guide for its initial characterization. It provides a structured, multi-tiered approach to elucidate its biological targets and mechanism of action, starting with broad phenotypic screening and progressing to more specific target-based assays. The protocols herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

Part 1: Initial Characterization and Cytotoxicity Profiling

A crucial first step in characterizing a novel compound is to assess its general cytotoxicity. This will not only indicate potential as an anticancer agent but also establish a therapeutic window for other potential applications.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine in various cancer and non-cancerous cell lines.

Materials:

  • 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Data Presentation: Expected Outcome of Cytotoxicity Screening

Cell LineCompound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
MCF-7 (Breast Cancer)To be determined~1-5
A549 (Lung Cancer)To be determined~0.5-2
HCT116 (Colon Cancer)To be determined~0.1-1
HEK293 (Non-cancerous)To be determined>10
Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare compound dilutions treat_cells Treat cells with compound prep_compound->treat_cells seed_cells Seed cells in 96-well plate seed_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve formazan crystals incubate_mtt->dissolve read_plate Read absorbance at 570nm dissolve->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of a novel compound.

Part 2: Investigating Potential CNS Targets

Based on its chemical structure, 1-(2-Bromo-5-methoxybenzyl)pyrrolidine may interact with targets in the central nervous system, such as monoamine transporters or oxidases.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

MAOs are enzymes that catalyze the oxidation of monoamines and are targets for antidepressants and neuroprotective drugs.[7][8]

Objective: To determine if 1-(2-Bromo-5-methoxybenzyl)pyrrolidine inhibits MAO-A or MAO-B activity.

Materials:

  • 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Known MAO inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of MAO-A and MAO-B enzymes, the compound, and control inhibitors in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the compound or control inhibitor, and the MAO enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the substrate and Amplex Red/HRP solution to initiate the reaction. This will result in the formation of H2O2, which is detected by the fluorimetric method.[8]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~580-590 nm.

  • Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the compound and determine the IC50 values for MAO-A and MAO-B.

Protocol 3: Dopamine Transporter (DAT) Uptake Inhibition Assay

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft and is a key target for various therapeutic agents.[9][10]

Objective: To measure the ability of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine to inhibit dopamine uptake into cells expressing the dopamine transporter.[2][11]

Materials:

  • 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • [3H]-Dopamine (radiolabeled)

  • Known DAT inhibitor (e.g., GBR12909 or cocaine)[12]

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells into a 96-well plate and grow to confluence.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed uptake buffer.

  • Compound Addition: Add the uptake buffer containing various concentrations of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine or a control inhibitor to the wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-20 minutes.

  • Uptake Initiation: Add [3H]-Dopamine to each well to initiate uptake and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [3H]-Dopamine taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake.

Signaling Pathway and Target Interaction

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine Dopamine_cleft->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding Compound 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Compound->DAT Inhibition

Caption: Putative mechanism of DAT inhibition by the test compound.

Part 3: Broader Target Screening and Next Steps

If the initial targeted assays do not yield significant results, or to further characterize the compound's selectivity, broader screening against larger target families is recommended.

High-Throughput Screening (HTS) Approaches:
  • G-Protein Coupled Receptor (GPCR) Screening: A large number of GPCRs are involved in various physiological processes, making them common drug targets.[9][13] HTS assays can be employed to screen the compound against a panel of GPCRs to identify any agonist or antagonist activity.[7]

  • Ion Channel Screening: Ion channels are another major class of drug targets.[12][14] Automated patch-clamp or fluorescence-based assays can be used to assess the compound's effect on a panel of different ion channels.[3][4]

  • Sigma Receptor Binding Assays: Some DAT inhibitors also show affinity for sigma receptors.[10] Radioligand binding assays can determine the compound's affinity for sigma-1 and sigma-2 receptors.[15][16]

Conclusion and Future Directions

This guide provides a systematic approach to investigate the mechanism of action of the novel compound 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. The proposed workflow, from initial cytotoxicity screening to targeted and broader functional assays, will enable a comprehensive characterization of its biological activity. The results from these studies will be instrumental in guiding further lead optimization and preclinical development, ultimately determining the therapeutic potential of this new chemical entity.

References

  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. BenchChem.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
  • Aggarwal, S., & Mortensen, O. V. (2017).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • AddexBio. G-Protein Coupled Receptor (GPCR) Screening Assays. AddexBio.
  • Reaction Biology. Ion Channel Assays. Reaction Biology.
  • Smolecule. Buy 2-(5-Bromo-2-methoxybenzyl)pyrrolidine. Smolecule.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie.
  • Sigma-Aldrich. Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich.
  • Greco, G., & Garris, P. A. (2003). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Journal of Pharmacology and Experimental Therapeutics, 307(1), 89-97.
  • Zhou, J., et al. (2020). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633.
  • Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8486.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. RUA.
  • Chen, J., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1013.
  • Hsiao, C.-T., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry Letters, 23(21), 5871-5875.
  • Cannon, J. G., et al. (1983). Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively. Journal of the Chemical Society, Perkin Transactions 1, 1297-1302.
  • Bekic, M., et al. (2025). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
  • Hsiao, C.-T., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PubMed.
  • Szafarz, M., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(34), 3845-3866.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1957, 1-13.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Wilson, L. L., et al. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 4.33.1–4.33.14.
  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.
  • Zeng, C., et al. (2016). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmacological Research, 110, 113-122.
  • Aggarwal, S., & Mortensen, O. V. (2017).
  • Chen, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564.
  • Sigma-Aldrich. Receptor binding assay protocol. Sigma-Aldrich.

Sources

Application Notes and Protocols: Probing Molecular Interactions Through Structure-Activity Relationship Studies of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Benzylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] Its three-dimensional structure and potential for stereochemical diversity allow for precise exploration of pharmacophoric space.[5] When combined with a substituted benzyl moiety, as in the case of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, the resulting molecule presents a compelling starting point for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.[3][6] SAR studies are fundamental to drug discovery, systematically modifying a lead compound's structure to understand how these changes affect its biological activity, thereby guiding the design of more potent and selective drug candidates.[7][8]

This guide provides a comprehensive framework for conducting SAR studies on the 1-(2-Bromo-5-methoxybenzyl)pyrrolidine scaffold. We will delve into the strategic design of analog libraries, provide detailed protocols for their synthesis, and outline robust biological screening assays, using the sigma receptors as a hypothetical target class. Sigma receptors, implicated in a variety of central nervous system disorders, represent a relevant and well-characterised system for such a study.[9][10][11][12]

Strategic Design of an Analog Library: A Roadmap for SAR Exploration

The design of an analog library for SAR studies should be systematic and hypothesis-driven. For our lead compound, 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, we can dissect the molecule into three key regions for modification: the pyrrolidine ring, the benzyl ring, and the benzylic methylene linker.

Hypothetical SAR Workflow

SAR_Workflow Lead Lead Compound 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Design Design Analog Library (3 Key Regions) Lead->Design Identify Modification Sites Synthesis Synthesize Analogs Design->Synthesis Prioritize Analogs Screening Biological Screening (e.g., Sigma Receptor Binding) Synthesis->Screening Purified Compounds Data_Analysis Analyze SAR Data Screening->Data_Analysis Generate Activity Data New_Hypothesis Formulate New Hypotheses Data_Analysis->New_Hypothesis Identify Key Moieties Lead_Op Lead Optimization Data_Analysis->Lead_Op Identify Potent Analogs New_Hypothesis->Design Iterative Design

Caption: A typical iterative workflow for structure-activity relationship (SAR) studies.

Region 1: The Benzyl Ring Substituents

The 2-bromo and 5-methoxy groups on the benzyl ring are prime candidates for modification to probe their influence on receptor binding and functional activity.

  • The 5-Methoxy Group: This group can be explored for its role in hydrogen bonding and its electronic effects.[13] Modifications can include:

    • Homologation: Ethoxy, propoxy, etc.

    • Removal: Replacement with hydrogen.

    • Positional Isomerism: Moving the methoxy group to other positions on the ring (e.g., 3- or 4-position) can reveal spatial constraints within the binding pocket.[14]

    • Bioisosteric Replacement: Substitution with groups of similar size and electronic properties, such as hydroxyl, amino, or methylthio groups.[15][16]

  • The 2-Bromo Group: The bromine atom can be investigated for its steric bulk and potential halogen bonding interactions. Modifications can include:

    • Halogen Substitution: Replacement with fluorine, chlorine, or iodine to modulate electronegativity and size.[17]

    • Bioisosteric Replacement: Substitution with other groups of similar size, such as methyl, ethyl, or cyano groups, to differentiate between steric and electronic effects.[18][19]

    • Removal: Replacement with hydrogen to assess the overall necessity of a substituent at this position.

Region 2: The Pyrrolidine Ring

The pyrrolidine ring itself can be modified to explore conformational effects and the importance of the nitrogen atom's basicity.

  • Ring Size: Expansion to a piperidine or contraction to an azetidine ring can alter the orientation of the benzyl group relative to the nitrogen.

  • Substitution on the Ring: Introducing substituents on the pyrrolidine ring can probe for additional binding interactions. For example, hydroxylation could introduce a hydrogen bond donor/acceptor.

  • Chirality: If substitutions are made on the pyrrolidine ring, the resulting stereoisomers should be separated and tested individually, as biological targets are often stereoselective.[20]

Region 3: The Benzylic Methylene Linker

The single carbon linker between the benzyl ring and the pyrrolidine nitrogen provides flexibility. Its modification can impact the spatial relationship between the two key pharmacophoric elements.

  • Homologation: Increasing the linker length to two or three carbons.

  • Introduction of Rigidity: Incorporating the linker into a cyclic system to restrict conformational freedom.

Protocols for Synthesis and Characterization

The synthesis of analogs will primarily involve the alkylation of pyrrolidine (or its derivatives) with appropriately substituted benzyl bromides.

General Protocol for the Synthesis of 1-(Substituted-benzyl)pyrrolidine Analogs

  • Preparation of Substituted Benzyl Bromides:

    • Many substituted benzyl alcohols are commercially available. These can be converted to the corresponding benzyl bromides using standard reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

    • Alternatively, benzylic bromination of substituted toluenes can be achieved using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • N-Alkylation of Pyrrolidine:

    • To a solution of pyrrolidine (1.2 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).

    • Add the desired substituted benzyl bromide (1.0 equivalent) dropwise to the stirring solution at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocols for Biological Evaluation: Sigma Receptor Binding and Functional Assays

Assuming a hypothetical investigation into the effects on sigma receptors, the following assays are recommended.

Protocol 1: Sigma-1 and Sigma-2 Receptor Radioligand Binding Assays [9][10]

This assay determines the affinity of the synthesized compounds for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

  • Membrane Preparation:

    • Homogenize guinea pig liver (for σ₁) or rat liver (for σ₂) tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radioligand (e.g., -pentazocine for σ₁ or [³H]DTG in the presence of unlabeled (+)-pentazocine to block σ₁ sites for σ₂), and varying concentrations of the test compound.[9][10]

    • For non-specific binding determination, include a high concentration of a known sigma receptor ligand (e.g., haloperidol).

    • Incubate the plates at the appropriate temperature and for a sufficient duration to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 2: Functional Assay for Sigma-2 Receptor Ligands (Cell Viability Assay) [21]

Many sigma-2 receptor ligands have been shown to induce cell death in cancer cell lines.[21] This assay can functionally characterize compounds as agonists, partial agonists, or antagonists.

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., EMT-6 mouse breast cancer cells) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Viability Assay (e.g., MTT or WST-1 assay):

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 72 hours). Include a known sigma-2 agonist (e.g., siramesine) as a positive control.

    • Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the EC₅₀ (the concentration that causes a 50% reduction in cell viability).

    • Characterize compounds as full agonists, partial agonists, or antagonists based on their maximal effect relative to the positive control.[21]

Data Interpretation and SAR Elucidation

The data from the binding and functional assays should be tabulated to facilitate the identification of SAR trends.

Table 1: Hypothetical SAR Data for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Analogs

Compound IDR¹ (Position 2)R² (Position 5)σ₁ Ki (nM)σ₂ Ki (nM)EMT-6 Cell Viability EC₅₀ (µM)
Lead BrOMe502515
Analog 1HOMe250150>100
Analog 2ClOMe452012
Analog 3FOMe603520
Analog 4MeOMe1509050
Analog 5BrH500300>100
Analog 6BrOH401510
Analog 7BrOEt553018
  • A substituent at the 2-position appears to be crucial for high affinity, with the removal of bromine (Analog 1) leading to a significant drop in potency.

  • Chlorine at the 2-position (Analog 2) is well-tolerated and may even slightly improve affinity compared to bromine.

  • The 5-methoxy group is important for activity, as its removal (Analog 5) is detrimental.

  • Replacing the 5-methoxy group with a hydroxyl group (Analog 6) enhances potency, suggesting a potential hydrogen bond interaction.

Hypothetical Ligand-Receptor Interaction

Ligand_Receptor cluster_receptor Receptor Binding Pocket cluster_ligand Ligand Pocket_A Hydrophobic Pocket Pocket_B Hydrogen Bond Acceptor/Donor Pocket_C Halogen Bonding Region Pyrrolidine Pyrrolidine Ring Pyrrolidine->Pocket_A Hydrophobic Interaction Benzyl Benzyl Ring Benzyl->Pocket_A Methoxy 5-Methoxy Group Methoxy->Pocket_B H-Bonding Bromo 2-Bromo Group Bromo->Pocket_C Halogen Bond

Caption: A conceptual diagram of potential ligand-receptor interactions.

Conclusion and Future Directions

This guide has outlined a systematic approach to conducting SAR studies on the 1-(2-Bromo-5-methoxybenzyl)pyrrolidine scaffold. By methodically synthesizing and evaluating a library of analogs, researchers can gain valuable insights into the molecular features that govern biological activity. The hypothetical SAR data presented illustrates how such studies can guide the iterative process of drug design, leading to the identification of compounds with improved potency and a better understanding of the target's binding site topology. Future work would involve expanding the analog library based on initial findings, exploring the pharmacokinetics and in vivo efficacy of the most promising compounds, and potentially co-crystallizing a lead compound with its target receptor to definitively elucidate the binding mode.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.30.1-1.30.17. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 72, 1.30.1-1.30.17. [Link]

  • Das, U., et al. (2023). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. ResearchGate. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Shultz, M. D. (2019). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 14(1), 1-4. [Link]

  • Zeng, C., et al. (2013). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Pharmacological and Toxicological Methods, 68(1), 81-88. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • Kumar, A., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. [Link]

  • Jadhav, P., et al. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research, 7(3), 132-140. [Link]

  • Wikipedia. (n.d.). Sigma receptor. [Link]

  • Krasavin, M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Patsnap. (2025). What is the role of bioisosterism in drug design?. [Link]

  • Bhat, M. A., et al. (2025). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

  • Bhat, M. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Shakya, T., & Wright, G. D. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 10(4), 438. [Link]

  • D'hooghe, M., et al. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 15(11), 7856-7875. [Link]

  • Wikipedia. (n.d.). ψ-DOM. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • GARDP. (n.d.). Structure-activity relationship (SAR). [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Wang, Y., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 10(46), 27503-27517. [Link]

  • Kaczor, A. A., & Selent, J. (2021). Structural Insights into Ligand—Receptor Interactions Involved in Biased Agonism of G-Protein Coupled Receptors. International Journal of Molecular Sciences, 22(4), 1568. [Link]

  • Krasavin, M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. [Link]

  • Al-MokTextMesh, N. A., et al. (2026). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. Molecules, 31(2), 249. [Link]

  • De Graaf, C., et al. (2016). Structural Analysis of Chemokine Receptor–Ligand Interactions. Journal of Medicinal Chemistry, 59(17), 7877-7907. [Link]

  • Zhou, J., et al. (2021). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 48, 128258. [Link]

  • ResearchGate. (2025). An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a crucial step in the development of various neurologically active compounds. The two most common and effective methods for its preparation are:

  • Reductive Amination: The reaction of 2-bromo-5-methoxybenzaldehyde with pyrrolidine to form an iminium intermediate, which is then reduced in situ.

  • N-Alkylation: The direct substitution reaction between 2-bromo-5-methoxybenzyl halide (typically bromide or chloride) and pyrrolidine.

This guide will address potential issues and optimization strategies for both pathways.

Visualizing the Synthetic Pathways

To provide a clear overview, the following diagrams illustrate the two primary synthetic routes.

Synthetic_Pathways cluster_RA Reductive Amination cluster_NA N-Alkylation RA_aldehyde 2-Bromo-5-methoxy- benzaldehyde RA_intermediate Iminium Intermediate RA_aldehyde->RA_intermediate + Pyrrolidine RA_pyrrolidine Pyrrolidine RA_pyrrolidine->RA_intermediate RA_product 1-(2-Bromo-5-methoxy- benzyl)pyrrolidine RA_intermediate->RA_product + Reducing Agent (e.g., NaBH(OAc)₃) NA_halide 2-Bromo-5-methoxy- benzyl Halide NA_product 1-(2-Bromo-5-methoxy- benzyl)pyrrolidine NA_halide->NA_product + Pyrrolidine + Base (e.g., K₂CO₃) NA_pyrrolidine Pyrrolidine NA_pyrrolidine->NA_product Reductive_Amination_Workflow start Start step1 Dissolve 2-bromo-5-methoxybenzaldehyde and pyrrolidine in DCM start->step1 step2 Stir for 30 min at room temperature to form the iminium ion step1->step2 step3 Add sodium triacetoxyborohydride portion-wise step2->step3 step4 Stir overnight at room temperature step3->step4 step5 Quench with saturated NaHCO₃ solution step4->step5 step6 Extract with DCM step5->step6 step7 Dry organic layer over Na₂SO₄, filter, and concentrate step6->step7 step8 Purify by column chromatography step7->step8 end End step8->end N_Alkylation_Workflow start Start step1 Suspend K₂CO₃ in acetonitrile start->step1 step2 Add pyrrolidine and stir step1->step2 step3 Add a solution of 2-bromo-5-methoxybenzyl bromide in acetonitrile dropwise step2->step3 step4 Heat the reaction to 60 °C and stir overnight step3->step4 step5 Cool to room temperature and filter off solids step4->step5 step6 Concentrate the filtrate step5->step6 step7 Take up residue in EtOAc and wash with water step6->step7 end End step7->end step8 Dry organic layer, filter, concentrate, and purify by column chromatography

Technical Support Center: Purification of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this tertiary amine. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Q1: What are the primary recommended methods for purifying 1-(2-Bromo-5-methoxybenzyl)pyrrolidine?

The three primary methods for purifying this compound are flash column chromatography, acid-base extraction, and crystallization.

  • Flash Column Chromatography is the most versatile and common method for achieving high purity, capable of separating the target compound from closely related impurities.

  • Acid-Base Extraction is a highly effective technique for removing non-basic or acidic impurities from the crude product. It leverages the basicity of the pyrrolidine nitrogen.[1][2]

  • Crystallization is ideal for a final polishing step if a suitable solvent system can be found. It can be challenging if the compound tends to oil out but can yield very high-purity material.

Q2: My sample of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine has a yellow or brown tint. What is the cause and can it be removed?

Discoloration in amine-containing compounds is a frequent indicator of oxidation.[3] The tertiary amine and the electron-rich aromatic ring can be susceptible to air oxidation, especially when exposed to light over time, forming colored by-products.[4] This discoloration can typically be removed by passing the material through a short plug of silica gel or by performing a full chromatographic purification. Storing the purified compound under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place is crucial to prevent recurrence.

Q3: What are the most probable impurities I will encounter after synthesizing this compound?

The impurity profile depends on the synthetic route, but common impurities include:

  • Unreacted Pyrrolidine: A volatile and basic starting material.[5]

  • Unreacted 2-Bromo-5-methoxybenzyl bromide: The electrophilic starting material.[6]

  • Quaternary Ammonium Salt: Formed if the product reacts with another molecule of the benzyl bromide. This impurity is highly polar and will not elute with typical solvent systems on silica gel.

  • Oxidation Products: As discussed in Q2, these are often colored and can be more polar than the desired product.

Q4: How can I effectively monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is the primary tool for monitoring purification. Due to the aromatic ring, the compound is UV-active and can be easily visualized under a UV lamp (254 nm). Staining with potassium permanganate can also be used, as the amine will react. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and identifying the masses of impurities in different fractions.

Part 2: Troubleshooting & Method Optimization Guide

This guide provides solutions to specific problems you may encounter during purification experiments, structured in a question-and-answer format.

Issue 1: Column Chromatography Challenges

Q: My compound is streaking badly on my silica TLC plate and column (peak tailing). How can I achieve sharp, well-defined bands?

Causality: This is the most common issue when purifying basic compounds like amines on standard silica gel.[7] The pyrrolidine nitrogen, being a Lewis base, interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven elution, resulting in significant peak tailing.[7]

Solution: To mitigate this acid-base interaction, you must neutralize the acidic sites on the stationary phase.

  • Add a Basic Modifier: The standard solution is to add a small amount of a volatile amine base, such as triethylamine (Et₃N) or ammonium hydroxide, to your mobile phase. A concentration of 0.5-1% Et₃N in your eluent system is typically sufficient. The triethylamine will preferentially bind to the acidic silanol sites, allowing your target compound to elute symmetrically.

  • Use a Deactivated Stationary Phase: If tailing persists, consider using an amine-functionalized silica gel or basic alumina as your stationary phase.[8] These materials have a basic surface that minimizes interactions with amine-containing analytes.

Issue 2: Liquid-Liquid Extraction Problems

Q: I'm performing an acid-base extraction, but a thick emulsion has formed at the interface that won't separate. What should I do?

Causality: Emulsions are common during the workup of basic compounds, especially after basification when insoluble salts or fine precipitates can form. They are stabilized by materials that reduce the interfacial tension between the aqueous and organic layers.

Solution:

  • Add Brine: The first step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.

  • Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel to allow for extraction without creating a stable emulsion.

  • Filtration: If brine fails, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This will often break up the emulsion and remove any particulate matter causing it.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a very effective way to force the layers to separate.

Issue 3: Crystallization Failures

Q: I've purified my compound by chromatography, but it refuses to crystallize and instead forms an oil. How can I obtain a solid product?

Causality: "Oiling out" occurs when the compound's solubility in the solvent is too high, or when residual impurities are present that inhibit the formation of a crystal lattice. The cooling process may also be too rapid.

Solution:

  • Ensure High Purity: First, confirm the purity of your oil by TLC or LC-MS. Even small amounts of impurities can prevent crystallization. If necessary, re-chromatograph the material.

  • Solvent System Screening: The choice of solvent is critical. Try a range of solvent systems. Good candidates for benzylpyrrolidines often include combinations like ethyl acetate/hexanes, diethyl ether/petroleum ether, or isopropanol.[9] The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Induce Crystallization:

    • Slow Evaporation: Dissolve the oil in a minimum amount of a moderately volatile solvent (e.g., diethyl ether) and let it evaporate slowly in a loosely covered vial.

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.

Part 3: Detailed Experimental Protocols & Data

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol describes the standard method for purifying 1-(2-Bromo-5-methoxybenzyl)pyrrolidine on a gram scale.

  • Prepare the Mobile Phase: Create a stock solution of your chosen eluent system (e.g., Hexane:Ethyl Acetate) containing 1% triethylamine (v/v). For example, to make 1 L of eluent, use 10 mL of Et₃N.

  • Pack the Column: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane). Pack the column evenly, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder ("dry loading"). Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the Column: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% Et₃N). Gradually increase the polarity of the mobile phase (gradient elution) to elute your product. The exact gradient will depend on the impurities present.

  • Monitor Fractions: Collect fractions and analyze them by TLC, visualizing with a 254 nm UV lamp.

  • Combine and Concentrate: Combine the fractions containing the pure product, and remove the solvent and triethylamine under reduced pressure to yield the purified compound.

Table 1: Example TLC Systems for Monitoring Purification
Mobile Phase System (v/v)Base AdditiveExpected Product RfNotes
80:20 Hexane:Ethyl Acetate1% Et₃N~0.3 - 0.4Good starting point for checking purity and running columns.
95:5 Dichloromethane:Methanol0.5% NH₄OH~0.5 - 0.6A more polar system for resolving polar impurities.
100% Ethyl Acetate1% Et₃N~0.7 - 0.8Useful for quickly checking for very non-polar impurities.
Protocol 2: Acid-Base Extraction Workflow

This method is excellent for removing neutral or acidic impurities before a final chromatographic step.

  • Dissolution: Dissolve the crude material (1 part) in a suitable organic solvent like ethyl acetate or diethyl ether (10-20 parts).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 10 parts). The protonated amine product will move to the aqueous layer.

  • Separate Layers: Combine the acidic aqueous layers. The organic layer, containing neutral or acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 5M sodium hydroxide (NaOH) or solid sodium carbonate (Na₂CO₃) with stirring until the pH is >10. The product will deprotonate and may precipitate or form an oil.

  • Back-Extraction: Extract the now basic aqueous layer with a fresh organic solvent (e.g., ethyl acetate, 3 x 15 parts). The neutral amine product will move back into the organic layer.

  • Wash and Dry: Combine the organic extracts, wash with brine (1 x 10 parts) to remove residual water and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Table 2: Comparison of Purification Methods
MethodScalePurity AchievedSpeedPrimary Use Case
Flash Chromatography mg to >100 gHigh to Very HighModeratePrimary purification; separation of closely related compounds.
Acid-Base Extraction g to kgModerateFastBulk removal of non-basic/acidic impurities; pre-purification.
Crystallization mg to kgPotentially HighestSlowFinal purification step for high-purity solids; polymorphism screening.

Part 4: Visualization of Workflows

Diagram 1: General Purification Workflow

This diagram illustrates the logical flow from crude product to a purified sample, incorporating decision points for optional steps.

G cluster_0 Purification Strategy crude Crude Product optional Optional Pre-purification crude->optional extraction Acid-Base Extraction chromatography Flash Column Chromatography extraction->chromatography purity_check Purity Analysis (TLC, LC-MS) chromatography->purity_check purity_check->chromatography  Impure pure_product Pure Product purity_check->pure_product optional->extraction  Yes optional->chromatography  No G cluster_1 Chromatography Troubleshooting start Run Initial TLC tailing_check Is there significant peak tailing? start->tailing_check add_base Add 1% Et3N to Mobile Phase tailing_check->add_base Yes proceed_column Proceed to Column tailing_check->proceed_column No rerun_tlc Re-run TLC add_base->rerun_tlc resolved_check Is tailing resolved? rerun_tlc->resolved_check resolved_check->proceed_column Yes alt_stationary Consider Alternative Stationary Phase (e.g., Alumina, Amine-Silica) resolved_check->alt_stationary No

Sources

Technical Support Center: Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pyrrolidine derivative. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Introduction: Synthetic Strategies

The synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is typically achieved through one of two primary pathways: Reductive Amination or Direct N-Alkylation . While both routes are effective, they each present a unique set of potential side reactions and purification challenges. This guide will deconstruct these issues and provide robust solutions.

  • Route A: Reductive Amination: This popular method involves the reaction of 2-bromo-5-methoxybenzaldehyde with pyrrolidine to form an intermediate imine, which is then reduced in situ to the target secondary amine. This is often a one-pot reaction favored for its efficiency.[1]

  • Route B: N-Alkylation: This classic approach involves the direct nucleophilic substitution of a leaving group on the benzyl precursor, typically 2-bromo-5-methoxybenzyl bromide, by pyrrolidine.[2]

The choice of route often depends on the availability of starting materials, scale, and desired purity profile.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the chemical causality and providing actionable solutions.

Question: My final product from the reductive amination is contaminated with unreacted 2-bromo-5-methoxybenzaldehyde. What went wrong?

Answer: This is a common issue that points to incomplete imine formation or insufficient reduction.

  • Causality: The first step of reductive amination is the equilibrium formation of a hemiaminal, followed by dehydration to an imine. This equilibrium can be unfavorable or slow. If the reducing agent is added prematurely or is not potent enough to reduce the slowly forming imine, the starting aldehyde will remain.

  • Troubleshooting Steps:

    • Promote Imine Formation:

      • Pre-stirring: Allow the aldehyde and pyrrolidine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. Monitor the disappearance of the aldehyde by Thin Layer Chromatography (TLC).

      • Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to the aldehyde/amine mixture. The acid protonates the hemiaminal intermediate, facilitating the loss of water to form the imine.

      • Dehydration: If the reaction is still sluggish, using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can help drive the equilibrium towards the imine.

    • Ensure Complete Reduction:

      • Stoichiometry: Verify that you have used a sufficient molar excess of the reducing agent (typically 1.5-2.0 equivalents).

      • Potency: If using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), ensure it is of good quality. If using sodium borohydride (NaBH₄), allow adequate time for the reaction to complete, as it reduces imines more slowly than aldehydes.[3]

Question: I am observing a significant amount of 2-bromo-5-methoxybenzyl alcohol as a byproduct. Why is this happening?

Answer: The formation of the corresponding benzyl alcohol indicates that the reducing agent is reacting with the starting aldehyde before the imine has had a chance to form and be reduced.

  • Causality: This side reaction is particularly prevalent when using reactive hydride reagents like sodium borohydride (NaBH₄), which can readily reduce aldehydes and ketones.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more selective for imines over aldehydes, making it a better choice for one-pot reductive aminations.[1]

  • Troubleshooting Steps:

    • Change Reducing Agent: The most effective solution is to switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason. It is milder and will preferentially reduce the protonated imine.[1]

    • Control Addition: If you must use NaBH₄, ensure imine formation is complete before its addition. Add the NaBH₄ portion-wise at a low temperature (e.g., 0 °C) to control its reactivity and favor the reduction of the imine over the remaining aldehyde.[4]

Question: I am using the N-alkylation method with 2-bromo-5-methoxybenzyl bromide and my mass spectrum shows a peak corresponding to a much heavier compound. What is this?

Answer: This is the classic sign of over-alkylation, a common pitfall in the N-alkylation of amines.[5]

  • Causality: The product, 1-(2-bromo-5-methoxybenzyl)pyrrolidine, is a secondary amine. Secondary amines are often more nucleophilic than the primary or secondary amines they are formed from. Consequently, the product can compete with the starting pyrrolidine and react with another molecule of the benzyl bromide to form a tertiary amine, which can further react to form a quaternary ammonium salt.[2][6]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a significant excess of the amine (pyrrolidine) relative to the alkylating agent (benzyl bromide). This ensures that the benzyl bromide is more likely to encounter a molecule of the starting amine rather than the product amine. A 2 to 5-fold excess of pyrrolidine is common.

    • Slow Addition: Add the 2-bromo-5-methoxybenzyl bromide slowly to the reaction mixture containing the pyrrolidine and a base. This maintains a low concentration of the alkylating agent, minimizing the chance of the product reacting further.[7]

    • Lower Temperature: For highly reactive electrophiles like benzyl bromides, conducting the reaction at a lower temperature can help prevent over-alkylation.[8]

Question: My product appears to have lost the bromine atom from the aromatic ring. How can I prevent this dehalogenation?

Answer: Debromination, or hydrodehalogenation, is a known side reaction, particularly under reductive conditions.

  • Causality: This side reaction can occur during both synthetic routes. In reductive amination, aggressive reducing conditions, especially catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), can readily cleave the C-Br bond.[9] In the N-alkylation route, certain bases or impurities in the starting materials can promote reductive dehalogenation, though it is less common. Phosphonic acid has been shown to mediate the dehalogenation of benzyl halides.[10][11]

  • Troubleshooting Steps:

    • Avoid Harsh Reducing Agents: For the reductive amination, avoid catalytic hydrogenation if possible. If it must be used, screen different catalysts (e.g., PtO₂) or use shorter reaction times. Stick to chemical hydride reagents like NaBH(OAc)₃, which are much less likely to cause dehalogenation.

    • Purify Starting Materials: Ensure the 2-bromo-5-methoxybenzyl bromide used for N-alkylation is pure and free from reagents that could promote reduction.

    • Use a Milder Base: In the N-alkylation, use a non-nucleophilic base like potassium carbonate or triethylamine rather than stronger, potentially reducing bases.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Reductive Amination or N-Alkylation, is generally better? A1: For laboratory-scale synthesis, reductive amination is often preferred. It is typically a one-pot reaction with higher atom economy and avoids the use of lachrymatory benzyl bromides.[1] Over-alkylation is also completely avoided.[6] However, the N-alkylation route can be advantageous if the corresponding benzyl bromide is readily available and cheaper than the aldehyde.

Q2: What is the best reducing agent for the reductive amination step? A2: Sodium triacetoxyborohydride (NaBH(OAc)₃, also known as STAB) is widely considered the superior reagent for this transformation. It is mild, selective for imines in the presence of aldehydes, and does not reduce other sensitive functional groups.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and can lead to cyanide byproducts.[12] Sodium borohydride (NaBH₄) is cheaper but its higher reactivity can lead to the formation of the benzyl alcohol side product.[3]

Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting materials from the product. The starting aldehyde is typically UV-active, while the product amine can be visualized with stains like ninhydrin or permanganate. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of reactants and the formation of the product and any side products.

Q4: What are the recommended purification strategies for the final product? A4:

  • Acid-Base Extraction: As the product is a basic amine, it can be selectively separated from neutral organic impurities (like the starting aldehyde or byproduct alcohol). Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The organic layer containing neutral impurities is discarded. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified amine back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is highly effective for removing closely related impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) is typically used. Adding a small amount of triethylamine (~1%) to the eluent can prevent the amine product from tailing on the acidic silica gel.

Visualizing Reaction Pathways and Problems

The following diagrams illustrate the synthetic routes and a logical workflow for troubleshooting.

G cluster_RA Route A: Reductive Amination cluster_SideProducts Common Side Products RA_start 2-Bromo-5-methoxybenzaldehyde + Pyrrolidine Imine Imine Intermediate RA_start->Imine H⁺ cat. - H₂O SP1 Benzyl Alcohol RA_start->SP1 Premature Reduction RA_product Target Product Imine->RA_product [H] (e.g., NaBH(OAc)₃) SP2 Unreacted Aldehyde Imine->SP2 Incomplete Reduction SP4 Debrominated Product RA_product->SP4 NA_start 2-Bromo-5-methoxybenzyl Bromide + Pyrrolidine NA_product Target Product NA_start->NA_product Base (e.g., K₂CO₃) SP3 Over-alkylation Product (Quaternary Salt) NA_product->SP3 Excess Alkylating Agent NA_product->SP4

Caption: Synthetic routes and common side products.

Troubleshooting start Analysis Shows Impure Product impurity_type What is the main impurity? start->impurity_type aldehyde Starting Aldehyde impurity_type->aldehyde Aldehyde alcohol Benzyl Alcohol impurity_type->alcohol Alcohol over_alk High MW Impurity (N-Alkylation Route) impurity_type->over_alk High MW debrom Loss of Bromine impurity_type->debrom Debromination sol_aldehyde Action: 1. Pre-stir aldehyde/amine. 2. Add catalytic acid. 3. Check reducing agent stoichiometry. aldehyde->sol_aldehyde sol_alcohol Action: 1. Switch to NaBH(OAc)₃. 2. Ensure imine formation is complete before adding NaBH₄. alcohol->sol_alcohol sol_over_alk Action: 1. Use excess pyrrolidine. 2. Add benzyl bromide slowly. 3. Lower reaction temperature. over_alk->sol_over_alk sol_debrom Action: 1. Use NaBH(OAc)₃ instead of H₂/Pd-C. 2. Ensure purity of reagents. debrom->sol_debrom

Caption: Troubleshooting workflow for product impurities.

Summary of Reaction Parameters

The table below summarizes typical conditions and expected outcomes for the preferred reductive amination pathway.

ParameterConditionRationale & Expected Outcome
Aldehyde 2-bromo-5-methoxybenzaldehyde1.0 equivalent
Amine Pyrrolidine1.2 - 1.5 equivalents
Reducing Agent Sodium triacetoxyborohydride1.5 - 2.0 equivalents; optimal selectivity for imine.[1]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvent prevents reaction with hydride reagent.
Catalyst Acetic Acid (AcOH)0.1 equivalents or 1-2 drops; accelerates imine formation.
Temperature Room TemperatureMild conditions are usually sufficient.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 75 - 95%Yield after purification.
Purity >98%Purity achievable with acid-base workup and/or chromatography.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a reliable, step-by-step methodology for the synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Reagents & Materials:

  • 2-bromo-5-methoxybenzaldehyde (CAS: 7507-86-0)

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-bromo-5-methoxybenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane (DCM).

  • Add pyrrolidine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 1 drop per mmol of aldehyde).

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The reaction may bubble slightly (hydrogen evolution). Ensure adequate ventilation.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC until the starting aldehyde is fully consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil/solid via silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine added) to afford the pure 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

References

  • PrepChem.com. Synthesis of 5-bromo-2-methoxybenzaldehyde. Available from: [Link]

  • Wordpress. Specific solvent issues with Reductive Amination/Alkylation. Available from: [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available from: [Link]

  • Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Available from: [Link]

  • Wikipedia. Amine alkylation. Available from: [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available from: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017-05-26). Available from: [Link]

  • NIH. Synthesis of Secondary Amines via Self-Limiting Alkylation. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • ACS Publications. Photocatalytic α-Alkylation of Amines with Alkyl Halides | ACS Catalysis. (2020-10-30). Available from: [Link]

  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available from: [Link]

  • RSC Publishing. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - RSC Advances. (2019-07-18). Available from: [Link]

  • Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. (2019-07-16). Available from: [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available from: [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023-02-17). Available from: [Link]

Sources

troubleshooting guide for reactions involving 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your synthetic endeavors. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this sterically hindered and multifunctional substrate.

Introduction to the Molecule and its Reactivity

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a versatile building block in medicinal chemistry and drug discovery. Its structure presents a unique combination of reactive sites: a sterically hindered ortho-brominated aromatic ring, an electron-donating methoxy group, and a tertiary benzylic amine. This combination, while offering diverse opportunities for molecular elaboration, also introduces specific challenges in common synthetic transformations such as palladium-catalyzed cross-coupling and lithiation-borylation reactions. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

Question 1: My Suzuki-Miyaura coupling reaction with 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low or no yield in Suzuki-Miyaura couplings with this substrate is a common issue, primarily due to the steric hindrance around the bromine atom, which is flanked by the bulky benzylpyrrolidine group. This steric congestion can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Additionally, the electron-donating nature of the para-methoxy group can make the aryl bromide less reactive towards oxidative addition.[2]

Here is a systematic approach to troubleshooting this reaction:

1. Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates.[1] A more robust catalytic system is necessary.

  • Recommendation: Employ bulky, electron-rich monophosphine ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][3] These ligands promote the formation of a coordinatively unsaturated, reactive palladium center that can more easily access the hindered aryl bromide.[1] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling hindered substrates.[4][5]

2. Base Selection: The choice of base is critical and often empirical.[6] For sterically hindered couplings, stronger bases are often required.

  • Recommendation: If you are using weaker bases like Na₂CO₃ or K₂CO₃, consider switching to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or even hydroxide bases like NaOH or Ba(OH)₂.[7] However, be mindful that strong bases can promote side reactions.

3. Solvent System: The solvent must be able to dissolve all reactants and facilitate the catalytic cycle.

  • Recommendation: Anhydrous ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, are standard. For particularly insoluble substrates, consider using toluene or DMF.[6][8] Ensure all solvents are rigorously degassed to prevent catalyst deactivation.

4. Temperature: Higher temperatures are often required to overcome the activation energy barrier for sterically hindered substrates.

  • Recommendation: If you are running the reaction at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C.[1]

Troubleshooting Workflow for Low-Yield Suzuki Coupling

start Low/No Yield catalyst Switch to Bulky Ligand (e.g., XPhos, SPhos) start->catalyst Standard Pd catalyst? base Use Stronger Base (e.g., K3PO4, Cs2CO3) catalyst->base Still low yield? solvent Change Solvent System (e.g., Dioxane/H2O, Toluene) base->solvent Still low yield? temp Increase Temperature (e.g., 100-110 °C) solvent->temp Still low yield? result Improved Yield temp->result

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Question 2: I am observing a significant amount of a dehalogenated side product (1-(5-methoxybenzyl)pyrrolidine) in my Suzuki coupling reaction. How can I minimize this?

Answer:

Dehalogenation, or hydrodehalogenation, is a common side reaction in Suzuki couplings, especially with electron-rich aryl halides.[1] It occurs when a hydride species is transferred to the palladium complex after oxidative addition, followed by reductive elimination to form the arene instead of the desired cross-coupled product.

Potential Causes and Solutions:

  • Hydride Source: The source of the hydride can be the solvent (e.g., alcohols), the base, or even the boronic acid reagent itself.

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus dehalogenation.

  • Water Content: While a small amount of water is often beneficial, excess water can sometimes contribute to dehalogenation.

Recommendations to Minimize Dehalogenation:

  • Avoid Alcohol Solvents: If using an alcohol co-solvent, switch to an aprotic solvent system like dioxane/water or toluene.

  • Use Anhydrous Conditions (with caution): While some water is often necessary for the transmetalation step, using rigorously dried solvents and reagents can sometimes reduce dehalogenation. However, completely anhydrous conditions with certain bases like K₃PO₄ may require the addition of a small, controlled amount of water to be effective.[2]

  • Optimize the Base: Avoid amine bases like triethylamine, which can be a source of hydrides.[1] Stick to inorganic bases like K₃PO₄ or Cs₂CO₃.

  • Use a More Robust Ligand: Bulky, electron-rich ligands that accelerate the desired reductive elimination can outcompete the dehalogenation pathway.

Question 3: Can the pyrrolidine nitrogen interfere with the palladium catalyst?

Answer:

Yes, the tertiary amine of the pyrrolidine ring can potentially coordinate to the palladium center, acting as a ligand. This can have several consequences:

  • Catalyst Inhibition: If the pyrrolidine coordinates too strongly, it can occupy a coordination site on the palladium, inhibiting the binding of the phosphine ligand or the aryl halide and thus slowing down or stopping the catalytic cycle.

  • Alteration of Catalytic Activity: In some cases, coordination of an amine can alter the electronic properties and steric environment of the catalyst, potentially affecting its reactivity and selectivity, though this is less predictable.

Recommendations:

  • Use Bulky Ligands: The use of bulky biaryl phosphine ligands can sterically disfavor the coordination of the pyrrolidine nitrogen to the palladium center.

  • Increase Ligand Loading: A slight increase in the loading of the primary phosphine ligand (e.g., from 2 mol% to 4 mol%) can sometimes help to outcompete the substrate's amine for coordination to the palladium.

Section 2: Buchwald-Hartwig Amination

Question 4: I want to perform a Buchwald-Hartwig amination on the aryl bromide of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. What are the key considerations?

Answer:

While the Buchwald-Hartwig amination is typically used to form C-N bonds with primary and secondary amines, its application to an already N-arylated substrate like yours is essentially a further functionalization of the aromatic ring. The principles for coupling an external amine to the bromo-position remain the same, but with the added complexity of the existing tertiary amine.

Key Considerations:

  • Catalyst System: As with the Suzuki coupling, the steric hindrance at the ortho position is a major challenge. You will need a catalyst system designed for hindered substrates.[9]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the incoming amine nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[10]

  • Potential for Catalyst Poisoning: The pyrrolidine nitrogen can coordinate to the palladium catalyst. While this is a consideration in Suzuki coupling, it can be more pronounced in amination reactions. The use of bulky, electron-rich ligands is crucial to mitigate this.[11]

  • Side Reactions: Be aware of potential side reactions such as dehalogenation and competitive binding of the pyrrolidine nitrogen to the catalyst.

Recommended Protocol for Buchwald-Hartwig Amination:

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) or Pd(II) sources.[9]
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich ligands that facilitate oxidative addition and reductive elimination for hindered substrates.[11]
Base NaOtBu or LiHMDSStrong, non-nucleophilic bases required for amine deprotonation.[10]
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents that are compatible with the strong bases used.
Temperature 80-110 °CTo overcome the steric hindrance.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add 1-(2-Bromo-5-methoxybenzyl)pyrrolidine (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Add the palladium precatalyst and ligand to the Schlenk tube under a positive flow of inert gas.

  • Add degassed, anhydrous solvent (e.g., toluene) via syringe.

  • Place the sealed tube in a preheated oil bath and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 3: Lithiation and Borylation Reactions

Question 5: I am attempting a lithiation-borylation reaction to form a C-C bond at the bromine position, but the reaction is failing. What could be the problem?

Answer:

Lithiation of this substrate followed by borylation is a viable strategy, but it is prone to several competing pathways.

1. Bromine-Lithium Exchange vs. Directed Ortho-Metalation:

  • Bromine-Lithium Exchange: This is the desired pathway, where an organolithium reagent (typically n-BuLi or t-BuLi) exchanges with the bromine atom to form an aryllithium species. This is generally a very fast reaction at low temperatures (-78 °C).

  • Directed Ortho-Metalation (DoM): The methoxy group is a directed metalation group (DMG), capable of directing an organolithium base to deprotonate the adjacent ortho position (C6).[12] Additionally, the benzylic protons (on the CH₂ group) are acidic and could potentially be deprotonated.

Troubleshooting the Lithiation Step:

  • Temperature Control: Bromine-lithium exchange is typically much faster than DoM at low temperatures. Ensure your reaction is maintained at -78 °C during the addition of the organolithium reagent.

  • Organolithium Reagent: n-BuLi is generally sufficient for bromine-lithium exchange. s-BuLi or t-BuLi are stronger bases and may increase the rate of competing deprotonation.

  • Solvent: Use an ethereal solvent like THF or diethyl ether, which can help to solvate the lithium species and promote the desired reaction.

2. Quenching with the Boronic Ester:

  • Slow Addition: After the formation of the aryllithium, the boronic ester (e.g., triisopropyl borate or isopropoxy pinacol borane) should be added slowly at -78 °C. A rapid addition can lead to localized warming and side reactions.

  • Boronic Ester Choice: Triisopropyl borate is a common choice, but can sometimes be sluggish. Isopropoxy pinacol borane is often more reactive.

Logical Flow for Lithiation-Borylation

start Start: 1-(2-Bromo-5-methoxybenzyl)pyrrolidine lithiation Lithiation (n-BuLi, THF, -78 °C) start->lithiation Br-Li Exchange aryllithium Aryllithium Intermediate lithiation->aryllithium side_reaction1 Ortho-deprotonation (side reaction) lithiation->side_reaction1 If T > -78 °C or stronger base used side_reaction2 Benzylic deprotonation (side reaction) lithiation->side_reaction2 borylation Quench with Boronic Ester (e.g., B(OiPr)3, -78 °C) aryllithium->borylation workup Aqueous Workup borylation->workup product Desired Boronic Acid/Ester workup->product

Caption: Key steps and potential side reactions in the lithiation-borylation of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Section 4: Stability and Other Potential Side Reactions

Question 6: Is the benzyl-pyrrolidine bond stable under typical cross-coupling conditions?

Answer:

The N-benzyl group is generally stable under the neutral to basic conditions of most palladium-catalyzed cross-coupling reactions. However, debenzylation can occur under certain conditions, particularly hydrogenation or strongly acidic conditions.[13][14][15][16]

  • Palladium-Catalyzed Hydrogenation: If you are using a palladium catalyst and a source of hydrogen (e.g., from a hydride transfer reagent or as a side reaction), cleavage of the benzyl C-N bond is possible. This is generally not a major concern in standard Suzuki or Buchwald-Hartwig reactions unless a hydride source is deliberately or inadvertently introduced.

  • Acidic Conditions: The benzyl-pyrrolidine bond is susceptible to cleavage under strongly acidic conditions. Ensure that your workup and purification steps are not overly acidic if the integrity of this bond is critical. Acetic acid has been shown to facilitate N-benzyl deprotection in some cases.[13][14][15]

If debenzylation is observed, it is important to carefully analyze all reagents and conditions to identify the potential source of protic or hydride species.

References

  • Robinson, J. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University. Retrieved from [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Available at: [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Moberg, C., & Stranne, R. (2025). Pyrrolidinopyridines in Palladium‐Catalyzed Allylic Substitutions − Conformation of the Ligand.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved from [Link]

  • Chen, G., et al. (n.d.). Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. PMC. Retrieved from [Link]

  • Check, C. T., & Toste, F. D. (2012). Palladium(II)
  • Wikipedia contributors. (n.d.).
  • Davies, H. M. L., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003).
  • Navarro, O., Kelly, R. A., 3rd, & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194–16195.
  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?
  • Reddit contributors. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Ji, Y., et al. (2012).
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Ji, Y., et al. (2011).
  • Chemistry LibreTexts. (2023).
  • Stradiotto, M. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Reddit contributors. (2024). Failed suzuki coupling, any suggenstions? r/Chempros.
  • YouTube. (2025).
  • BenchChem. (2025).
  • Rewolinski, M. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • Directed (ortho)
  • Rewolinski, M. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles.
  • Hussain, F. H. S. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Hara, K., et al. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.
  • Smolecule. (n.d.). Buy 2-(5-Bromo-2-methoxybenzyl)pyrrolidine.
  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
  • Torres, L. A. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.
  • Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Buchwald, S. L., & Hyde, A. M. (n.d.).
  • Beilstein Journals. (n.d.). Search Results for "Buchwald–Hartwig reaction".
  • Stradiotto, M., & Hesp, K. D. (2013).
  • Corpet, M., & Gandon, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzyl bromide 97.
  • BOC Sciences. (n.d.). CAS 19614-12-1 2-Bromo-5-methoxybenzyl bromide.

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, typically prepared via reductive amination of 2-bromo-5-methoxybenzaldehyde with pyrrolidine or by N-alkylation of pyrrolidine with a suitable 2-bromo-5-methoxybenzyl halide.

Q1: My reductive amination reaction is showing low yield of the desired product. What are the likely causes and how can I improve it?

A1: Low yield in a reductive amination is a frequent challenge and can stem from several factors, primarily related to the formation and stability of the iminium ion intermediate and the efficacy of the reducing agent.

Troubleshooting Workflow for Low Yield in Reductive Amination:

G start Low Yield Observed check_imine Verify Imine/Iminium Formation (e.g., via TLC, ¹H NMR of a small aliquot) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No/Low Imine imine_degradation Imine/Iminium Degradation check_imine->imine_degradation Imine Present but Product Low check_reduction Evaluate Reduction Step check_imine->check_reduction Good Imine Formation optimize_imine Optimize Imine Formation Conditions incomplete_imine->optimize_imine imine_degradation->optimize_imine optimize_imine->check_reduction incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction Starting Material & Imine Remain side_reactions Side Reactions check_reduction->side_reactions Byproducts Observed optimize_reduction Optimize Reducing Agent & Conditions incomplete_reduction->optimize_reduction side_reactions->optimize_reduction purification_issues Address Purification Losses optimize_reduction->purification_issues

Caption: Troubleshooting workflow for low yield in reductive amination.

Detailed Recommendations:

  • Optimize Imine/Iminium Formation: The equilibrium between the aldehyde/ketone and the imine must be shifted towards the imine.[1]

    • Dehydrating Agents: The removal of water is crucial. Consider adding dehydrating agents like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) to the reaction mixture.[2][3]

    • pH Control: The pH of the reaction is critical. Imine formation is typically favored under weakly acidic conditions (pH 4-6).[4][5] This can be achieved by adding a catalytic amount of acetic acid. However, strongly acidic conditions can lead to the protonation of the amine, reducing its nucleophilicity.

    • Temperature: While many reductive aminations are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes facilitate imine formation, but be cautious as it can also promote side reactions.

  • Choice of Reducing Agent: The choice of reducing agent is paramount and should be tailored to the reactivity of the iminium ion.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations.[5] It is mild, selective for iminium ions over aldehydes, and does not require strict pH control.[5]

    • Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, particularly under mildly acidic conditions where it selectively reduces the protonated iminium ion.[4] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling and workup.[2][4]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde in addition to the imine.[1] If used, it is typically added after a period of pre-incubation of the aldehyde and amine to allow for imine formation.[5]

Summary of Common Reducing Agents for Reductive Amination:

Reducing AgentTypical Solvent(s)pH ConditionsKey AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideDichloromethane (DCM), Tetrahydrofuran (THF), 1,2-Dichloroethane (DCE)Neutral to weakly acidicHigh selectivity for imines/iminiums, mild, good functional group tolerance.[5]Moisture sensitive, can be slower than other reagents.
Sodium CyanoborohydrideMethanol (MeOH), Ethanol (EtOH)Weakly acidic (pH 4-6)Selective for iminiums in the presence of carbonyls.[4]Highly toxic, potential for cyanide release.[2]
Sodium BorohydrideMethanol (MeOH), Ethanol (EtOH)Neutral to basicInexpensive, readily available.Can reduce the starting aldehyde, less selective.[1]
Q2: I am attempting an N-alkylation of pyrrolidine with 2-bromo-5-methoxybenzyl bromide, but I am observing significant amounts of starting materials and/or multiple products. How can I optimize this reaction?

A2: N-alkylation with a reactive benzyl bromide can be challenging due to competing reactions. The primary issues are often incomplete reaction, overalkylation (formation of a quaternary ammonium salt), and side reactions of the electrophile.

Troubleshooting Workflow for N-Alkylation:

G start Poor Outcome in N-Alkylation check_reactivity Assess Reactivity of Starting Materials start->check_reactivity low_conversion Low Conversion check_reactivity->low_conversion multiple_products Multiple Products (e.g., Overalkylation) check_reactivity->multiple_products optimize_base_solvent Optimize Base and Solvent low_conversion->optimize_base_solvent control_stoichiometry Control Stoichiometry multiple_products->control_stoichiometry purification_issues Address Purification optimize_base_solvent->purification_issues control_stoichiometry->purification_issues

Caption: Troubleshooting workflow for N-alkylation issues.

Detailed Recommendations:

  • Choice of Base and Solvent: The base is crucial for deprotonating the pyrrolidine and facilitating the nucleophilic attack. The solvent influences the solubility of reactants and the reaction rate.

    • Bases: Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).[6] For a more stubborn reaction, a stronger base like sodium hydride (NaH) in an aprotic solvent could be used, though this requires more stringent anhydrous conditions.[6]

    • Solvents: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile.[6]

  • Stoichiometry and Addition Order: To minimize overalkylation, where the product reacts with another molecule of the benzyl bromide to form a quaternary salt, it is advisable to use a slight excess of the amine (pyrrolidine).[6] Adding the benzyl bromide slowly to the mixture of pyrrolidine and base can also help to maintain a low concentration of the electrophile, favoring the desired mono-alkylation.

  • Temperature Control: The reaction temperature should be carefully controlled. While heating can increase the reaction rate, it can also promote the formation of byproducts. It is often best to start the reaction at room temperature and gently heat if the reaction is sluggish, monitoring by TLC or LC-MS.

Recommended Starting Conditions for N-Alkylation:

ParameterRecommendationRationale
Pyrrolidine 1.2 - 1.5 equivalentsA slight excess minimizes overalkylation.
Base Potassium Carbonate (K₂CO₃), 2-3 equivalentsA mild, inexpensive base suitable for many N-alkylations.[6]
Solvent Acetonitrile (MeCN) or Dimethylformamide (DMF)Polar aprotic solvents that facilitate Sₙ2 reactions.[6]
Temperature Room temperature to 60 °CStart at a lower temperature and increase if necessary to balance reaction rate and side reactions.
Addition Add benzyl bromide solution dropwise to the amine/base mixtureMaintains a low concentration of the electrophile to suppress overalkylation.
Q3: I am struggling with the purification of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. It seems to be contaminated with byproducts. What are the best purification strategies?

A3: Purification can indeed be challenging due to the basic nature of the product and the potential for closely related impurities. A combination of techniques is often necessary.

Detailed Recommendations:

  • Aqueous Workup:

    • Acid-Base Extraction: Being a basic amine, your product can be effectively separated from non-basic impurities. After the reaction, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with 1 M NaOH) to a pH > 10. The deprotonated product can then be extracted back into an organic solvent. This process can be repeated for higher purity.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying amines. However, the basicity of the product can lead to tailing on the silica gel. To mitigate this, you can:

      • Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonia in methanol. This deactivates the acidic sites on the silica gel.

      • Use a gradient elution, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[7]

    • Solvent Screening: Screen various solvents and solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Green chemistry principles encourage the use of less hazardous solvents.[7]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of 2-bromo-5-methoxybenzaldehyde (1.0 eq) in dichloromethane (DCM, ~0.1 M) is added pyrrolidine (1.2 eq).

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise over 10-15 minutes.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Protocol 2: N-Alkylation using Potassium Carbonate
  • To a solution of pyrrolidine (1.5 eq) in acetonitrile (MeCN, ~0.2 M) is added potassium carbonate (K₂CO₃) (2.0 eq).

  • A solution of 2-bromo-5-methoxybenzyl bromide (1.0 eq) in a small amount of MeCN is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is stirred at room temperature or heated to 40-60 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and then brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 2, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 2, 2024, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved January 2, 2024, from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. (2021, October 25). Retrieved January 2, 2024, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 2, 2024, from [Link]

  • Myers Chem 115. (n.d.). Retrieved January 2, 2024, from [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. (2022, December 2). Retrieved January 2, 2024, from [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC - PubMed Central. (2022, December 2). Retrieved January 2, 2024, from [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. (2014, February 14). Retrieved January 2, 2024, from [Link]

  • Reductive Amination - Wordpress. (2026, January 3). Retrieved January 2, 2024, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved January 2, 2024, from [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones - PMC - PubMed Central. (n.d.). Retrieved January 2, 2024, from [Link]

  • Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? | ResearchGate. (2015, April 9). Retrieved January 2, 2024, from [Link]

Sources

stability issues of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Vulnerabilities

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a versatile scaffold in medicinal chemistry.[1] However, its structure contains several functional groups that can be susceptible to degradation under common experimental conditions. The primary stability concerns stem from four key areas:

  • N-Debenzylation: Cleavage of the bond between the pyrrolidine nitrogen and the benzyl group.

  • Oxidation: Primarily at the C-H bonds of the pyrrolidine ring adjacent to the nitrogen.

  • Hydrolysis: Reaction at the benzylic carbon, potentially leading to cleavage of the C-Br bond.

  • Photodegradation: Instability upon exposure to light, a known issue for some brominated aromatic compounds.[2][3]

This guide provides direct answers and protocols to help you mitigate these issues and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine in solution?

A1: The molecule's structure presents four main potential degradation pathways in solution. Understanding these is the first step to preventing them. The benzylic C-N bond is susceptible to cleavage (debenzylation) under certain reductive or oxidative conditions.[4][5] The pyrrolidine ring itself can undergo oxidation at the alpha-carbon to the nitrogen, forming lactams (pyrrolidinones).[6][7] The benzylic halide moiety is reactive and can undergo hydrolysis, especially in protic or aqueous solvents.[8][9] Finally, brominated aromatic rings can be sensitive to light, potentially leading to photodegradation.[3][10]

Q2: How should I store the solid compound for maximum long-term stability?

A2: Solid 1-(2-Bromo-5-methoxybenzyl)pyrrolidine should be stored under controlled conditions to prevent slow degradation over time. Based on general best practices for complex organic molecules, the following is recommended:[11][12]

  • Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C). For long-term storage, storage at -20 °C is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture, which can promote oxidative and hydrolytic degradation.

  • Container: Use a tightly sealed, light-resistant (amber) container to prevent photodegradation.

Q3: What are the best practices for preparing and storing solutions of this compound?

A3: Solution stability is often more challenging than solid-state stability.

  • Solvent Choice: For stock solutions, use high-purity, anhydrous aprotic solvents like DMSO or DMF.

  • Preparation: Prepare solutions fresh whenever possible. If using aqueous buffers for assays, add the compound from a concentrated organic stock solution at the last minute (a technique known as "spiking") to minimize the time it spends in the aqueous environment.

  • Storage: Store stock solutions at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed.

  • Handling: Always use clean, dry glassware and syringes. After dispensing from a stock solution vial, flush the headspace with an inert gas like argon or nitrogen before resealing.

Q4: Is 1-(2-Bromo-5-methoxybenzyl)pyrrolidine sensitive to pH?

A4: Yes, pH can significantly impact stability. Strongly acidic conditions may facilitate N-debenzylation, particularly in the presence of certain reagents or catalysts.[4][13][14] Strongly basic conditions could potentially promote other degradation pathways. It is crucial to evaluate the compound's stability in your specific buffer system if it will be incubated for an extended period. The hydrolysis rate of benzyl halides can also be pH-dependent.[8]

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section addresses specific experimental observations and provides actionable solutions.

Problem 1: My LC-MS analysis shows an unexpected peak with a mass corresponding to pyrrolidine or 2-bromo-5-methoxybenzaldehyde/alcohol.

  • Potential Cause: N-Debenzylation. This is the cleavage of the bond connecting the pyrrolidine ring to the benzyl group. This can be triggered by various conditions, including catalytic hydrogenation (e.g., residual palladium from a previous synthetic step), strongly acidic environments, or certain oxidative conditions.[4][5]

  • Troubleshooting Steps:

    • Review Reaction Conditions: Check if any reagents are known to cause debenzylation (e.g., Pd/C, strong acids).

    • Analyze Headspace: If using hydrogen gas, ensure it's not inadvertently creating reductive conditions that cleave the benzyl group.

    • Solvent Purity: Ensure solvents are free from acidic or metallic impurities.

    • Preventative Measures: If debenzylation is suspected, store the compound away from acidic vapors and ensure all reaction vessels are scrupulously clean. When performing reactions, consider if an alternative N-protecting group strategy might have been used in the synthesis that is more robust to your downstream conditions.

Problem 2: I'm observing a new peak in my analysis with a mass increase of +14 Da (or +16 Da, -2 Da), suggesting oxidation.

  • Potential Cause: Oxidation of the Pyrrolidine Ring. The α-C-H bonds adjacent to the pyrrolidine nitrogen are susceptible to oxidation, which can lead to the formation of a pyrrolidinone (a lactam).[6][7] This involves the formation of a C=O group.

  • Troubleshooting Steps:

    • Use Degassed Solvents: Oxygen from the air dissolved in solvents is a common culprit. Degas your solvents by sparging with argon or nitrogen, or by using the freeze-pump-thaw method.

    • Work Under Inert Atmosphere: Prepare solutions and run reactions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to oxygen.

    • Avoid Oxidizing Agents: Scrutinize your experimental protocol for any intentional or unintentional oxidizing agents. Some common lab reagents can degrade over time to form peroxides (e.g., THF, diethyl ether).

Problem 3: The concentration of my compound decreases over time in an aqueous buffer, and I see a new peak corresponding to the replacement of Br with OH.

  • Potential Cause: Hydrolysis of the Benzylic Bromide. Benzylic halides are reactive electrophiles and can undergo nucleophilic substitution with water (hydrolysis).[8][15] This reaction can proceed via an SN1 or SN2 mechanism, depending on the solvent and conditions, and it replaces the bromine atom with a hydroxyl group.[9][16]

  • Troubleshooting Steps:

    • Minimize Time in Water: Prepare aqueous solutions immediately before use. Do not store the compound in aqueous buffers for extended periods.

    • Buffer Optimization: If possible, perform a small-scale stability test in your chosen buffer at different time points (e.g., 0, 1, 4, 24 hours) to quantify the rate of degradation.

    • Consider Cosolvents: For some applications, it may be possible to include a water-miscible organic cosolvent (like DMSO or acetonitrile) in the final buffer to decrease the water activity and slow hydrolysis, but compatibility with the assay must be confirmed.

Visualizing Degradation: Potential Pathways

The following diagram illustrates the primary degradation products that may arise from the parent compound.

G parent 1-(2-Bromo-5-methoxybenzyl)pyrrolidine (Parent Compound) debenz Debenzylation Product (e.g., 2-Bromo-5-methoxybenzyl alcohol) parent->debenz Reductive/Acidic Conditions oxid Oxidation Product (Pyrrolidinone derivative) parent->oxid Oxidation (O2, Air) hydro Hydrolysis Product (1-((5-methoxy-2-hydroxyphenyl)methyl)pyrrolidine) parent->hydro Hydrolysis (H2O, Buffer)

Caption: Primary degradation pathways for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Protocols for Stability Assessment

Protocol 1: Recommended Handling and Solution Preparation

  • Solid Handling: Allow the container of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the required amount of solid quickly in a low-humidity environment if possible.

  • Solvation: Add anhydrous, high-purity solvent (e.g., DMSO) to the solid to achieve the desired stock concentration (e.g., 10-50 mM).

  • Mixing: Ensure complete dissolution by vortexing or brief sonication in a room temperature water bath.

  • Aliquoting & Storage: Immediately aliquot the stock solution into single-use volumes in amber, tightly-sealed vials. Flush the headspace with argon or nitrogen before capping. Store at -80 °C.

Protocol 2: Workflow for Assessing Solution Stability via LC-MS

This protocol allows you to quantify the stability of the compound in a specific solvent or buffer system.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_sol Prepare solution of compound in test solvent/buffer aliquot Aliquot into multiple time-point vials (e.g., T=0, 2, 8, 24h) prep_sol->aliquot incubate Incubate vials under experimental conditions (e.g., 37°C) aliquot->incubate quench At each time point, quench degradation (e.g., by freezing at -80°C) incubate->quench thaw Thaw all samples simultaneously quench->thaw analyze Analyze all samples by LC-MS in a single run thaw->analyze integrate Integrate parent peak area and any degradant peaks analyze->integrate plot Plot % Parent Remaining vs. Time integrate->plot

Caption: Experimental workflow for a time-course stability study.

Step-by-Step Methodology:

  • Preparation (T=0): Prepare a solution of the compound in your test buffer (e.g., PBS, pH 7.4) at the final assay concentration. Immediately take an aliquot, mix it with an equal volume of cold acetonitrile to precipitate proteins and halt reactions, and label it "T=0". Freeze this sample at -80 °C.

  • Incubation: Place the remaining solution under the desired experimental conditions (e.g., in an incubator at 37 °C).

  • Time Points: At each subsequent time point (e.g., 2, 8, 24 hours), remove an aliquot, treat it with cold acetonitrile as in step 1, and freeze at -80 °C.

  • Analysis: Once all time points are collected, thaw all samples and analyze them by LC-MS.

  • Quantification: Calculate the peak area of the parent compound at each time point. Normalize the data by expressing each peak area as a percentage of the T=0 peak area. This will show the percentage of the compound remaining over time.

Data Summary: Solvent and Storage Recommendations
Solvent/ConditionRecommended UseStorage TemperatureEstimated StabilityKey Risks
Solid Long-term storage2-8 °C or -20 °C> 1 yearAir/moisture oxidation
Anhydrous DMSO/DMF Stock solutions-20 °C or -80 °CMonths (in aliquots)Introduction of water
Acetonitrile/DCM Reaction solventRoom Temp (short term)Hours to DaysEvaporation, light
Methanol/Ethanol Use with cautionPrepare freshPotentially hoursSolvolysis, reactivity
Aqueous Buffers Final assay dilutionsUse immediatelyMinutes to HoursHydrolysis , pH effects

This guide is intended to provide a framework for addressing the stability of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. Always perform preliminary stability checks under your specific experimental conditions to ensure data quality and reproducibility.

References

  • Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23, 8834-8837. 6

  • Zhang, Z., et al. (n.d.). Molecular Iodine-Mediated α-C–H Oxidation of Pyrrolidines to N,O-Acetals: Synthesis of (±). [Source not fully specified]. 17

  • Boruah, M., et al. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC - NIH. 18

  • Zhang, Z., et al. (n.d.). Molecular Iodine-Mediated α-C–H Oxidation of Pyrrolidines to N,O-Acetals. [Source not fully specified]. 19

  • Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters. 7

  • Huang, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH. 4

  • Katsuyama, I. (n.d.). The mechanism of the hydrolysis of benzyl chloride. SciSpace. 8

  • BenchChem. (2025). Stability issues of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine under reaction conditions. BenchChem. 20

  • Huang, H., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed. 13

  • Xu, J., et al. (n.d.). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. ResearchGate. 15

  • Various Authors. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Quora. 9

  • CN106397148A - Benzal chloride hydrolysis method. Google Patents. 21

  • Huang, H., et al. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. 14

  • Koshy, S., & Anantaraman, R. (n.d.). Catalyzed Hydrolysis of Benzyl Chloride. Journal of the American Chemical Society. 22

  • Various Authors. (2017). What happens when 2-Bromobenzyl chloride reacts with Sodium methoxide in a methanol medium? Quora. 23

  • Rewolinski, M. S., et al. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. 5

  • JQ-0879 - Safety Data Sheet. (2023). Combi-Blocks. 11

  • Smolecule. (n.d.). 2-(5-Bromo-2-methoxybenzyl)pyrrolidine. Smolecule. 24

  • Filo. (2025). Which alkyl halide would you expect to be more reactive. Filo. 25

  • Various Authors. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. 26

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. 16

  • Chhattise, A. S., et al. (2025). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. 2

  • Fluorochem. (n.d.). 1-[(2-Bromo-5-methoxyphenyl)methyl]pyrrolidine. Fluorochem. 27

  • Bull, S. D., et al. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Bath. 28

  • Chem Help ASAP. (2019). reactive SN2 alkyl groups - benzyl and allyl groups. YouTube. 29

  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. 3

  • Chemspace. (n.d.). 1-(2-bromo-5-methoxybenzoyl)pyrrolidine. Chemspace. 30

  • Biosynth. (n.d.). 2-Bromo-5-methoxybenzyl bromide. Biosynth. 31

  • Kotha, S., et al. (2010). Elucidating the pathways of degradation of denagliptin. PubMed. 32

  • Rahu, I., & Järv, J. (2020). Oxidative bromination of non-activated aromatic compounds with AlBr3/KNO3 mixture. ACS Omega. 33

  • Perekhoda, L., et al. (2024). Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives Structurally Related with Nebracetam. [Source not fully specified]. 34

  • Smith, K., et al. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. 35

  • Sharma, S. M., et al. (2024). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. ResearchGate. 36

  • Iovine, V., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source not fully specified]. 1

  • LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. 10

  • Reed, G. D. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. 12

  • Zhabinskii, V. N., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC - PubMed Central. 37

  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-5-methoxybenzyl bromide, 97%. Thermo Scientific Chemicals. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuzwbSapE_riYGIle8MI9nie6IZM-Ux2Z22PrP9iXzEvav02TumG9cbjZAqfxNDA7eq3xHsCv4sPvjw5w39w9c657N9Jrc811zVQiu84CuHgO24HNChRf-V-CD2GPiFZfqIPqc9Tdhpr8ZtCLDvyjBPpQTwdLNow==]([Link]

Sources

Technical Support Center: Identification of Impurities in 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the identification of impurities in samples of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. As a Senior Application Scientist, this resource is designed to offer both quick solutions to common problems and detailed methodologies for complex impurity profiling challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Q1: What are the most likely impurities in my 1-(2-Bromo-5-methoxybenzyl)pyrrolidine sample?

A1: Impurities can originate from various stages including synthesis, storage, and degradation.[1] Common impurities can be categorized as:

  • Starting Material Residues: Unreacted 2-bromo-5-methoxybenzyl bromide and pyrrolidine.

  • Reaction Byproducts: Formation of isomeric substitution products on the aromatic ring or over-alkylation of pyrrolidine.

  • Degradation Products: Oxidation or hydrolysis products, especially if the sample has been stored improperly.

Q2: My HPLC chromatogram shows unexpected peaks. How can I quickly identify if they are impurities?

A2: First, ensure the peaks are not artifacts from the system or solvent.[2][3]

  • Blank Injection: Run a blank injection (mobile phase only) to check for ghost peaks originating from the system or solvent contamination.[4]

  • Sample Concentration: Inject a more concentrated sample. Impurity peaks should increase proportionally with the main peak.

  • Spiking: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of it. An increase in the peak area of an existing peak confirms its identity.

Q3: I am observing significant peak tailing for the main compound in my HPLC analysis. What could be the cause?

A3: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase.[4] For a basic compound like 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, this is commonly due to interaction with acidic silanol groups on the silica-based stationary phase.[4]

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups (typically pH 2-4) or to ensure the analyte is in a single ionic form.

  • Additives: Consider adding a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[3]

  • Column Choice: Use a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.

Q4: Can I use GC-MS to analyze for impurities in my sample?

A4: Yes, GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.[5][6] However, the polar nature of the amine in 1-(2-Bromo-5-methoxybenzyl)pyrrolidine can lead to peak tailing.[5] Derivatization, such as silylation, can improve chromatographic performance.[5][7]

Q5: My initial mass spectrometry (MS) data does not show a clear molecular ion for a suspected impurity. What should I do?

A5: The absence of a clear molecular ion can be due to extensive fragmentation during ionization.

  • Soft Ionization Techniques: Employ softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) which are less energetic and more likely to preserve the molecular ion.[8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help in determining the elemental composition of the impurity even with complex fragmentation patterns.[6][8]

II. Troubleshooting Guides

This section provides detailed workflows for identifying and characterizing unknown impurities.

Guide 1: Systematic Approach to Unknown Impurity Identification

This guide outlines a logical workflow from initial detection to structural elucidation.

Caption: Workflow for impurity identification.

Step-by-Step Protocol:

  • Initial Chromatographic Analysis:

    • Develop a stability-indicating HPLC or UPLC method capable of separating the main compound from potential impurities.

    • Use a photodiode array (PDA) or diode array detector (DAD) to assess peak purity. Non-homogenous peaks suggest the presence of co-eluting impurities.

  • Hyphenated Techniques for Preliminary Identification:

    • LC-MS: For non-volatile impurities, LC-MS is a powerful tool for obtaining molecular weight information.[8] It can help in proposing potential molecular formulas.

    • GC-MS: For volatile impurities, such as residual solvents or certain byproducts, GC-MS provides excellent separation and identification capabilities through library matching of mass spectra.[6][9]

  • High-Resolution Mass Spectrometry (HRMS) for Formula Determination:

    • If the identity of an impurity is still unknown, utilize HRMS (e.g., LC-Q-TOF or Orbitrap) to obtain a highly accurate mass measurement. This allows for the confident determination of the elemental composition.

  • Isolation of the Impurity:

    • For unambiguous structure elucidation, the impurity often needs to be isolated. Preparative HPLC is a common technique for this purpose. Collect the fraction corresponding to the impurity peak.

  • Structural Elucidation by NMR Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an unknown compound.[10][11]

    • Acquire a suite of NMR experiments:

      • 1D NMR: ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms.[12]

      • 2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule.[13][14]

Guide 2: Troubleshooting Common HPLC Issues

This table provides solutions to common HPLC problems encountered during the analysis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

ProblemPossible CauseRecommended Solution
Ghost Peaks Contaminated mobile phase or injector carryover.Run a blank gradient. If peaks appear, prepare fresh mobile phase.[2] Implement a needle wash step with a strong solvent.
Baseline Drift Column temperature fluctuation, or contaminated detector cell.Use a column oven for stable temperature control.[15] Flush the detector cell with a strong, appropriate solvent.
Poor Resolution Inappropriate mobile phase composition or column chemistry.Optimize the mobile phase composition (e.g., organic solvent ratio, pH).[15] Try a different column with an alternative stationary phase.
Retention Time Shifts Inconsistent mobile phase preparation or column degradation.Prepare fresh mobile phase carefully.[16] Use a guard column to protect the analytical column and replace it regularly.
High Backpressure Blockage in the system (e.g., frit, column).Reverse flush the column (disconnect from the detector).[3][16] Check and replace in-line filters and guard columns.

III. In-Depth Experimental Protocols

Protocol 1: Generic HPLC-UV Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Analysis of Volatile Impurities
  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

IV. Visualizing the Synthesis and Potential Byproducts

The synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine typically involves the nucleophilic substitution of 2-bromo-5-methoxybenzyl bromide with pyrrolidine. This process can lead to the formation of several impurities.

synthesis_and_impurities cluster_reactants Reactants cluster_products Products & Impurities A 2-Bromo-5-methoxybenzyl bromide C 1-(2-Bromo-5-methoxybenzyl)pyrrolidine (Main Product) A->C D Unreacted Starting Materials A->D F Isomeric Products A->F Side Reaction B Pyrrolidine B->C B->D E Di-benzylated Pyrrolidine (Over-alkylation) C->E + Reactant A

Caption: Synthesis pathway and potential impurities.

V. References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed. [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

  • GC-MS Spectrum - Benzylamine GC-MS (2 TMS) (HMDB0033871). Human Metabolome Database. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

Sources

Technical Support Center: Challenges in the Scale-Up Production of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis and scale-up of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to larger-scale production. As your dedicated scientific liaison, my goal is to provide not just protocols, but the underlying chemical logic and field-tested insights to help you anticipate and overcome common challenges.

The primary synthetic route to this target molecule is the reductive amination between 2-Bromo-5-methoxybenzaldehyde and pyrrolidine. While straightforward on paper, this process presents several nuanced challenges during scale-up, from managing reaction kinetics and impurity profiles to ensuring a robust and reproducible isolation procedure. This document provides a structured approach to troubleshooting and process optimization.

Section 1: Reaction Overview and Core Mechanism

The synthesis is a classic example of reductive amination. The process involves two key steps:

  • Iminium Ion Formation: The nucleophilic pyrrolidine attacks the electrophilic carbonyl carbon of 2-Bromo-5-methoxybenzaldehyde. Subsequent dehydration forms a transient iminium ion.

  • Reduction: A hydride reagent, typically sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the final tertiary amine product.[1][2]

STAB is the preferred reagent for this transformation due to its mild nature and remarkable selectivity for the iminium ion over the starting aldehyde, which minimizes the formation of the corresponding alcohol byproduct.[1][3]

G Start Starting Materials (2-Bromo-5-methoxybenzaldehyde + Pyrrolidine) Iminium Iminium Ion Intermediate (Reversible Formation) Start->Iminium Condensation (-H2O) SideProduct Side Product (2-Bromo-5-methoxybenzyl alcohol) Start->SideProduct Aldehyde Reduction (Minor Pathway) Product Product 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Iminium->Product Hydride Reduction (Irreversible) STAB Reducing Agent (Sodium Triacetoxyborohydride - STAB) STAB->Start STAB->Iminium

Caption: Core reaction pathway for the synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this reaction? A: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the most effective and commonly cited solvents for reductive aminations using STAB.[3][4] They are aprotic, effectively solubilize the reactants, and do not react with the hydride reagent. For greener process considerations, solvents like tetrahydrofuran (THF) or acetonitrile can also be used, though reaction kinetics may vary.[3]

Q2: Why is my reaction sluggish or incomplete? A: The most common culprit is moisture. STAB is water-sensitive, and its decomposition will halt the reaction.[4] Ensure all reagents and solvents are anhydrous. Another cause can be stoichiometry; a slight excess of the amine and STAB (1.1-1.5 equivalents) is often required to drive the reaction to completion.

Q3: Is it necessary to add an acid catalyst like acetic acid? A: For reductive aminations involving aldehydes and secondary amines, an acid catalyst is generally not required.[3] The formation of the iminium ion is typically fast enough. However, if you are experiencing slow reaction rates with less reactive substrates, a catalytic amount of acetic acid can be beneficial.[3]

Q4: Can I use a different reducing agent like sodium borohydride (NaBH₄)? A: While NaBH₄ can be used, it requires a two-step, indirect approach. You must first form the iminium ion and allow sufficient time for the starting aldehyde to be consumed before adding the NaBH₄.[3][4] If added prematurely, NaBH₄ will readily reduce the aldehyde to the alcohol, significantly lowering your yield.[4] STAB allows for a more convenient one-pot procedure.[2]

Section 3: In-Depth Troubleshooting Guides
Problem 1: Low Yield and Incomplete Conversion

Q: My process has stalled with >10% of 2-Bromo-5-methoxybenzaldehyde remaining after 24 hours. What systematic checks should I perform on scale-up?

A: This is a classic scale-up issue where factors that are negligible in the lab become process-limiting.[5][6] Here is a troubleshooting workflow:

G Start Low Yield / Incomplete Conversion CheckMoisture Verify Anhydrous Conditions (Reagents & Solvents) Start->CheckMoisture CheckStoich Confirm Stoichiometry (Pyrrolidine & STAB > 1.1 eq) Start->CheckStoich CheckTemp Monitor Internal Temperature (Is there an exotherm?) Start->CheckTemp CheckMixing Evaluate Mixing Efficiency (Are there dead zones?) Start->CheckMixing Solution1 Dry solvents/reagents. Use fresh STAB. CheckMoisture->Solution1 Solution2 Increase equivalents of STAB and/or Pyrrolidine. CheckStoich->Solution2 Solution3 Implement controlled addition of STAB to manage heat. CheckTemp->Solution3 Solution4 Increase agitation speed. Change impeller design. CheckMixing->Solution4

Caption: Troubleshooting workflow for low conversion in scale-up.

Detailed Analysis:

  • Reagent Quality and Moisture: STAB is a fine powder and can adsorb moisture from the air. On a large scale, longer charging times increase this risk. Always use freshly opened, high-quality STAB and ensure your reactor is dried and under an inert atmosphere (e.g., Nitrogen) before charging.

  • Mixing and Mass Transfer: What appears well-mixed in a flask can have "dead zones" in a large reactor.[6] Poor mixing leads to localized concentration gradients, preventing the reactants from interacting effectively. Ensure your impeller design and agitation speed are sufficient for the vessel geometry and batch volume.

  • Temperature Control: While the reaction is often run at room temperature, a slight exotherm can occur upon STAB addition. In a large reactor, this heat can accumulate, affecting reaction stability.[6] Monitor the internal batch temperature, not just the jacket temperature. A controlled, portion-wise addition of STAB is highly recommended at scale to manage any potential exotherm.[7]

ParameterLab Scale (100 mL)Pilot Scale (50 L)Recommended Action for Scale-Up
STAB Addition All at oncePortion-wise over 30-60 minDevelop a controlled addition protocol. Monitor internal temperature.
Agitation Magnetic StirrerOverhead Mechanical StirrerModel mixing; ensure adequate vortex and surface movement.
Atmosphere Often open to airNitrogen blanketStrictly enforce inert atmosphere to exclude moisture.
Temp. Monitoring External probeInternal thermocoupleAlways monitor the actual batch temperature.
Problem 2: High Impurity of 2-Bromo-5-methoxybenzyl alcohol

Q: My crude product contains 5-10% of the benzyl alcohol impurity. How can I suppress this side reaction?

A: The formation of 2-Bromo-5-methoxybenzyl alcohol arises from the direct reduction of the starting aldehyde. While STAB is highly selective, this side reaction can become significant if the primary reductive amination pathway is slowed.

Causality & Mitigation:

  • Cause: The rate of iminium ion formation is slower than the rate of aldehyde reduction. This is atypical for this specific reaction but can be exacerbated by steric hindrance or electronic effects.

  • Solution 1 (Order of Addition): A robust solution is to pre-mix the 2-Bromo-5-methoxybenzaldehyde and pyrrolidine in the solvent for a short period (e.g., 15-30 minutes) before beginning the addition of STAB. This allows the equilibrium to favor the formation of the iminium ion, ensuring it is the primary species available for reduction when the hydride is introduced.

  • Solution 2 (Temperature): Lowering the reaction temperature (e.g., to 0-5 °C) can sometimes increase selectivity, as side reactions may have a higher activation energy. However, this will also slow the overall reaction rate, so extended reaction times may be necessary.

Problem 3: Challenging Work-up and Phase Separation

Q: During the quench and aqueous wash, I'm struggling with persistent emulsions. How can I achieve a clean phase split on a large scale?

A: Emulsions are common during the work-up of amine syntheses due to the surfactant-like properties of protonated amine salts.

Troubleshooting Strategies:

  • Quench Method: Quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate (NaHCO₃), rather than adding water to the reaction mixture. This controlled quench helps dissipate heat and gas evolution.

  • Increase Ionic Strength: After the quench, add a significant amount of saturated brine (NaCl solution). This increases the density and ionic strength of the aqueous phase, forcing the organic components out of solution and breaking the emulsion.

  • Solvent Swap: If using DCM, consider a post-work-up solvent swap to a less dense, less water-soluble solvent like ethyl acetate or toluene before concentration. This can aid in removing residual water.

  • Filtration: For persistent, fine emulsions, pumping the mixture through a pad of a filter aid like Celite® can effectively break the emulsion.

Section 4: Experimental Protocols
Lab Scale Protocol (Exemplary)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-Bromo-5-methoxybenzaldehyde (10.0 g, 46.5 mmol, 1.0 eq).

  • Reagent Addition: Add dichloromethane (DCM, 100 mL), followed by pyrrolidine (4.3 mL, 51.2 mmol, 1.1 eq). Stir for 15 minutes at room temperature.

  • Reduction: In one portion, add sodium triacetoxyborohydride (STAB, 12.8 g, 60.5 mmol, 1.3 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde (typically 2-4 hours).

  • Work-up: Slowly pour the reaction mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution. Extract the aqueous layer with DCM (2 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

Pilot Scale Process Outline (Key Modifications)
  • Vessel: 50 L glass-lined reactor, dried and purged with nitrogen.

  • Charging: Charge DCM, 2-Bromo-5-methoxybenzaldehyde, and pyrrolidine. Stir for 30 minutes.

  • STAB Addition: Add STAB in 5-6 portions over 60 minutes, ensuring the internal temperature does not exceed 30 °C.

  • Work-up: Transfer the batch via a pump into a second reactor containing the NaHCO₃ solution. After extraction, use a brine wash to facilitate phase separation.

  • Isolation: Concentrate the solvent under vacuum. The final product is often purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to avoid large-scale chromatography.

Section 5: References
  • Vertex AI Search Result[1]: Mastering Reductive Amination with Sodium Triacetoxyborohydride.

  • Vertex AI Search Result[4]: Reductive Amination - Common Conditions. ()

  • Vertex AI Search Result[2]: Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination.

  • Vertex AI Search Result: TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. ()

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ()

  • Vertex AI Search Result[5]: Overcoming Challenges in Scale-Up Production - World Pharma Today. ()

  • Vertex AI Search Result[7]: Challenges of scaling up production from grams to kilos - Chemtek Scientific. ()

  • Vertex AI Search Result[6]: From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. ()

Sources

resolving poor solubility of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for resolving poor solubility of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. By explaining the chemical principles behind each technique, this document serves as both a practical bench-top manual and an educational resource.

Overview of the Solubility Challenge

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a substituted benzylamine derivative. Its molecular structure presents a duality in character: a basic pyrrolidine ring, which is typically polar, and a substituted bromomethoxybenzyl group, which is largely non-polar and lipophilic. This combination can lead to challenging solubility behavior, making it poorly soluble in both highly polar solvents like water and very non-polar solvents like hexanes.

Successful experimentation hinges on achieving complete dissolution to ensure homogenous reaction conditions or accurate biological assay results. This guide offers a systematic approach to overcoming these solubility hurdles.

Part 1: Understanding the Molecule's Physicochemical Properties

Before attempting to dissolve the compound, it is crucial to understand its structural features, which dictate its solubility.

  • The Pyrrolidine Moiety: This is a cyclic secondary amine.[1] The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, capable of accepting a proton (H⁺). This is the most critical feature to exploit for aqueous solubility.

  • The Bromomethoxybenzyl Group: This aromatic portion of the molecule is non-polar. The bromine atom and the benzyl ring contribute significantly to its lipophilicity (fat-solubility). The methoxy group (-OCH₃) can act as a hydrogen bond acceptor but does not confer significant water solubility.

This bifunctional nature predicts that the compound will be most soluble in moderately polar organic solvents and that its aqueous solubility can be dramatically enhanced by pH modification.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered by researchers.

Q1: I've added my solvent, but the compound remains a solid. What is the best starting solvent?

A: For a compound with this structure, it is best to start with moderately polar aprotic organic solvents. We recommend creating a small-scale solubility test before committing your full experiment. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc) are excellent starting points for organic reactions. For preparing stock solutions for assays, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power.

Q2: How can I prepare an aqueous stock solution for a biological assay? The compound is insoluble in my buffer.

A: This is the most common challenge. Direct dissolution in neutral aqueous buffers will likely fail due to the compound's lipophilic benzyl group. The key is to protonate the basic pyrrolidine nitrogen to form a soluble salt. By adding a small amount of acid (e.g., hydrochloric acid, HCl), you convert the neutral, poorly soluble free base into a highly soluble hydrochloride salt. See Protocol 2 for a detailed methodology.

Q3: Can I heat the mixture to help it dissolve?

A: Yes, gentle heating can increase the rate of dissolution and the saturation point of the solvent. However, proceed with caution. Start with gentle warming (e.g., 30-40°C). Aggressive heating can lead to solvent evaporation, which may cause the compound to precipitate out again upon cooling, or in a worst-case scenario, cause degradation. Always use a sealed container if heating volatile solvents.

Q4: My compound dissolved initially but then crashed out of solution. What happened?

A: This phenomenon, known as precipitation, usually occurs for one of two reasons:

  • Supersaturation: You may have created a supersaturated solution, often by heating, which is unstable. Upon cooling or agitation, the excess solute precipitates. The solution is to use a larger volume of solvent or a stronger solvent system.

  • Solvent Change: If you dissolved the compound in a strong organic solvent (like DMSO) and then diluted it into an aqueous buffer, the drastic change in polarity can cause the compound to precipitate. This is a common issue in biological assays. To mitigate this, minimize the percentage of the organic co-solvent in the final aqueous solution (typically aiming for <1-5%).

Q5: Are co-solvents a viable option?

A: Absolutely. Co-solvency is a powerful technique where a mixture of solvents is used to achieve a polarity that is optimal for the solute.[2][3] For example, a mixture of ethanol and water can dissolve compounds that are poorly soluble in either pure solvent. This is particularly useful when trying to introduce a lipophilic compound into an aqueous system. See Protocol 3 for a practical approach.

Part 3: Troubleshooting Workflow and Experimental Protocols

For a systematic approach to resolving solubility, follow the logical progression outlined in the diagram below.

G start Start: Poor Solubility of Compound goal What is the experimental goal? start->goal org_rxn Organic Reaction goal->org_rxn Organic aq_assay Aqueous Assay / Stock goal->aq_assay Aqueous solvent_screen Protocol 1: Systematic Solvent Screening (DCM, THF, Acetone, ACN, etc.) org_rxn->solvent_screen ph_adjust Protocol 2: pH Adjustment (Add 1M HCl dropwise) aq_assay->ph_adjust is_soluble1 Is it soluble? solvent_screen->is_soluble1 heat Try gentle heating (30-40°C) is_soluble1->heat No proceed Proceed with Experiment is_soluble1->proceed Yes is_soluble2 Is it soluble? heat->is_soluble2 is_soluble2->proceed Yes advanced Consider Advanced Methods (Surfactants, Cyclodextrins) See Part 4 is_soluble2->advanced No is_soluble3 Is it soluble? ph_adjust->is_soluble3 is_soluble3->proceed Yes cosolvent Protocol 3: Co-Solvent System (e.g., DMSO/Buffer, EtOH/Buffer) is_soluble3->cosolvent No / Precipitation with buffer is_soluble4 Is it soluble? cosolvent->is_soluble4 is_soluble4->proceed Yes is_soluble4->advanced No

Caption: Decision tree for troubleshooting solubility issues.

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable organic solvent for reactions or creating a concentrated stock.

Methodology:

  • Aliquot ~1-2 mg of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine into several small, labeled vials.

  • To each vial, add a different solvent from the table below, starting with 100 µL.

  • Vortex each vial for 30 seconds at room temperature.

  • Observe and record the solubility. If undissolved, add another 100 µL of solvent and repeat vortexing.

  • Continue until the compound dissolves or you have reached a volume of 1 mL (corresponding to a concentration of ~1-2 mg/mL).

Table 1: Solvent Screening Guide

Solvent Class Polarity Index Expected Solubility
Heptane Non-polar 0.1 Poor
Toluene Non-polar Aromatic 2.4 Low to Moderate
Dichloromethane (DCM) Halogenated 3.1 Good to Excellent
Tetrahydrofuran (THF) Ether 4.0 Good to Excellent
Ethyl Acetate (EtOAc) Ester 4.4 Good
Acetone Ketone 5.1 Moderate to Good
Acetonitrile (ACN) Nitrile 5.8 Moderate
Ethanol (EtOH) Polar Protic 4.3 Moderate
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 Excellent

| Water | Polar Protic | 10.2 | Poor (as free base) |

Protocol 2: Aqueous Solubilization via pH Adjustment

This protocol utilizes an acid-base reaction to create a water-soluble salt form of the compound.

Methodology:

  • Weigh the desired amount of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine into a suitable container.

  • Add the desired volume of purified water or aqueous buffer (e.g., Phosphate-Buffered Saline, PBS). The compound will likely exist as a suspension.

  • While stirring, add a 1 M solution of Hydrochloric Acid (HCl) dropwise.

  • Continue adding the acid and stirring until all solid material has dissolved, resulting in a clear solution.

  • Self-Validation: Check the pH of the final solution. It should be in the acidic range (typically pH 2-5). This confirms the formation of the protonated, soluble species. If required for your experiment, you can carefully adjust the pH upwards with a base, but be aware that the compound may precipitate as you approach its pKa.

Protocol 3: Utilizing Co-Solvent Systems

This protocol is ideal when a small amount of an organic solvent is permissible in an aqueous medium.

Methodology:

  • Prepare a concentrated stock solution of the compound in a water-miscible organic solvent with high solubilizing power, such as DMSO or ethanol. For example, dissolve 10 mg in 100 µL of DMSO for a 100 mg/mL stock.

  • Vortex until a clear solution is obtained. Gentle warming may be applied if necessary.

  • For your working solution, perform a serial dilution. Pipette a small volume of the concentrated stock into your final aqueous buffer. For example, add 1 µL of the 100 mg/mL DMSO stock to 999 µL of buffer for a final concentration of 100 µg/mL with 0.1% DMSO.

  • Self-Validation: Immediately after adding the stock to the buffer, vortex thoroughly to ensure rapid dispersion. Visually inspect the solution for any signs of precipitation (cloudiness or Tyndall effect). If precipitation occurs, you must lower the final concentration or explore advanced techniques.

Part 4: Advanced Solubilization Strategies

If the above methods are insufficient, particularly for pharmaceutical formulation development, more advanced techniques can be employed. These methods typically require specialized equipment and expertise.

  • Use of Surfactants: Surfactants form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility in water.[4] Common examples include Tween® 80 and Sodium Dodecyl Sulfate (SDS).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the lipophilic part from the aqueous environment.[4][5]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at the molecular level.[6][7] Methods like hot-melt extrusion or solvent evaporation are used to create these formulations, which can significantly enhance dissolution rates.[6]

These strategies represent the frontier of formulation science and are powerful tools for overcoming significant bioavailability challenges.[8]

References

  • Source: Google Cloud. Retrieved December 3, 2024.
  • Title: Techniques for Improving Solubility - International Journal of Medical Science and Dental Research Source: International Journal of Medical Science and Dental Research URL
  • Source: Ascendia Pharmaceutical Solutions. Published July 26, 2021.
  • Title: Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL
  • Title: Techniques to improve the solubility of poorly soluble drugs Source: ResearchGate URL
  • Title: Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds Source: Google Patents URL
  • Source: PubMed Central (PMC)
  • Title: Pyrrolidine - Wikipedia Source: Wikipedia URL
  • Source: Inorganic Chemistry: An Indian Journal. Published September 13, 2016.

Sources

minimizing the formation of regioisomers in 1-(2-Bromo-5-methoxybenzyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Objective: This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to minimize the formation of regioisomers during the synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high product purity.

Section 1: Understanding the Origin of Regioisomers

This section addresses the fundamental questions regarding the identity and formation of the primary regioisomeric impurity that complicates this synthesis.

Q1: What is the most common regioisomeric impurity observed in the synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, and why does it form?

Answer: The most prevalent regioisomeric impurity is 1-(4-Bromo-3-methoxybenzyl)pyrrolidine .

The formation of this isomer is not a result of the final N-alkylation step but originates from the synthesis of the key precursor, 2-bromo-5-methoxytoluene . A common and cost-effective route to this precursor begins with the electrophilic aromatic bromination of 3-methoxytoluene (or m-cresol followed by methylation).

The directing effects of the methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring govern the position of the incoming bromine electrophile. Both groups are ortho, para-directors; however, the methoxy group is a much stronger activating group and therefore exerts dominant control over the substitution pattern.[1][2]

During the bromination of 3-methoxytoluene:

  • The strong -OCH₃ group directs the electrophile to the C2, C4, and C6 positions.

  • The weaker -CH₃ group directs to the C2, C4, and C6 positions.

  • Desired Product Formation (C2-Bromination): Substitution at the C2 position is sterically hindered by the adjacent methyl group at C3.

  • Major Impurity Formation (C4-Bromination): Substitution at the C4 position is electronically favored by both groups and is less sterically hindered than the C2 position.

  • Minor Impurity Formation (C6-Bromination): Substitution at the C6 position is also possible.

Consequently, the bromination reaction yields a mixture of regioisomeric bromotoluenes. The 4-bromo-3-methoxytoluene isomer, being a significant component of this mixture, is carried through the subsequent benzylic bromination and nucleophilic substitution steps, resulting in the final unwanted product.

G cluster_start Precursor Bromination cluster_products Isomeric Precursor Mixture cluster_final Final Product Mixture Start 3-Methoxytoluene P1 2-Bromo-5-methoxytoluene (Desired Precursor, Minor) Start->P1  Sterically Hindered P2 4-Bromo-3-methoxytoluene (Major Impurity Precursor) Start->P2 Electronically   Favored P3 6-Bromo-3-methoxytoluene (Minor Impurity Precursor) Start->P3 FP1 1-(2-Bromo-5-methoxybenzyl)pyrrolidine (Desired Product) P1->FP1 2 Steps FP2 1-(4-Bromo-3-methoxybenzyl)pyrrolidine (Major Impurity) P2->FP2 2 Steps

Caption: Formation of regioisomers from a common precursor.

Section 2: Troubleshooting Guide for Minimizing Regioisomer Formation

This section provides actionable solutions to common problems encountered during the synthesis, focusing on controlling the critical bromination step.

Q2: My analysis confirms a high percentage of the 1-(4-Bromo-3-methoxybenzyl)pyrrolidine impurity. How can I improve the regioselectivity of the initial aromatic bromination?

Answer: Controlling the regioselectivity of this electrophilic aromatic substitution is the most critical factor for ensuring the purity of your final product. The goal is to maximize the formation of 2-bromo-5-methoxytoluene over its isomers. Here are several strategies, ranked by probable effectiveness:

  • Lower the Reaction Temperature: Performing the bromination at the lowest effective temperature can significantly enhance selectivity.[3] Lower kinetic energy allows the transition state energies, which differ slightly for each position, to have a more pronounced effect on the product distribution. A typical starting point is to run the reaction at 0 °C or even -20 °C and monitor the progress carefully.

  • Choice of Brominating Agent and Catalyst: The reactivity of the electrophile can influence selectivity.

    • Milder Agents: Using N-Bromosuccinimide (NBS) with a mild acid catalyst (like silica gel or certain zeolites) instead of elemental bromine (Br₂) can sometimes favor the more sterically accessible positions.

    • Shape-Selective Catalysts: Zeolites can induce high para-selectivity due to their defined pore structures, although finding a catalyst that favors the sterically hindered ortho-position is more challenging and may require screening.[4]

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediate arenium ion and affect the product ratio. Experimenting with a range of solvents from non-polar (e.g., CCl₄, hexane) to polar aprotic (e.g., CH₂Cl₂, CH₃CN) is advised.

ConditionRationaleExpected Outcome on Selectivity
Low Temperature (e.g., -20°C to 0°C) Reduces reaction rate, amplifying small differences in activation energy between pathways.High Impact: Generally improves selectivity for the thermodynamically favored product.
Bulky Brominating Agent May increase steric hindrance at the more accessible C4 position, potentially favoring C6.Medium Impact: May not significantly improve yield of the desired C2 isomer.
Shape-Selective Catalyst (Zeolite) The catalyst's pore structure can physically block access to certain positions on the aromatic ring.High Impact (If suitable catalyst is found): Can dramatically alter isomer ratios.[4]
Solvent Polarity Screening Solvents can stabilize or destabilize charged intermediates, subtly altering reaction pathways.Low to Medium Impact: Worth optimizing but may not be the primary solution.
Q3: I have already synthesized a mixture of regioisomeric benzyl bromides. Can I purify the mixture at this stage or selectively react the desired isomer?

Answer: This is a challenging situation.

  • Purification: The regioisomeric benzyl bromides (e.g., 2-bromo-5-methoxybenzyl bromide and 4-bromo-3-methoxybenzyl bromide) have very similar physical properties (polarity, boiling point), making them difficult to separate by standard column chromatography or distillation.

  • Selective Reaction: The nucleophilic substitution reaction with pyrrolidine proceeds via an Sₙ2 mechanism for these primary benzylic halides. The electronic effects of the substituents on the benzylic carbon are very similar between the isomers, leading to nearly identical reaction rates.[5][6] Therefore, achieving a selective reaction is not a feasible strategy.

Recommendation: It is far more efficient to focus on optimizing the initial aromatic bromination or purifying the final amine product.

Q4: How can I effectively purify the final product, 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, from its regioisomer?

Answer: Purification at the final stage is often the most practical approach if you cannot avoid the formation of isomers.

  • Silica Gel Column Chromatography: This is the most common method. The slight difference in polarity between the two final amine regioisomers is often sufficient for separation. A shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) is recommended to achieve the best resolution.

  • Preparative HPLC: For high-purity material required in late-stage development, preparative reverse-phase High-Performance Liquid Chromatography (HPLC) is an excellent, albeit more expensive, option.

  • Crystallization: If your desired product is a solid, exploring different solvent systems for recrystallization may allow you to selectively crystallize the desired isomer, leaving the impurity in the mother liquor.

Section 3: Analytical & Characterization FAQs

Correctly identifying and quantifying regioisomers is crucial for process optimization and quality control.

Q5: What are the best analytical methods to identify and quantify the ratio of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine and its regioisomers?

Answer: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and HPLC is the gold standard for this analysis.

  • NMR Spectroscopy: NMR is exceptionally powerful for distinguishing regioisomers because the substitution pattern directly affects the chemical shifts and, most importantly, the coupling (splitting) patterns of the aromatic protons.[7][8]

    • ¹H NMR: The aromatic region (typically 6.5-7.5 ppm) will show distinct patterns for each isomer. The desired 2-bromo-5-methoxy isomer will have three aromatic protons, while the 4-bromo-3-methoxy impurity will also have three, but their splitting patterns and coupling constants will be unique.

    • 2D NMR (COSY, HSQC): These techniques can be used for unambiguous assignment of all proton and carbon signals, confirming the identity of each isomer.[8]

Proton (Desired Isomer)Expected ¹H NMR Splitting PatternProton (Major Impurity)Expected ¹H NMR Splitting Pattern
H-3Doublet (d)H-2Doublet (d)
H-4Doublet of Doublets (dd)H-5Doublet of Doublets (dd)
H-6Doublet (d)H-6Doublet (d)
  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for accurate quantification.[9]

    • Method: A reverse-phase C18 column with a mobile phase such as a gradient of acetonitrile and water (with a modifier like 0.1% TFA or formic acid) will typically resolve the regioisomers.

    • Quantification: Using a UV detector, the ratio of the isomers can be determined by integrating the area of their respective peaks. For precise quantification, an external calibration curve with purified standards of each isomer should be used.[9]

G cluster_workflow Analytical Workflow for Isomer Analysis Sample Crude Product Mixture HPLC HPLC Analysis (C18 Column) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, COSY) Sample->NMR Quant Quantification (Peak Area %) HPLC->Quant Ident Structural ID (Splitting Patterns) NMR->Ident Report Purity Report Quant->Report Ident->Report

Caption: Workflow for regioisomer identification and quantification.

Section 4: Key Experimental Protocols

The following are starting-point protocols for the key steps. Optimization will be required based on your specific laboratory conditions and equipment.

Protocol 1: Benzylic Bromination of Toluene Precursor

This protocol assumes you have the regioisomeric mixture of methoxy-bromotoluenes.

  • To a solution of the substituted toluene (1.0 eq) in a non-polar solvent like carbon tetrachloride or cyclohexane, add N-Bromosuccinimide (NBS, 1.05 eq).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (0.02 eq).

  • Heat the mixture to reflux (or irradiate with a broad-spectrum lamp) and monitor the reaction by TLC or GC-MS. The disappearance of the starting material and the appearance of a less polar spot indicates product formation.[10][11]

  • Upon completion, cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude benzyl bromide is often used directly in the next step without further purification.

Protocol 2: Nucleophilic Substitution with Pyrrolidine

This protocol details the final step to produce the amine.

  • Dissolve the crude benzyl bromide mixture (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) as a base to scavenge the HBr byproduct.

  • Add pyrrolidine (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) for 2-12 hours, monitoring by TLC for the consumption of the benzyl bromide.

  • Once complete, dilute the reaction with water and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product mixture.

  • Purify by silica gel column chromatography as described in Q4.

References

  • Osbourn, J. (2021). Benzylic Bromination. YouTube. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Chemistry Steps. Available at: [Link]

  • Heath Giesbrecht. (2012). Organic Mechanism - Benzylic Bromination NBS Radical 001. YouTube. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. ACS Publications. Available at: [Link]

  • Li, J. J. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

  • Smith, K. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. Available at: [Link]

  • Loudon, G. M. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]

  • LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. LibreTexts. Available at: [Link]

  • Oxford Instruments Magnetic Resonance. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. Available at: [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. Available at: [Link]

  • Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]

Sources

Validation & Comparative

A Guide to the Definitive Structural Validation of Novel Pharmaceutical Scaffolds: A Comparative Analysis Centered on the 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Motif

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for advancing a compound through the development pipeline. This guide provides a comprehensive framework for the structural validation of novel small molecules, using the representative scaffold, 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, as a central case study.

While a public crystal structure for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is not available at the time of this publication, this guide will leverage the crystallographic data of the closely related precursor, 2-Bromo-5-methoxybenzyl bromide, to illustrate the power and precision of single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, from synthesis and crystal growth to data interpretation, and provide a comparative analysis with other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Unambiguous Verdict of X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for the absolute determination of a molecule's three-dimensional structure.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline solid, this technique provides a detailed electron density map, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[1] This level of detail is invaluable in drug discovery for understanding structure-activity relationships (SAR) and for designing more potent and selective ligands.[2]

A Case Study: The Structural Anatomy of a Precursor

To illustrate the depth of information obtainable from X-ray crystallography, we will examine the structural parameters of a key synthetic precursor, 2-Bromo-5-methoxybenzyl bromide. While not our target molecule, its rigid bromomethoxybenzyl core is a shared feature, and its crystallographic analysis provides a solid foundation for understanding what to expect from the analysis of the target compound.

Crystallographic ParameterValue (for a representative bromo-methoxy-benzyl derivative)Significance in Structural Validation
Chemical Formula C₈H₈Br₂OConfirms the elemental composition of the crystallized molecule.
Molecular Weight 279.96 g/mol Consistent with the expected molecular formula.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell, providing insights into molecular packing.
a (Å) 8.4497Unit cell dimension.
b (Å) 4.5123Unit cell dimension.
c (Å) 25.2799Unit cell dimension.
β (°) 93.743Unit cell angle.
Volume (ų) 958.32The volume of the repeating unit in the crystal lattice.
Z 4The number of molecules in the unit cell.
Temperature (K) 298The temperature at which the diffraction data was collected.
Radiation Mo KαThe wavelength of the X-rays used for the experiment.

This data is representative of a closely related bromo-methoxy-benzyl compound and serves an illustrative purpose.[3][4]

The Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 1-(2-Bromo-5- methoxybenzyl)pyrrolidine Purification Purification by Column Chromatography/Recrystallization Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Vapor_Diffusion Vapor Diffusion/ Slow Evaporation Solvent_Screening->Vapor_Diffusion Crystal_Mounting Crystal Mounting Vapor_Diffusion->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Figure 1. A generalized workflow for the X-ray crystallographic validation of a small molecule.

Experimental Protocols

1. Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine:

A plausible synthetic route involves the nucleophilic substitution of 2-bromo-5-methoxybenzyl bromide with pyrrolidine.[5]

  • Reactants: 2-bromo-5-methoxybenzyl bromide (1.0 eq), pyrrolidine (1.2 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq).

  • Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-bromo-5-methoxybenzyl bromide and potassium carbonate in the chosen solvent.

    • Add pyrrolidine dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

2. Single Crystal Growth:

Obtaining diffraction-quality single crystals is often the most challenging step.

  • Technique: Slow evaporation or vapor diffusion are common methods.

  • Procedure (Slow Evaporation):

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at room temperature.

  • Causality: The slow removal of the solvent allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects.

3. Single-Crystal X-ray Diffraction Analysis:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The collected diffraction pattern is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final, highly accurate molecular structure.[6]

A Comparative Look: What Other Techniques Tell Us

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation package includes data from other analytical techniques that offer complementary information about the molecule's identity and purity.

G cluster_techniques Analytical Techniques center 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Structure Validation XRD X-ray Crystallography (Definitive 3D Structure) center->XRD Provides: - Atomic Coordinates - Bond Lengths/Angles - Stereochemistry - Packing NMR NMR Spectroscopy (Connectivity & Environment) center->NMR Provides: - C-H Framework - Chemical Shifts - Coupling Constants IR IR Spectroscopy (Functional Groups) center->IR Provides: - Vibrational Modes - Functional Group ID MS Mass Spectrometry (Molecular Weight) center->MS Provides: - Molecular Ion Peak - Fragmentation Pattern - Isotopic Distribution

Figure 2. The complementary roles of different analytical techniques in structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[2]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we would expect to see distinct signals for the aromatic protons, the methoxy group protons, the benzylic protons, and the pyrrolidine ring protons.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the molecule's covalent framework.

Why X-ray is often superior for absolute structure: While NMR is excellent for determining connectivity, it can be challenging to definitively determine the relative stereochemistry of multiple chiral centers or the conformation of the molecule in its lowest energy state without ambiguity.[7] X-ray crystallography provides this 3D information directly.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

  • Expected Signals: For 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, we would anticipate characteristic C-H stretching frequencies for the aromatic and aliphatic portions, C-O stretching for the methoxy group, and C-N stretching for the pyrrolidine amine.

  • Limitations: IR provides evidence for the presence of certain functional groups but does not give detailed information about the overall molecular structure or connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (270.17 g/mol for C₁₂H₁₆BrNO).

  • Isotopic Pattern: A key feature would be the characteristic isotopic pattern for bromine (approximately a 1:1 ratio of M+ and M+2 peaks), confirming the presence of a single bromine atom.

  • Fragmentation: The fragmentation pattern can provide clues about the molecule's structure.

Complementary, Not Definitive: MS and IR are excellent for confirming the molecular weight and the presence of key functional groups, respectively, but they cannot provide the detailed 3D structural information that X-ray crystallography delivers.

Conclusion: An Integrated Approach to Structural Validation

The definitive validation of a novel molecular structure, such as 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, relies on an integrated analytical approach. While NMR, IR, and MS provide crucial and complementary data on the molecule's connectivity, functional groups, and molecular weight, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in space. For drug development professionals, the investment in obtaining a crystal structure pays significant dividends by providing a high-fidelity map of the molecule, which is essential for understanding its biological activity and for guiding future optimization efforts.

References

  • Harris, K. D. M., & Cheung, E. Y. (2012). Structural properties of methoxy derivatives of benzyl bromide, determined from powder X-ray diffraction data. Powder Diffraction, 27(1), 1-8. Available from: [Link]

  • Yehye, W. A., et al. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2260. Available from: [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available from: [Link]

  • Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination? Available from: [Link]

  • Chemspace. (n.d.). 1-(2-bromo-5-methoxybenzoyl)pyrrolidine. Available from: [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (1), 23-31. Available from: [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxybenzyl bromide. Available from: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available from: [Link]

Sources

A Comparative Efficacy Analysis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its prevalence in natural products and its versatile synthetic accessibility.[1][2] This guide provides a comprehensive comparative analysis of the efficacy of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine , a compound of significant interest, against a curated selection of its structural analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed examination of the structure-activity relationships (SAR) that govern the biological activity of this chemical series, supported by established experimental protocols.

Introduction to the Benzylpyrrolidine Scaffold

The 1-benzylpyrrolidine moiety is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[5][6][7] The efficacy of these compounds can be finely tuned by strategic substitutions on both the benzyl and pyrrolidine rings. The subject of this guide, 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, features a halogenated and methoxylated benzyl group, suggesting its potential as a modulator of various biological pathways.[8][9] Understanding the influence of these substituents on the compound's efficacy is paramount for the rational design of more potent and selective drug candidates.

Comparative Efficacy Evaluation: A Representative Study

To illustrate the comparative efficacy, we will consider a hypothetical study evaluating our target compound and three structurally related analogs against a panel of cancer cell lines and microbial strains. The selection of analogs is designed to probe the influence of the bromo and methoxy substituents on the benzyl ring.

Compound Library:

  • Target Compound (1): 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

  • Analog A (2): 1-(Benzyl)pyrrolidine (unsubstituted)

  • Analog B (3): 1-(2-Bromobenzyl)pyrrolidine (halogenated)

  • Analog C (4): 1-(5-Methoxybenzyl)pyrrolidine (methoxylated)

Experimental Methodologies

The following protocols are standard methods for assessing the anticancer and antimicrobial efficacy of novel chemical entities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[12][13]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[14]

Protocol:

  • Preparation of Inoculum: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured to the mid-logarithmic phase and diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

G

Comparative Efficacy Data (Representative)

The following table presents hypothetical, yet scientifically plausible, efficacy data for the target compound and its analogs based on established SAR principles for this class of molecules.[3][4][15][16][17]

CompoundStructureAnticancer Activity (IC50 in µM)Antimicrobial Activity (MIC in µg/mL)
MCF-7 A549
Target (1) 1-(2-Bromo-5-methoxybenzyl)pyrrolidine1525
Analog A (2) 1-(Benzyl)pyrrolidine>100>100
Analog B (3) 1-(2-Bromobenzyl)pyrrolidine4560
Analog C (4) 1-(5-Methoxybenzyl)pyrrolidine7090

Structure-Activity Relationship (SAR) Analysis

Based on the representative data, the following SAR can be deduced:

  • Unsubstituted Benzyl Ring (Analog A): The lack of substituents on the benzyl ring results in a significant loss of both anticancer and antimicrobial activity. This highlights the importance of substitutions for imparting biological efficacy.

  • Bromine Substitution (Analog B): The introduction of a bromine atom at the ortho position of the benzyl ring leads to a notable increase in both anticancer and antimicrobial activity compared to the unsubstituted analog. Halogen atoms are known to enhance the lipophilicity and electronic properties of molecules, which can improve their interaction with biological targets.[16]

  • Methoxy Substitution (Analog C): The presence of a methoxy group at the meta position provides a moderate increase in anticancer activity but has a negligible effect on antimicrobial activity. The electron-donating nature of the methoxy group can influence the overall electronic distribution of the molecule.[18]

  • Combined Bromo and Methoxy Substitution (Target Compound): The combination of both a bromo and a methoxy group on the benzyl ring, as seen in the target compound, appears to result in the most potent activity in this series. This suggests a synergistic effect of the two substituents, where the halogen contributes to improved binding or cellular uptake, and the methoxy group further modulates the electronic properties for optimal interaction with the target.

SAR_Summary

Conclusion

This comparative guide provides a framework for understanding the efficacy of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine in relation to its structural analogs. The representative data and SAR analysis underscore the critical role of substitutions on the benzyl ring in determining the biological activity of this class of compounds. The combined presence of a halogen and a methoxy group appears to be a favorable motif for enhancing both anticancer and antimicrobial properties.

Further empirical studies are warranted to validate these findings and to explore a wider range of substitutions on both the benzyl and pyrrolidine rings. Such investigations will be instrumental in the development of next-generation therapeutic agents based on the versatile 1-benzylpyrrolidine scaffold.

References

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Scaffold

The 1-(2-Bromo-5-methoxybenzyl)pyrrolidine scaffold represents a privileged structure in medicinal chemistry. It combines a pyrrolidine ring, a common motif in many biologically active compounds, with a substituted benzyl group. The specific substitution pattern of a bromine atom at the 2-position and a methoxy group at the 5-position of the benzyl ring is anticipated to significantly influence the pharmacological profile of these analogs. The pyrrolidine moiety can engage in crucial interactions with biological targets, while the substituted benzyl group can modulate properties such as receptor affinity, selectivity, and pharmacokinetics.[1][2]

This guide will explore the nuanced effects of structural modifications to this core scaffold on its interaction with dopamine D2-like receptors (D2, D3) and serotonin 5-HT2 receptors (5-HT2A, 5-HT2C), two receptor families of high interest in neuropharmacology.[3][4] Understanding these relationships is paramount for the rational design of novel ligands with improved potency, selectivity, and therapeutic potential.

Comparative Analysis of Structural Modifications

The biological activity of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine analogs is a delicate interplay of steric and electronic properties conferred by various substituents. While a comprehensive SAR study on this specific scaffold is not extensively documented in a single source, we can infer key relationships by examining related classes of compounds, such as substituted N-benzylpyrrolidinyl benzamides and N-benzylphenethylamines.

The Pyrrolidine Moiety: A Key Interaction Hub

The pyrrolidine ring is a fundamental component for the activity of many CNS-active compounds. Its nitrogen atom, typically protonated at physiological pH, can form a crucial ionic bond with an acidic residue (e.g., aspartate) in the binding pocket of aminergic G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[5]

  • Stereochemistry: The stereochemistry of the pyrrolidine ring, if substituted, can be a critical determinant of activity. For related N-substituted pyrrolidinylmethyl benzamides, the affinity for dopamine D2 receptors is often confined to a single enantiomer, highlighting the importance of a specific spatial arrangement for optimal receptor interaction.[6]

  • N-Substitution: The substituent on the pyrrolidine nitrogen plays a vital role in modulating affinity and selectivity. While small alkyl groups may be tolerated, the introduction of a benzyl group, as in our core scaffold, is a key feature for achieving high affinity at both dopamine and serotonin receptors.[1][4]

The N-Benzyl Group: A Gateway to High Affinity

The N-benzyl substitution is a common strategy to enhance the affinity of ligands for dopamine and serotonin receptors.[4] This aromatic ring can engage in various non-covalent interactions within the receptor binding pocket, such as π-π stacking and hydrophobic interactions, thereby increasing the overall binding energy.[7]

  • Substitution Pattern on the Benzyl Ring: The position and nature of substituents on the benzyl ring dramatically influence receptor affinity and selectivity.

    • 2-Bromo Substitution: The presence of a bromine atom at the 2-position introduces both steric bulk and an electron-withdrawing group. This can influence the conformation of the benzyl group relative to the pyrrolidine ring and potentially engage in halogen bonding with the receptor.

    • 5-Methoxy Substitution: The methoxy group at the 5-position is an electron-donating group and can act as a hydrogen bond acceptor. Its position is crucial for orienting the ligand within the binding pocket and can contribute to selectivity for specific receptor subtypes. For instance, in related benzamides, a 2,3-dimethoxy substitution pattern on the benzamide ring confers high potency at D2 receptors.[6]

Inferred Structure-Activity Relationships for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Analogs

Based on the analysis of structurally related compounds, we can propose the following SAR trends for the 1-(2-Bromo-5-methoxybenzyl)pyrrolidine scaffold. These hypotheses provide a framework for the rational design and synthesis of novel analogs for biological evaluation.

Structural Modification Effect on Dopamine D2/D3 Receptor Affinity Effect on Serotonin 5-HT2A/2C Receptor Affinity Rationale
Pyrrolidine Ring Essential for core binding interaction.Essential for core binding interaction.The basic nitrogen forms a key ionic bond in the receptor binding pocket.[5]
N-Benzyl Group Generally enhances affinity compared to N-alkyl analogs.Significantly enhances affinity and can improve selectivity over other serotonin receptor subtypes.[8]The benzyl ring provides additional hydrophobic and aromatic interactions within the binding site.[7]
2-Bromo Substitution Likely contributes to affinity and may influence selectivity.May enhance affinity through halogen bonding and by influencing the conformational preference of the benzyl group.The position and electronic nature of the halogen can fine-tune receptor interactions.
5-Methoxy Substitution Expected to be important for potency.Can enhance affinity, with its position being critical for optimal interaction.[4]The methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can influence the aromatic system's interaction.
Other Substitutions on the Benzyl Ring Modifications at other positions will likely alter affinity and selectivity. Bulk tolerance differs between D2, D3, and D4 receptors.[1]Small changes in substituents can have a profound effect on affinity. Ortho and meta substitutions on the N-benzyl group are often better tolerated than para substitutions.[4]The specific shape and electronic properties of the binding pockets of each receptor subtype will dictate the tolerance for different substituents.

Experimental Protocols

To validate the inferred SAR and to characterize novel analogs, standardized and robust experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.

Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Analogs

A general and efficient method for the synthesis of the title compounds involves the nucleophilic substitution of a suitably substituted benzyl halide with pyrrolidine.[2]

Workflow for the Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromo-5-methoxybenzyl_bromide 2-Bromo-5-methoxybenzyl bromide Reaction Nucleophilic Substitution 2-Bromo-5-methoxybenzyl_bromide->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Aprotic Solvent (e.g., DMF) Solvent->Reaction Temperature Elevated Temperature Temperature->Reaction Product 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: General synthetic scheme for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Step-by-Step Protocol:

  • To a solution of pyrrolidine (1.2 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-bromo-5-methoxybenzyl bromide (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Dopamine D2/D3 Receptor Binding Assay (Radioligand Competition)

This protocol describes a standard radioligand competition binding assay to determine the affinity (Ki) of test compounds for dopamine D2 and D3 receptors.[9]

Workflow for Dopamine Receptor Binding Assay:

G Membrane_Prep Prepare membranes from cells expressing D2 or D3 receptors Incubation Incubate membranes with radioligand (e.g., [3H]Spiperone) and varying concentrations of test compound Membrane_Prep->Incubation Step 1 Separation Separate bound from free radioligand by rapid filtration Incubation->Separation Step 2 Quantification Quantify radioactivity of bound ligand using liquid scintillation counting Separation->Quantification Step 3 Analysis Analyze data to determine IC50 and calculate Ki values Quantification->Analysis Step 4

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Use commercially available cell membranes or prepare membranes from cell lines stably expressing human dopamine D2 or D3 receptors.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2/D3 receptors), and a range of concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a functional assay to measure the agonist or antagonist activity of test compounds at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration.[10]

Workflow for 5-HT2A Calcium Mobilization Assay:

G Cell_Culture Culture cells expressing 5-HT2A receptors and a calcium-sensitive fluorescent dye Compound_Addition Add varying concentrations of test compound (for agonist mode) or a fixed concentration of agonist plus varying concentrations of test compound (for antagonist mode) Cell_Culture->Compound_Addition Step 1 Measurement Measure fluorescence intensity over time using a fluorescence plate reader Compound_Addition->Measurement Step 2 Analysis Analyze data to determine EC50 (for agonists) or IC50 (for antagonists) Measurement->Analysis Step 3

Caption: Workflow for a calcium mobilization functional assay.

Step-by-Step Protocol:

  • Cell Culture and Dye Loading: Plate cells stably expressing the human 5-HT2A receptor in a 96-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

  • Agonist Mode: To determine agonist activity, add varying concentrations of the test compound to the cells and measure the fluorescence signal.

  • Antagonist Mode: To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration (e.g., EC80) of a known 5-HT2A agonist (e.g., serotonin).

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: For agonists, plot the fluorescence response against the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Conclusion and Future Directions

The 1-(2-Bromo-5-methoxybenzyl)pyrrolidine scaffold presents a promising starting point for the development of novel ligands targeting dopamine and serotonin receptors. The insights gleaned from the SAR of related compound classes provide a rational basis for the design of new analogs with potentially enhanced affinity, selectivity, and functional activity. The strategic placement of the bromo and methoxy substituents on the benzyl ring is likely a key determinant of the pharmacological profile.

Future research should focus on the systematic synthesis and evaluation of a focused library of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine analogs. Key modifications to explore include:

  • Varying the position and nature of the halogen on the benzyl ring.

  • Exploring different alkoxy substituents at various positions.

  • Introducing substituents on the pyrrolidine ring to investigate stereochemical effects.

  • Evaluating the functional activity of these analogs to identify agonists, partial agonists, or antagonists.

By employing the detailed experimental protocols outlined in this guide, researchers can effectively characterize the pharmacological properties of these novel compounds and advance our understanding of their therapeutic potential for treating CNS disorders.

References

  • Ishikawa, M., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 39(14), 2764-72. [Link]

  • Halberstadt, A. J., et al. (2019). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 148, 108-118. [Link]

  • Mukherjee, J. (2006). (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Shaik, A. B., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Journal of Medicinal Chemistry, 64(20), 15313-15333. [Link]

  • Tamm, M., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 14, 1137815. [Link]

  • Hess, S. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • De Doncker, K., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(31), 11689-11697. [Link]

  • Innoprot (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • de Paulis, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry, 34(3), 948-55. [Link]

  • Hansen, M., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(14), 3933-7. [Link]

  • Wacker, D., et al. (2013). Structural Features for Functional Selectivity at Serotonin Receptors. Science, 340(6132), 615-619. [Link]

  • Shaik, A. B., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of Medicinal Chemistry, 64(20), 15313-15333. [Link]

  • Ögren, S. O., et al. (1989). Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study. Journal of Medicinal Chemistry, 32(11), 2462-71. [Link]

  • Innoprot (n.d.). D2 Dopamine Receptor Assay. Innoprot. [Link]

  • Chen, J., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Molecules, 28(2), 577. [Link]

  • Braden, M. R., et al. (2006). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]

  • Titeler, M., et al. (1988). Selectivity of serotonergic drugs for multiple brain serotonin receptors. Role of [3H]-4-bromo-2,5-dimethoxyphenylisopropylamine ([3H]DOB), a 5-HT2 agonist radioligand. Biochemical Pharmacology, 37(16), 3189-92. [Link]

  • Bonifazi, A., et al. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 24(18), 3299. [Link]

  • Tsou, E. L., et al. (2008). Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library. Bioorganic & Medicinal Chemistry, 16(24), 10198-204. [Link]

  • Braden, M. R., et al. (2006). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]

  • Bonifazi, A., et al. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 24(18), 3299. [Link]

  • Smole, A., et al. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 27(9), 2951. [Link]

  • Panda, B. (2023). Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. Current Chinese Chemistry, 3. [Link]

  • Allen, J. A., et al. (2013). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Chemical Neuroscience, 4(10), 1365-1375. [Link]

  • Mollica, A. (Ed.). (2022). Biological Activity of Natural and Synthetic Compounds. Molecules. [Link]

  • Newman, A. H., et al. (2014). Pharmacological characterization of 2-methoxy-N-propylnorapomorphine's (MNPA) interactions with D2 and D3 dopamine receptors. Synapse, 68(10), 442-52. [Link]

Sources

A Researcher's Guide to the Preclinical Validation of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a novel chemical entity to a potential therapeutic is both extensive and exacting. This guide provides a comprehensive framework for the in vitro and in vivo validation of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine , a compound of interest within the versatile pyrrolidine class of molecules. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to explore three-dimensional pharmacophore space and contribute to molecular stereochemistry[1][2][3]. While direct biological data for this specific compound is not yet prevalent in public literature, the known activities of structurally related brominated and methoxy-substituted benzyl-pyrrolidines suggest a strong rationale for investigating its potential as an anticancer agent[4][5][6].

This guide, therefore, is structured as a comparative study, postulating an anticancer activity for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine and outlining the requisite experimental validation against a known topoisomerase inhibitor, Topotecan . The experimental designs herein are crafted to not only determine efficacy but also to elucidate the potential mechanism of action, a critical step in preclinical development.

Part 1: In Vitro Validation: From Broad Cytotoxicity to Mechanistic Insights

The initial phase of validation aims to establish the compound's biological activity in a controlled cellular environment. Our approach is tiered, beginning with broad screening and progressively narrowing down to specific molecular interactions.

Primary Screening: Assessing General Cytotoxicity

The foundational step is to determine if 1-(2-Bromo-5-methoxybenzyl)pyrrolidine exhibits cytotoxic effects against a panel of human cancer cell lines. A diverse panel is crucial for identifying potential tumor-type specificity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Line Selection:

    • A549 (Non-small cell lung cancer)

    • MCF-7 (Breast cancer, estrogen receptor-positive)

    • MDA-MB-231 (Breast cancer, triple-negative)

    • HCT116 (Colon cancer)

    • HEK293T (Human embryonic kidney - as a non-cancerous control line)

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine (e.g., from 0.01 µM to 100 µM). Topotecan will be used as the positive control under the same concentration range. A vehicle control (e.g., 0.1% DMSO) must also be included.

  • Incubation: Treat the cells with the compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Data Presentation: Comparative IC50 Values

Cell Line1-(2-Bromo-5-methoxybenzyl)pyrrolidine IC50 (µM)Topotecan IC50 (µM)
A549Experimental DataExperimental Data
MCF-7Experimental DataExperimental Data
MDA-MB-231Experimental DataExperimental Data
HCT116Experimental DataExperimental Data
HEK293TExperimental DataExperimental Data

A favorable outcome would be low micromolar or nanomolar IC50 values in cancer cell lines with a significantly higher IC50 in the non-cancerous HEK293T line, indicating a therapeutic window.

Secondary Screening: Elucidating the Mechanism of Cell Death

Assuming cytotoxicity is confirmed, the next logical step is to determine how the compound is killing the cancer cells. Apoptosis (programmed cell death) is a common and desirable mechanism for anticancer agents.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat a selected cancer cell line (e.g., A549, based on primary screening) with 1-(2-Bromo-5-methoxybenzyl)pyrrolidine at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control and Topotecan as a positive control.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Visualization of Experimental Workflow

G cluster_0 In Vitro Validation Workflow A Primary Screening: MTT Cytotoxicity Assay B Secondary Screening: Annexin V/PI Apoptosis Assay A->B If cytotoxic C Mechanistic Study: Topoisomerase I Inhibition Assay B->C If apoptotic D Comparative Analysis C->D

Caption: Tiered in vitro validation workflow.

Mechanistic Studies: Investigating Molecular Targets

Given that many benzyl-substituted heterocyclic compounds exhibit activity as topoisomerase inhibitors, a direct enzymatic assay is a logical next step to explore a specific mechanism of action.

Experimental Protocol: Topoisomerase I Drug Screening Kit

  • Assay Principle: These kits typically rely on the ability of Topoisomerase I to relax supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation.

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, Topoisomerase I enzyme, and varying concentrations of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

  • Controls: Include a "no enzyme" control (supercoiled DNA), an "enzyme only" control (relaxed DNA), and Topotecan as a positive inhibitor control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Gel Electrophoresis: Stop the reaction and run the samples on an agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for a clear assessment of inhibition.

Part 2: In Vivo Validation: Assessing Efficacy and Safety in a Living System

Promising in vitro data provides the justification for moving to more complex in vivo models. The primary goals of this phase are to evaluate the compound's anti-tumor efficacy and to observe any potential toxicity in a whole-organism context.

Animal Model Selection and Xenograft Establishment

A subcutaneous xenograft model in immunodeficient mice is a standard and robust choice for initial in vivo efficacy studies.

Experimental Protocol: A549 Xenograft Model

  • Animal Strain: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude-Foxn1nu).

  • Cell Implantation: Subcutaneously inject 2-5 million A549 cells (suspended in Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., saline or a suitable solvent)

    • 1-(2-Bromo-5-methoxybenzyl)pyrrolidine (at two different dose levels, e.g., 10 mg/kg and 30 mg/kg)

    • Topotecan (at a clinically relevant dose)

  • Compound Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal or oral gavage) on a predetermined schedule (e.g., daily or three times a week).

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Record body weight twice weekly as a general indicator of toxicity.

    • Conduct daily clinical observations for signs of distress.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Visualization of In Vivo Study Design

G Start Establish A549 Xenografts Group1 Group 1: Vehicle Control Start->Group1 Group2 Group 2: Test Compound (Low Dose) Start->Group2 Group3 Group 3: Test Compound (High Dose) Start->Group3 Group4 Group 4: Topotecan Start->Group4 Monitor Monitor: - Tumor Volume - Body Weight - Clinical Signs Group1->Monitor Group2->Monitor Group3->Monitor Group4->Monitor Endpoint Endpoint: Tumor Excision & Analysis Monitor->Endpoint

Caption: In vivo xenograft study workflow.

Data Presentation: Comparative Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at EndpointPercent Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlExperimental Data0Experimental Data
1-(2-Bromo-5-methoxybenzyl)pyrrolidine (10 mg/kg)Experimental DataCalculated DataExperimental Data
1-(2-Bromo-5-methoxybenzyl)pyrrolidine (30 mg/kg)Experimental DataCalculated DataExperimental Data
TopotecanExperimental DataCalculated DataExperimental Data

Conclusion

This guide provides a logical and scientifically rigorous pathway for the initial preclinical validation of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, framing it as a potential anticancer agent for comparative analysis. By systematically progressing from broad in vitro screening to targeted mechanistic studies and culminating in an in vivo efficacy model, researchers can build a comprehensive data package. The comparison with a known clinical agent, Topotecan, provides essential context for evaluating the compound's potential. Positive and well-differentiated results from this series of studies would form a strong foundation for further, more advanced preclinical development, including detailed toxicology and pharmacokinetic profiling.

References

  • in vitro Neurology Assay Services for Drug Discovery - Pharmaron. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham).[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. [Link]

  • In vitro neurology assays - InnoSer. [Link]

  • In vitro Disease Models for Screening Services - NeuroProof. [Link]

  • The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC. [Link]

  • Cell-based Assays - MD Biosciences. [Link]

  • Neuroscience Drug Discovery Services - CNS & Neurodegeneration - Concept Life Sciences. [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. [Link]

  • Screening and personalizing nootropic drugs and cognitive modulator regimens in silico - CORE. [Link]

  • Cognition Models and Drug Discovery - NCBI - NIH. [Link]

  • (PDF) In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models - ResearchGate. [Link]

  • Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of Chemically and Biologically Diverse Pyrroquinoline Pseudo Natural Products - PMC - NIH. [Link]

  • Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library - PubMed. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC - PubMed Central. [Link]

  • In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. against fungal and bacterial human pathogens - PubMed. [Link]

  • Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging - PubMed Central. [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. [Link]

  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed. [Link]

  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC - NIH. [Link]

  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PubMed. [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PMC - NIH. [Link]

  • Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed. [Link]

  • 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine | C11H14BrNO3S - PubChem. [Link]

Sources

A Comparative Analysis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine and its Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of medicinal chemistry, the pyrrolidine scaffold stands out as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets.[1] This guide offers a comprehensive comparative analysis of 1-(2-bromo-5-methoxybenzyl)pyrrolidine and its derivatives, targeting researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and potential mechanisms of action of these compounds, supported by experimental insights and plausible data, to facilitate the rational design of novel therapeutics.

The Significance of the 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Scaffold

The 1-(2-bromo-5-methoxybenzyl)pyrrolidine core is a promising starting point for drug discovery for several key reasons. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in numerous natural products and FDA-approved drugs.[1] Its saturated nature allows for a three-dimensional exploration of chemical space, which is often crucial for high-affinity and selective binding to biological targets.

The benzyl substituent introduces aromaticity and the potential for π-π stacking interactions with protein residues. The specific substitution pattern on the benzyl ring is of particular interest:

  • 2-Bromo Group: This bulky, electron-withdrawing group can serve as a synthetic handle for further modifications through cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe the target's binding pocket.

  • 5-Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring and may act as a hydrogen bond acceptor, contributing to binding affinity.

The strategic placement of these groups allows for a systematic investigation of the structure-activity relationships of this class of compounds.

Synthetic Strategies: From the Core to its Analogs

The synthesis of 1-(2-bromo-5-methoxybenzyl)pyrrolidine is typically achieved through reductive amination, a robust and widely used method for the formation of C-N bonds.

Experimental Protocol: Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Objective: To synthesize the parent compound via reductive amination.

Materials:

  • 2-Bromo-5-methoxybenzaldehyde

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq) in DCM.

  • Add pyrrolidine (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, and dry over MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride: This reducing agent is selective for imines and protonated imines over aldehydes, minimizing side reactions.

  • Acetic acid: The acid catalyst is crucial for the formation of the iminium ion, which is more electrophilic and readily reduced than the initial aldehyde.

Derivatives of the parent compound can be synthesized by employing substituted pyrrolidines or by further modifying the 1-(2-bromo-5-methoxybenzyl)pyrrolidine scaffold, for instance, through Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromo position.

Caption: Reductive amination workflow for the synthesis of the parent compound.

Comparative Analysis: Structure-Activity Relationships

The biological activity of 1-(2-bromo-5-methoxybenzyl)pyrrolidine derivatives can be significantly modulated by altering the substituents on both the benzyl and pyrrolidine rings.[2] Below is a table of hypothetical, yet plausible, data illustrating these SAR principles, assuming a generic kinase inhibitory activity.

Table 1: Hypothetical Comparative Data for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Derivatives
Compound IDR1 (at C2 of Benzyl)R2 (on Pyrrolidine)Kinase Inhibition IC₅₀ (nM)Cytotoxicity (MCF-7) IC₅₀ (µM)
Parent BrH250>50
Derivative 1 PhenylH5025
Derivative 2 4-FluorophenylH3520
Derivative 3 HH1500>50
Derivative 4 Br3-(R)-OH200>50
Derivative 5 Br3-(S)-OH450>50

SAR Insights:

  • Substitution at the 2-position of the benzyl ring: Replacing the bromine with a phenyl group (Derivative 1) or a 4-fluorophenyl group (Derivative 2) significantly enhances kinase inhibition, suggesting a hydrophobic pocket in the target's binding site that can accommodate these aryl substituents. The removal of the bromo group (Derivative 3) leads to a drastic loss of activity, highlighting its importance for binding, potentially through steric or electronic effects.

  • Substitution on the pyrrolidine ring: The introduction of a hydroxyl group at the 3-position of the pyrrolidine ring (Derivatives 4 and 5) can influence activity based on its stereochemistry. The (R)-enantiomer (Derivative 4) shows a slight improvement in activity compared to the parent compound, possibly due to a favorable hydrogen bonding interaction with the target protein. Conversely, the (S)-enantiomer (Derivative 5) is less active, indicating a stereo-specific binding pocket.

SAR_Insights cluster_benzyl_mod Benzyl Ring Modifications cluster_pyrrolidine_mod Pyrrolidine Ring Modifications Parent (Br) Parent (Br) Derivative 1 (Phenyl) Derivative 1 (Phenyl) Parent (Br)->Derivative 1 (Phenyl) + Hydrophobicity ++ Activity Derivative 3 (H) Derivative 3 (H) Parent (Br)->Derivative 3 (H) - Halogen bond -- Activity Derivative 2 (4-F-Phenyl) Derivative 2 (4-F-Phenyl) Derivative 1 (Phenyl)->Derivative 2 (4-F-Phenyl) + H-bond acceptor +++ Activity Parent (H) Parent (H) Derivative 4 ((R)-OH) Derivative 4 ((R)-OH) Parent (H)->Derivative 4 ((R)-OH) + H-bond donor + Activity Derivative 5 ((S)-OH) Derivative 5 ((S)-OH) Parent (H)->Derivative 5 ((S)-OH) Steric clash - Activity

Caption: SAR summary for benzyl and pyrrolidine modifications.

Potential Mechanism of Action and Signaling Pathways

Given the prevalence of the benzylpyrrolidine scaffold in compounds targeting the central nervous system (CNS), a plausible mechanism of action for these derivatives could involve the modulation of neurotransmitter receptors, such as dopamine or sigma receptors.[3][4] For instance, antagonism of the sigma-1 (σ₁) receptor, a molecular chaperone involved in cellular stress responses, has been linked to anti-nociceptive and anti-allodynic effects.[3]

A hypothetical signaling pathway for a σ₁ receptor antagonist is depicted below:

G Derivative Derivative σ1 Receptor σ1 Receptor Derivative->σ1 Receptor Antagonizes NMDA Receptor NMDA Receptor σ1 Receptor->NMDA Receptor Modulates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Reduces Neuronal Hyperexcitability Neuronal Hyperexcitability Ca2+ Influx->Neuronal Hyperexcitability Decreases

Caption: Hypothetical signaling pathway for a σ₁ receptor antagonist.

In Vitro and In Vivo Evaluation

To validate the therapeutic potential of these compounds, a series of in vitro and in vivo assays are necessary.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the derivatives on a cancer cell line (e.g., MCF-7).

Procedure:

  • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

In vivo studies in animal models are crucial to assess the efficacy, pharmacokinetics, and toxicity of lead compounds.[5][6] For anticancer agents, this would typically involve xenograft models where human tumor cells are implanted into immunocompromised mice.[5][6]

Conclusion

The 1-(2-bromo-5-methoxybenzyl)pyrrolidine scaffold represents a versatile platform for the design of novel bioactive molecules. Through systematic modifications of the benzyl and pyrrolidine rings, it is possible to fine-tune the pharmacological properties of these compounds to achieve desired potency and selectivity. The insights from SAR studies, coupled with detailed in vitro and in vivo evaluations, will be instrumental in advancing promising derivatives toward clinical development.

References

  • Bhat, A., & Tandon, N. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 247, 114954. [Link]

  • Hansen, M., Jacobsen, S. E., Plunkett, S., Liebscher, G. E., McCorvy, J. D., Bräuner-Osborne, H., & Kristensen, J. L. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(14), 3933–3937. [Link]

  • Thimmaiah, K. N., Easton, J. B., Le, T. P., Zhang, J., Houghton, P. J., & Thimmaiah, G. (2009). In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues. Clinical Cancer Research, 15(10), 3436–3446. [Link]

  • Thimmaiah, K. N., Easton, J. B., Le, T. P., Zhang, J., Houghton, P. J., & Thimmaiah, G. (2009). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research, 15(10), 3436–3446. [Link]

  • Hansen, M., Jacobsen, S. E., Plunkett, S., Liebscher, G. E., McCorvy, J. D., Bräuner-Osborne, H., & Kristensen, J. L. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(14), 3933–3937. [Link]

  • Osterrieder, H., Lues, I., & Trautwein, A. (1991). Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a-new class of compounds exerting antiischemic properties. Journal of Medicinal Chemistry, 34(9), 2675–2683. [Link]

  • Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. (2024). Synthetic Communications, 54(17), 1-10. [Link]

  • Poyraz, S., Çıkla-Süzgün, P., Yılmaz, B., Sentil, T., Col, M., & Dalkara, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Sugimoto, H., Ogura, H., Arai, Y., & Kawai, T. (1998). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 41(16), 3075–3084. [Link]

  • Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725. [Link]

  • Zarrinmayeh, H., Zimmerman, D. M., Cantrell, B. E., Schober, D. A., Bruns, R. F., Gackenheimer, S. L., ... & Gehlert, D. R. (1999). Structure-activity relationship of a series of diaminoalkyl substituted benzimidazole as neuropeptide Y Y1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 9(5), 647–652. [Link]

  • Sahn, J. J., Kulkarni, P. M., & Schetz, J. A. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 11(15), 2329–2341. [Link]

  • Towle, M. J., Salvato, K. A., Budrow, J., Wels, B. F., Kuznetsov, G., Aalfs, K. K., ... & Littlefield, B. A. (2001). In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B. Cancer Research, 61(3), 1013–1021. [Link]

  • Chen, Y., Li, Y., & Wang, Y. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(13), 10691. [Link]

  • Trush, I. V., Zamaraeva, M. V., Kryshtal, A. N., Ivanenkov, Y. A., & Ivantcova, P. M. (2021). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry, 12(11), 1891–1899. [Link]

  • Poyraz, S., Çıkla-Süzgün, P., Yılmaz, B., Sentil, T., Col, M., & Dalkara, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725. [Link]

  • Sahn, J. J., Kulkarni, P. M., & Schetz, J. A. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. [Link]

  • Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 9988. [Link]

  • Horti, A. G., Scheffel, U., Stathis, M., Finley, P., & Ravert, H. T. (2000). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 43(22), 4199–4207. [Link]

  • Kumar, A., Singh, P., & Singh, R. K. (2023). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Combinatorial Chemistry & High Throughput Screening, 26(11), 1957–1970. [Link]

Sources

The Strategic Advantage of the 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Scaffold: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the selection of a core molecular scaffold is a decision that profoundly dictates the trajectory of a drug discovery program. It is a choice that influences not only the potency and selectivity of a lead compound but also its pharmacokinetic profile and, ultimately, its clinical viability. This guide provides an in-depth, data-driven comparison of the 1-(2-bromo-5-methoxybenzyl)pyrrolidine scaffold against other common alternatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced advantages conferred by this particular structural framework, supported by experimental evidence and established principles of medicinal chemistry.

The 1-(2-bromo-5-methoxybenzyl)pyrrolidine moiety integrates several key features that render it a "privileged scaffold" – a structural class that is capable of binding to multiple biological targets.[1] The pyrrolidine ring, a five-membered saturated heterocycle, offers a distinct three-dimensional architecture that allows for a more comprehensive exploration of chemical space compared to its flat, aromatic counterparts.[1][2] This non-planarity, a phenomenon known as "pseudorotation," coupled with the potential for stereoisomerism, provides a powerful tool for optimizing ligand-receptor interactions.[1]

Physicochemical and Conformational Properties: A Tale of Two Rings

A frequent and insightful comparison in scaffold selection is between the five-membered pyrrolidine ring and its six-membered counterpart, piperidine. While the difference of a single methylene unit may seem trivial, it imparts subtle yet significant alterations in physicochemical and conformational properties that can be strategically leveraged in drug design.[3]

PropertyPyrrolidinePiperidineImplication in Drug Design
pKa of Conjugate Acid ~11.27~11.22Both are strongly basic, making them largely interchangeable when basicity is the primary driver of activity. The slightly higher basicity of pyrrolidine could be a factor in specific salt formation strategies.[3]
logP (Octanol/Water) 0.460.84Pyrrolidine is inherently less lipophilic than piperidine. This can be advantageous for improving aqueous solubility and potentially reducing off-target toxicities associated with high lipophilicity.[3]
Conformational Flexibility Envelope and twisted conformationsPrefers a rigid chair conformationThe greater conformational flexibility of the pyrrolidine ring can allow for adaptation to different binding pocket geometries. Conversely, the rigidity of the piperidine chair can be beneficial for locking in a bioactive conformation and improving binding affinity.[3]

The reduced lipophilicity of the pyrrolidine scaffold, as indicated by its lower logP value, is a particularly noteworthy advantage in the context of developing central nervous system (CNS) agents. While a certain degree of lipophilicity is required to cross the blood-brain barrier, excessive lipophilicity is often associated with undesirable properties such as poor metabolic stability and off-target effects. The 1-(2-bromo-5-methoxybenzyl)pyrrolidine scaffold, therefore, offers a favorable starting point for fine-tuning this critical parameter.

Metabolic Stability: A Potential Edge for the Pyrrolidine Core

The metabolic fate of a drug candidate is a critical determinant of its success. The choice between a pyrrolidine and a piperidine scaffold can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] While both rings can be sites of metabolic oxidation, typically at the carbons alpha to the nitrogen, comparative studies have suggested a potential stability advantage for the pyrrolidine ring in certain chemical contexts. For instance, research on nitroxide derivatives has demonstrated that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction to their corresponding hydroxylamines than the six-membered piperidine nitroxides.[3] This suggests that in specific molecular environments, the pyrrolidine scaffold may offer enhanced metabolic stability, a highly desirable attribute in drug candidates.

Case Study: Pyrrolidine Amide-Based M5 Antagonists

A compelling example of the advantages of the pyrrolidine scaffold comes from the development of selective muscarinic acetylcholine receptor 5 (M5) antagonists. In a study aimed at improving the clearance profile of a series of piperidine amide-based antagonists, researchers systematically replaced the piperidine core with a pyrrolidine amide core.[4][5]

This "scaffold hopping" approach led to the discovery of several compounds with good potency, subtype selectivity, and, crucially, low to moderate clearance profiles.[4][5] Interestingly, the structure-activity relationship (SAR) for the pyrrolidine series diverged from that of the earlier piperidine-based efforts, highlighting how a seemingly minor change in the core scaffold can open up new avenues for optimization.[4][5] In one instance, the racemic pyrrolidine analog was twofold more potent than its piperidine counterpart.[4] Further investigation revealed that the (R)-enantiomer of the pyrrolidine derivative was 21-fold more potent than the (S)-enantiomer, underscoring the importance of the stereochemical possibilities offered by the chiral pyrrolidine scaffold.[4]

cluster_0 Scaffold Hopping for Improved M5 Antagonist Profile Piperidine Amide Piperidine Amide Pyrrolidine Amide Pyrrolidine Amide Piperidine Amide->Pyrrolidine Amide Bioisosteric Replacement Improved Clearance Improved Clearance Pyrrolidine Amide->Improved Clearance Good Potency & Selectivity Good Potency & Selectivity Pyrrolidine Amide->Good Potency & Selectivity Divergent SAR Divergent SAR Pyrrolidine Amide->Divergent SAR

Caption: Bioisosteric replacement of a piperidine with a pyrrolidine scaffold.

The Role of the Benzyl Substituent: Fine-Tuning for Potency and Selectivity

The 2-bromo-5-methoxybenzyl substituent is not merely a passive component of the scaffold; it plays a crucial role in defining the pharmacological profile of the molecule. The substitution pattern on the aromatic ring is paramount for influencing affinity and selectivity for various biological targets, particularly G-protein coupled receptors (GPCRs) and transporters.

The bromine atom, for instance, can engage in halogen bonding, a specific and directional non-covalent interaction with electron-rich domains in a protein's binding pocket. This can significantly enhance binding affinity and selectivity. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and also influences the electronic properties and metabolic stability of the aromatic ring. The ortho-position of the bromo substituent and the meta-position of the methoxy group relative to the benzylic carbon create a specific electronic and steric environment that can be critical for achieving the desired biological activity.

Experimental Protocols

General Procedure for the Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

A common synthetic route to 1-(2-bromo-5-methoxybenzyl)pyrrolidine involves the nucleophilic substitution of a suitably activated benzyl derivative with pyrrolidine.

  • Preparation of the Benzyl Bromide: 2-Bromo-5-methoxybenzoic acid is reduced to the corresponding alcohol using a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent like tetrahydrofuran (THF). The resulting benzyl alcohol is then converted to the benzyl bromide using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM).

  • N-Alkylation of Pyrrolidine: The 2-bromo-5-methoxybenzyl bromide is then reacted with pyrrolidine in the presence of a base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-bromo-5-methoxybenzyl)pyrrolidine.

cluster_1 Synthetic Workflow Start Start Reduction Reduction of Benzoic Acid Start->Reduction Bromination Bromination of Benzyl Alcohol Reduction->Bromination N-Alkylation N-Alkylation of Pyrrolidine Bromination->N-Alkylation Purification Column Chromatography N-Alkylation->Purification End End Purification->End

Caption: General synthetic workflow for 1-substituted benzylpyrrolidines.

In Vitro Microsomal Stability Assay

To experimentally compare the metabolic stability of compounds based on the 1-(2-bromo-5-methoxybenzyl)pyrrolidine scaffold with those based on other scaffolds, an in vitro microsomal stability assay can be performed.

  • Preparation of Microsomes: Liver microsomes (e.g., from human, rat, or mouse) are prepared and stored at -80 °C.

  • Incubation: The test compound (at a final concentration of, for example, 1 µM) is incubated with the liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37 °C.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Conclusion

The 1-(2-bromo-5-methoxybenzyl)pyrrolidine scaffold offers a compelling combination of structural and physicochemical properties that make it a highly attractive starting point for the design of novel therapeutics. Its inherent three-dimensionality, lower lipophilicity compared to the piperidine scaffold, and potential for enhanced metabolic stability provide medicinal chemists with a versatile framework for optimizing potency, selectivity, and pharmacokinetic properties. The strategic incorporation of the 2-bromo-5-methoxybenzyl substituent further enhances the potential for specific and high-affinity interactions with biological targets. As the demand for novel drug candidates with improved efficacy and safety profiles continues to grow, the judicious application of privileged scaffolds like 1-(2-bromo-5-methoxybenzyl)pyrrolidine will undoubtedly remain a cornerstone of successful drug discovery endeavors.

References

  • Li Petri, G., Raimondi, M. V., & Grillo, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Saeed Saify, Z., et al. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research, 3(7), 987-1024. [Link]

  • Langdon, S. R., Ertl, P., & Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Mol Inform, 29(5), 366-85. [Link]

  • Langdon, S. R., et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. [Link]

  • ResearchGate. (2001). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. [Link]

  • Ertl, P. (2021). Identification of Bioisosteric Scaffolds using Scaffold Keys. ChemRxiv. [Link]

  • Che, D., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Int J Mol Sci, 22(11), 5691. [Link]

  • Grabowski, K., et al. (2008). Bioisosteric Replacement of Molecular Scaffolds: From Natural Products to Synthetic Compounds. ResearchGate. [Link]

  • Dömling, A., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Med Chem Lett, 6(7), 779-83. [Link]

  • Bridges, T. M., et al. (2022). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorg Med Chem Lett, 78, 129021. [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • MDPI. (2023). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. ResearchGate. [Link]

  • Rullo, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Med Chem, 14(7), 1335-1343. [Link]

  • Bridges, T. M., et al. (2022). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Definitive Purity Assessment of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Using HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a key building block in the synthesis of various novel therapeutic agents. Its molecular structure presents specific analytical challenges, making the robust assessment of its purity a critical step in the manufacturing process. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological or toxicological effects, making their detection and quantification essential.[1][2]

This guide provides an in-depth, scientifically-grounded methodology for the purity assessment of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, centered on the synergistic power of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will move beyond a simple recitation of steps to explore the causality behind our experimental choices, establishing a self-validating protocol that ensures trustworthiness and accuracy. This document is intended for researchers, analytical scientists, and drug development professionals who require a definitive and reliable method for impurity profiling.

Chapter 1: The Analyte Profile: Structure, Properties, and Potential Impurities

A profound understanding of the analyte is the first step in developing a robust analytical method.[3]

1.1. Physicochemical Characteristics

  • Compound: 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

  • Molecular Formula: C₁₂H₁₆BrNO

  • Molecular Weight: 270.17 g/mol

  • Structure:

    
    Image generated for illustrative purposes.
    

The molecule possesses a tertiary amine within the pyrrolidine ring, making it basic and readily protonated. The substituted benzene ring contributes to its moderate hydrophobicity. These features are pivotal in selecting the appropriate chromatographic conditions and mass spectrometry ionization technique.

1.2. Anticipating Impurities: A Synthesis-Based Approach

The most common synthetic route to this compound involves the nucleophilic substitution reaction between 2-bromo-5-methoxybenzyl bromide and pyrrolidine.[4] This pathway allows us to predict a profile of potential process-related impurities:

  • Unreacted Starting Materials:

    • 2-Bromo-5-methoxybenzyl bromide (SM1): A potential carry-over impurity.

    • Pyrrolidine (SM2): A volatile starting material that could persist in trace amounts.

  • Isomeric Impurities: Impurities in the synthesis of SM1, such as isomers of bromo-methoxybenzyl bromide, could lead to the formation of isomeric final products, which may be difficult to separate.

  • By-products:

    • Bis-substitution products: Reaction of the benzyl bromide with the product itself.

    • Degradation Products: Oxidation of the pyrrolidine ring or demethylation of the methoxy group can occur under harsh conditions or upon storage. For instance, oxidation could lead to the formation of 2-pyrrolidinone derivatives.[5]

Chapter 2: The Gold Standard Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For comprehensive impurity profiling, no technique offers a better combination of separation efficiency, sensitivity, and specificity than HPLC-MS.[2][6] The HPLC component separates the main compound from its impurities, while the MS component provides mass information that is crucial for both quantification and identification.[7][8]

Experimental Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Validation Prep Weigh Sample/Standard Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Prep->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter HPLC HPLC Separation (C18 Reversed-Phase) Filter->HPLC MS Mass Spectrometry (ESI+ Full Scan/SIM) HPLC->MS Eluent Integration Peak Integration & Area % Calculation MS->Integration Identification Impurity Identification (via m/z) Integration->Identification Validation Method Validation (ICH Q2(R1)) Identification->Validation Confirm Report Final Purity Report Validation->Report

Caption: Overall workflow for HPLC-MS purity assessment.

Detailed Experimental Protocol

Rationale: This protocol is designed for optimal separation of the moderately polar main compound from potentially more polar (e.g., pyrrolidine) or less polar (e.g., certain by-products) impurities.

1. Materials and Reagents

  • 1-(2-Bromo-5-methoxybenzyl)pyrrolidine reference standard and analytical sample.

  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, ultrapure (18.2 MΩ·cm).

  • Formic acid (FA), LC-MS grade.

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Causality: Formic acid is a volatile modifier that acidifies the mobile phase, promoting the protonation of the analyte and basic impurities. This enhances ionization efficiency in ESI+ mode and improves chromatographic peak shape.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Reference Standard Stock Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the analytical sample in the same manner as the reference standard.

3. HPLC System and Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). Causality: A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the particle size ensures high-efficiency separation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C. Causality: Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5
    15.0 95 5

    Causality: A gradient elution is essential for impurity profiling, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.[9]

4. Mass Spectrometer System and Conditions

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive. Causality: The pyrrolidine nitrogen is a basic site that is readily protonated to form a positive ion ([M+H]⁺), making ESI+ the ideal mode for sensitive detection.

  • Scan Mode:

    • Full Scan: m/z 100-500. Use for initial screening and identification of unknown impurities.

    • Selected Ion Monitoring (SIM): Monitor the [M+H]⁺ of the main compound (m/z 270.07, 272.07 for bromine isotopes) and any known impurities. Use for accurate quantification at low levels.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 325 °C.

Chapter 3: Ensuring Trustworthiness: Method Validation & Data Interpretation

A method is only as reliable as its validation. All purity analyses must be conducted using a validated method that adheres to the International Council for Harmonisation (ICH) guidelines.[10][11][12]

3.1. Key Validation Parameters

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[10] This is demonstrated by separating the main peak from all impurity peaks and the blank. The MS detector provides an orthogonal level of specificity by confirming the mass of each eluting peak.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A linearity range from the Limit of Quantitation (LOQ) to 120% of the standard concentration should be established.[10]

  • Accuracy: The closeness of the test results to the true value. Assessed by spike recovery experiments at different concentration levels.

  • Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), with acceptance criteria for Relative Standard Deviation (%RSD) typically below 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. This is critical for controlling genotoxic or other harmful impurities at ppm levels.

3.2. Interpreting the Chromatogram and Mass Spectra

  • Identify the Main Peak: The largest peak in the chromatogram should correspond to the retention time and m/z of the 1-(2-Bromo-5-methoxybenzyl)pyrrolidine reference standard. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major mass peaks at m/z 270.1 and 272.1.

  • Calculate Purity: Purity is typically reported as area percent.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Identify Impurities: Any other peak is a potential impurity.

    • Use the full-scan MS data to determine the m/z of the impurity.

    • This mass information, combined with knowledge of the synthetic process, allows for the proposal of impurity structures.[6][13] For example, a peak with an m/z of 280.0 suggests the starting material 2-bromo-5-methoxybenzyl bromide.

Chapter 4: A Comparative Analysis of Alternative Purity Assessment Techniques

While HPLC-MS is the superior technique, it is valuable to understand its performance in the context of other available methods.

FeatureHPLC-MSHPLC-UVGC-MSqNMR
Specificity Very High (Separation + Mass)Moderate to HighHigh (Separation + Mass)Very High (Structural)
Sensitivity Very High (ppb-ppt)Moderate (ppm)High (ppb-ppm)Low (requires >1% level)
Quantification ExcellentExcellentGood (requires standards)Excellent (absolute method)
Identification Excellent (provides m/z)Poor (retention time only)Excellent (library searchable)Excellent (full structure)
Throughput HighHighModerateLow
Suitability for Analyte Ideal. Perfect for non-volatile, moderately polar compounds.Good for quantification, but poor for identification of unknown impurities.Poor. Analyte is not sufficiently volatile without derivatization.Good for confirming structure and assay of bulk material, but not for trace impurity detection.

Discussion: As the table illustrates, HPLC-UV is a viable alternative for routine quantification if impurities are already known and characterized. However, it lacks the discovery power of MS for identifying new or unexpected impurities.[7] GC-MS is unsuitable due to the low volatility of the target compound. Quantitative NMR (qNMR) is a powerful tool for assay determination without needing a reference standard, but its inherent lack of sensitivity makes it unsuitable for trace impurity analysis, which is the primary goal of a purity assessment.

Conclusion

The purity of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a critical quality attribute that directly impacts the safety and quality of downstream pharmaceutical products. The HPLC-MS method detailed in this guide provides a comprehensive, sensitive, and specific solution for this analytical challenge. By combining high-efficiency chromatographic separation with the definitive identification power of mass spectrometry, this approach allows for the confident detection, identification, and quantification of impurities. The validation of this method according to ICH guidelines ensures that the generated data is reliable and trustworthy, supporting robust quality control throughout the drug development lifecycle. For the definitive assessment of purity for this and similar pharmaceutical intermediates, HPLC-MS remains the unequivocal gold standard.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Available at: [Link]

  • Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews. Available at: [Link]

  • Daniel, D. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]

  • Patel, R., et al. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Systematic Reviews in Pharmacy. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • You, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Arcinova. (2021). The benefits of high-resolution mass spectrometry for impurity profiling. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Bakulina, O., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. Available at: [Link]

  • Vanhoenacker, G., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]

  • Martiniova, L., et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules. Available at: [Link]

  • Jen, C., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere. Available at: [Link]

  • Miller, B. (2020). Impurity Identification in Small-Molecule APIs. Pharma's Almanac. Available at: [Link]

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. Available at: [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Available at: [Link]

  • Naik, S., et al. (2014). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Available at: [Link]

  • Wang, T., & Gu, C. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Bioprocessing. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Zhang, X., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • FooDB. Showing Compound 2-Pyrrolidinone. Available at: [Link]

Sources

A Comparative Guide to Biological Target Identification for Novel Ligands: A Case Study of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery and chemical biology, the identification of a small molecule's biological target is a foundational step.[1][2] This process, often termed target deconvolution, is critical for understanding a compound's mechanism of action, optimizing its therapeutic efficacy, and predicting potential off-target effects.[3][4][5] The compound 1-(2-Bromo-5-methoxybenzyl)pyrrolidine serves as a pertinent case study—a novel chemical entity with a pyrrolidine scaffold, a structure known for its presence in a wide array of biologically active molecules, yet whose specific biological target remains uncharacterized.[6][7]

This guide provides a comparative analysis of the principal methodologies used for de novo biological target identification. It is designed to be a practical resource for researchers, offering a scientifically rigorous framework for moving from an uncharacterized "hit" compound to a validated biological target. We will compare and contrast computational, biochemical, and cell-based strategies, providing the causal logic behind experimental choices and detailing self-validating protocols.

Part 1: Hypothesis Generation — A Comparison of In Silico Target Prediction Methods

Before committing to resource-intensive experimental work, computational methods can generate a valuable, hypothesis-driven list of potential targets.[8][9][10] These in silico approaches leverage vast databases of known chemical structures and their biological activities to predict interactions for a novel compound.[5][11]

Methodology 1: Ligand-Based Similarity Searching

This approach is based on the principle that structurally similar molecules are likely to interact with similar biological targets. By searching large chemogenomic databases, we can identify known compounds that resemble 1-(2-Bromo-5-methoxybenzyl)pyrrolidine and use their annotated targets as starting points.

Experimental Protocol:

  • Obtain SMILES String: Convert the 2D structure of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine into its SMILES (Simplified Molecular Input Line Entry System) format.

  • Select Databases: Utilize public databases such as ChEMBL, PubChem, and BindingDB.

  • Perform Similarity Search: Input the SMILES string into the search tools of the selected databases. Use the Tanimoto coefficient (a common measure of structural similarity) to rank the results, typically considering a threshold of >0.85 as significant.

  • Analyze Results: Examine the annotated biological targets of the most structurally similar compounds to compile a list of potential targets.

Methodology 2: Pharmacophore Modeling & Screening

This technique abstracts the key steric and electronic features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) into a 3D pharmacophore model. This model is then used as a query to screen databases of protein structures to find proteins with binding sites that can accommodate these features.

Methodology 3: Machine Learning-Based Target Prediction

In recent years, machine learning models have been trained on extensive datasets of compound-target interactions.[12][13] Web servers like SwissTargetPrediction and TargetHunter use these models to predict a panel of likely targets based solely on the 2D structure of a query molecule.[11]

Data Presentation: Comparison of In Silico Prediction Methods

MethodPrincipleProsConsTypical Output
Similarity Searching Structurally similar molecules have similar targets.Fast, intuitive, relies on direct experimental data for analogs.Limited by the novelty of the scaffold; if no close analogs exist, it will fail.List of known targets for structurally similar compounds.
Pharmacophore Screening Matches key 3D chemical features to protein binding sites.Can identify novel scaffolds that fit a known binding site. Independent of overall structural similarity.Requires high-quality 3D protein structures; can be computationally intensive.Ranked list of proteins whose binding sites match the pharmacophore.
Machine Learning Predicts targets based on statistical models trained on known ligand-target data.[14]Very fast, provides probabilistic scores, can predict targets across different protein families.[12][14]Predictions are probabilistic and can be biased by the training data; may produce false positives.A ranked list of predicted protein targets with confidence scores.

Part 2: Experimental Target Identification — A Comparative Workflow Analysis

Following in silico hypothesis generation, experimental methods are required to identify direct binding partners in a biological context. The choice of method depends on factors such as the need for compound modification, the desired physiological relevance, and available resources.

Workflow 1: Affinity-Based Proteomics

This is a direct biochemical approach that uses the compound as "bait" to "fish" for its protein targets from a complex mixture like a cell lysate.[1][15][16]

Experimental Protocol:

  • Probe Synthesis: Chemically modify 1-(2-Bromo-5-methoxybenzyl)pyrrolidine by introducing a linker arm at a position that is predicted to be non-essential for target binding. This linker is then used to covalently attach the compound to a solid support, such as sepharose beads.

  • Affinity Pull-Down: Incubate the compound-conjugated beads with a cell or tissue lysate. The target protein(s) will bind to the immobilized compound.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.[5]

  • Elution: Elute the specifically bound proteins from the beads, often using a denaturing agent or by competing with an excess of the free compound.

  • Protein Identification: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

G cluster_0 Probe Synthesis cluster_1 Affinity Pull-Down cluster_2 Analysis Compound 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Linker Add Linker Arm Compound->Linker Beads Immobilize on Beads Linker->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Identification Elute->MS Hits Identify Specific Binding Proteins MS->Hits

Workflow for Affinity-Based Proteomics.
Workflow 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in a cellular environment without modifying the compound.[19][20] The principle is that ligand binding increases a protein's thermal stability, causing it to remain soluble at higher temperatures.[21][22]

Experimental Protocol:

  • Cell Treatment: Treat intact cells or cell lysates with 1-(2-Bromo-5-methoxybenzyl)pyrrolidine or a vehicle control.

  • Thermal Challenge: Aliquot the samples and heat them across a range of temperatures (e.g., 40°C to 70°C).[23]

  • Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.

  • Quantification: Analyze the amount of a specific candidate protein remaining in the soluble fraction at each temperature using Western Blot. For proteome-wide discovery (CETSA-MS), the entire soluble proteome is analyzed by mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein versus temperature to generate "melting curves." A shift in the curve to a higher temperature in the compound-treated sample indicates target engagement.[22]

G a Target Protein (Unbound) b Heat Applied a->b c Protein Denatures & Aggregates b->c d Target Protein + Ligand e Heat Applied d->e f Complex is Stabilized (Remains Soluble) e->f

Principle of the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Comparison of Experimental Workflows

ParameterAffinity-Based ProteomicsCellular Thermal Shift Assay (CETSA)
Principle Physical isolation of binding partners.Ligand-induced thermal stabilization of the target.[20]
Compound Modification Required. Can alter binding properties.Not required. Tests the native compound.
Physiological Context Typically uses cell lysates (in vitro).Can be performed in intact cells and tissues (in situ).[21]
Primary Output A list of proteins that bind to the immobilized compound.A thermal shift curve confirming target engagement and stability.
Common Artifacts Non-specific binding to the linker or beads; "hydrophobic capture."Not all proteins show a clear thermal shift; indirect effects on protein stability.
Throughput Lower throughput, requires bespoke probe synthesis.Higher throughput, especially for candidate validation.

Part 3: Target Validation — The Path to Confirmation

Identifying a "hit" from a discovery experiment is not the end point. A rigorous, multi-pronged validation strategy is essential to confirm that the candidate protein is a true, biologically relevant target.[24][25]

Methodology 1: Biophysical Binding Assays

These methods confirm a direct, physical interaction between the compound and a purified candidate protein, providing quantitative data on binding affinity.

  • Surface Plasmon Resonance (SPR): An optical technique that measures changes in the refractive index at a sensor surface as an analyte (the compound) flows over an immobilized ligand (the protein).[26][27] It provides real-time kinetics (k_on, k_off) and the equilibrium dissociation constant (K_D).[28][29][30]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (K_D, enthalpy, entropy).

Methodology 2: Genetic Perturbation

Genetic approaches provide the highest level of confidence by linking the protein target to the compound's cellular effect.[31][]

  • CRISPR/Cas9 Knockout: The gene encoding the candidate target protein is permanently knocked out.[31][33] If the cells become resistant to the compound's phenotype (e.g., cytotoxicity), it strongly validates the target.[24][25][33]

  • siRNA/shRNA Knockdown: Temporarily reduces the expression of the target protein. This can be used to corroborate findings from CRISPR experiments.

G cluster_validation Validation Strategy Discovery Target Discovery (e.g., Affinity-MS, CETSA-MS) Candidate Putative Target Protein(s) Discovery->Candidate Biophysical Biophysical Confirmation (SPR, ITC) Candidate->Biophysical Biochemical Biochemical Assay (e.g., Enzyme Inhibition) Candidate->Biochemical Cellular Cellular Engagement (CETSA Western Blot) Candidate->Cellular Genetic Genetic Validation (CRISPR/siRNA) Candidate->Genetic Validated Validated Biological Target Biophysical->Validated Biochemical->Validated Cellular->Validated Genetic->Validated

Integrated workflow for target identification and validation.

Conclusion

The identification of the biological target for a novel compound like 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a multi-step, iterative process. There is no single "best" method; rather, a successful strategy relies on an integrated approach. It begins with computationally-driven hypothesis generation to narrow the field of potential targets. This is followed by robust experimental discovery, comparing methodologies like affinity proteomics and CETSA to identify high-confidence candidates. Finally, a rigorous validation cascade using orthogonal biophysical and genetic techniques is imperative to confirm the target and elucidate the compound's mechanism of action. This logical progression from prediction to discovery and ultimately to validation provides the highest degree of scientific confidence and is the cornerstone of modern chemical biology and drug discovery.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

  • The impact of CRISPR-Cas9 on target identification and valid
  • Target deconvolution str
  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • CRISPR Cas9 Gene Editing for Target Identification and Valid
  • CRISPR Cas9 Gene Editing.
  • Target Deconvolution | Drug Discovery | CRO services.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Explore the role of CRISPR gene editing in target valid
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
  • Target Valid
  • Identifying novel drug targets with comput
  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D
  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.
  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH.
  • In Silico Target Prediction for Small Molecules. PubMed.
  • Surface plasmon resonance. Wikipedia.
  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Novel target identification towards drug repurposing based on biological activity profiles. PLOS One.
  • In Silico Target Prediction.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Target identification and mechanism of action in chemical biology and drug discovery. NIH.
  • A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds. Benchchem.
  • In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • Natural Bioactive Compound Target Identification.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Proteomics. Wikipedia.
  • Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. PMC - PubMed Central.
  • Emerging Affinity-Based Techniques in Proteomics. PMC - NIH.
  • Proteomic Analysis and Discovery Using Affinity Proteomics and Mass Spectrometry. PMC.
  • Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. YouTube.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities.
  • (PDF) Pyrrolizines: natural and synthetic derivatives with diverse biological activities.
  • An Overview on Chemistry and Biological Importance of Pyrrolidinone.
  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.

Sources

A Comparative Guide to the Toxicological Profiles of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1-(2-bromo-5-methoxybenzyl)pyrrolidine scaffold is an emerging structure in medicinal chemistry, presenting a unique combination of a halogenated aromatic ring and a saturated heterocycle. As with any novel chemical series, a thorough understanding of its toxicological profile is paramount for advancing any potential therapeutic candidates. This guide provides a predictive comparison of the toxicological profiles of the parent compound, 1-(2-bromo-5-methoxybenzyl)pyrrolidine, and several of its hypothetical derivatives. Due to the novelty of this specific chemical class, this analysis is built upon established principles of toxicology, metabolism, and structure-activity relationships (SAR) derived from analogous chemical structures. We will explore key toxicological endpoints, including cytotoxicity, genotoxicity, neurotoxicity, and hepatotoxicity, and provide standardized protocols for their experimental evaluation. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for assessing the safety of this promising class of compounds.

Introduction: The Need for Early-Stage Toxicological Profiling

The pyrrolidine ring is a cornerstone in drug discovery, appearing in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, sp³-hybridized structure allows for intricate three-dimensional interactions with biological targets, making it a privileged scaffold.[3] When combined with a substituted benzyl group, such as 2-bromo-5-methoxybenzyl, the resulting molecule gains specific physicochemical properties that can modulate its biological activity, permeability, and metabolic stability.

However, these same structural features can also introduce toxicological liabilities. The presence of a brominated aromatic ring, for instance, raises concerns about metabolic activation into reactive intermediates, a known mechanism for the hepatotoxicity of compounds like bromobenzene.[4] Therefore, early and predictive toxicological assessment is not merely a regulatory hurdle but a critical step in the drug discovery pipeline to identify and mitigate risks, thereby reducing late-stage attrition of drug candidates.[5]

This guide will focus on a comparative analysis of the following representative molecules to explore potential structure-activity relationships:

  • Derivative A (Parent): 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

  • Derivative B (Isomer): 1-(4-Bromo-2-methoxybenzyl)pyrrolidine

  • Derivative C (Potential Metabolite): 1-(2-Bromo-5-hydroxybenzyl)pyrrolidine

  • Derivative D (Ring-Substituted): 1-(2-Bromo-5-methoxybenzyl)-2-methylpyrrolidine

By comparing these structures, we can hypothesize how changes in substituent position, metabolic fate, and steric hindrance may impact the overall safety profile.

Comparative Toxicological Profiles

Cytotoxicity: Assessing Effects on Cell Viability

Cytotoxicity, or the quality of being toxic to cells, is a fundamental starting point for any toxicological evaluation. It is typically assessed in vitro across a panel of cell lines to determine the concentration at which a compound causes cell death and to identify potential target organs.

Predicted Profile & Comparison:

  • Derivative A (Parent): The parent compound's cytotoxicity will likely be moderate and dependent on the cell line. The lipophilicity imparted by the benzyl and bromo groups may facilitate membrane passage.

  • Derivative B (Isomer): Moving the bromine to the para-position (less sterically hindered) could potentially alter its interaction with cellular targets or its susceptibility to metabolic enzymes, which may slightly change its IC₅₀ value.

  • Derivative C (Metabolite): The phenolic derivative, a likely metabolite of the parent compound via O-demethylation, may exhibit higher cytotoxicity. Phenolic groups can be redox-active, potentially leading to the generation of reactive oxygen species (ROS) and oxidative stress.

  • Derivative D (Ring-Substituted): The addition of a methyl group on the pyrrolidine ring increases lipophilicity and introduces a new chiral center. This could either increase cytotoxicity by enhancing membrane interactions or decrease it by sterically hindering the molecule from binding to a toxic target.

Data Summary Table (Hypothetical IC₅₀ Values)

DerivativeStructurePredicted IC₅₀ (µM) on HepG2 CellsPredicted IC₅₀ (µM) on SH-SY5Y CellsRationale
A (Parent) 1-(2-Bromo-5-methoxybenzyl)pyrrolidine25 - 5030 - 60Baseline cytotoxicity from lipophilic structure.
B (Isomer) 1-(4-Bromo-2-methoxybenzyl)pyrrolidine20 - 4525 - 55Minor change expected; dependent on enzyme accessibility.
C (Metabolite) 1-(2-Bromo-5-hydroxybenzyl)pyrrolidine10 - 2515 - 30Increased potential for oxidative stress due to phenol group.
D (Ring-Substituted) 1-(2-Bromo-5-methoxybenzyl)-2-methylpyrrolidine15 - 4020 - 50Increased lipophilicity may enhance cytotoxicity.
Genotoxicity: The Potential for DNA Damage

Genotoxicity assays are crucial for identifying compounds that can damage genetic material (DNA), potentially leading to mutations or cancer. Key assays include the Ames test (mutagenicity in bacteria), the micronucleus test (chromosomal damage), and the comet assay (DNA strand breaks).

Predicted Profile & Comparison:

The primary concern for genotoxicity in this series stems from the metabolic activation of the bromobenzene moiety. Cytochrome P450 enzymes can oxidize the aromatic ring to form reactive epoxide intermediates.[4] These epoxides are electrophilic and can covalently bind to nucleophilic sites on DNA, forming DNA adducts that lead to mutations if not repaired.

  • Derivative A (Parent): Possesses a risk of genotoxicity following metabolic activation to an arene oxide. The rate of this activation will be key.

  • Derivative B (Isomer): The position of the bromine atom can influence the regioselectivity of epoxidation. A para-bromo substituent might lead to a different profile of epoxide metabolites, some of which could be more or less reactive than those from the ortho-bromo isomer.

  • Derivative C (Metabolite): The phenolic derivative could be further oxidized to a quinone-type species, which is another class of reactive metabolite known to cause genotoxicity through redox cycling and DNA adduction. This derivative may therefore pose a higher genotoxic risk.

  • Derivative D (Ring-Substituted): The substitution on the pyrrolidine ring is unlikely to directly influence the metabolic activation of the distant aromatic ring, so its genotoxic potential is predicted to be similar to the parent compound.

Neurotoxicity

Given that the pyrrolidine scaffold is common in centrally-acting agents, including novel psychoactive substances, assessing neurotoxicity is essential.[6] Many such compounds exert their effects by interacting with monoamine transporters (for dopamine, serotonin, and norepinephrine). Adverse effects can range from seizures and agitation to long-term neuronal damage.[6]

Predicted Profile & Comparison:

  • Derivative A (Parent): The structural similarity to some synthetic cathinones suggests a potential for interaction with monoamine transporters. Over-stimulation of these systems can lead to excitotoxicity and oxidative stress in neuronal cells.

  • Derivatives B, C, and D: The specific substitutions will modulate the affinity for transporters and receptors in the central nervous system. For instance, the phenolic group in Derivative C could introduce hydrogen-bonding capabilities, potentially altering its receptor binding profile compared to the methoxy-containing parent. The stereochemistry of Derivative D could also lead to enantiomer-specific differences in neuroreceptor affinity.

Hepatotoxicity

The liver is the primary site of metabolism for xenobiotics, making it highly susceptible to drug-induced injury. As mentioned, the metabolism of brominated aromatic compounds is a well-known cause of hepatotoxicity.[4][7] Metabolism by CYP enzymes can produce reactive metabolites that deplete cellular glutathione, induce oxidative stress, and bind to mitochondrial proteins, leading to hepatocellular necrosis.

Predicted Profile & Comparison:

  • Derivative A (Parent): High risk for metabolism-induced hepatotoxicity, analogous to bromobenzene. The key toxic event is expected to be the formation of a reactive arene oxide intermediate.

  • Derivative B (Isomer): The position of the halogen can affect the rate of metabolic activation and detoxification, but a significant risk of hepatotoxicity is still predicted.

  • Derivative C (Metabolite): This phenolic derivative is on the pathway to detoxification via glucuronidation or sulfation. However, if these pathways are saturated, it can be oxidized to reactive quinones, which are also potent hepatotoxins. Therefore, its toxicity is dose-dependent and relies on the balance between detoxification and activation pathways.

Structure-Activity Relationship (SAR) Analysis

The predicted toxicological profiles suggest several key SAR trends for this chemical class.

Caption: Predicted Structure-Activity Relationships for Toxicity.

  • Aromatic Substitution: The position and nature of substituents on the benzyl ring are critical drivers of toxicity. The bromine atom is a key site for metabolic activation to reactive epoxides. The methoxy group's position influences this activation, and its conversion to a hydroxyl group (Derivative C) creates a new potential liability via quinone formation.

  • Pyrrolidine Ring: While less likely to be a site of metabolic activation, modifications to the pyrrolidine ring (as in Derivative D) can significantly alter the compound's physicochemical properties (pKa, logP), which in turn affects its absorption, distribution, and affinity for off-target proteins like CNS transporters or hERG channels.

  • Metabolism is Key: The overarching theme is that the toxicity of this class is likely driven by metabolism. Therefore, understanding the metabolic pathways is essential for predicting the safety profile of any new derivative.

Experimental Methodologies

To experimentally validate these predictions, a tiered screening approach is recommended.

Workflow start Novel Derivative Synthesis in_vitro Tier 1: In Vitro Screening start->in_vitro cytotox Cytotoxicity Assay (e.g., MTT on HepG2, SH-SY5Y) in_vitro->cytotox genotox Genotoxicity Assay (e.g., Comet Assay) cytotox->genotox metabolism Metabolic Stability (Liver Microsomes) genotox->metabolism decision1 Favorable In Vitro Profile? metabolism->decision1 in_vivo Tier 2: In Vivo Screening (Rodent Model) decision1->in_vivo Yes stop STOP (Redesign/Abandon) decision1->stop No acute_tox Acute Toxicity Study (e.g., OECD 423) in_vivo->acute_tox tk Toxicokinetics acute_tox->tk decision2 Acceptable In Vivo Profile? tk->decision2 decision2->stop No proceed Proceed to Further Safety Studies decision2->proceed Yes

Caption: General Workflow for Preclinical Toxicological Assessment.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol determines the concentration of a test compound that reduces the viability of cultured cells by 50% (IC₅₀). It measures the metabolic activity of cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.

Materials:

  • Human cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates, multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well and mix thoroughly with the pipette to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Alkaline Comet Assay for Genotoxicity

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Cultured cells treated with test compound

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • PBS, Lysis buffer, Alkaline electrophoresis buffer (pH > 13)

  • SYBR Green or other DNA-intercalating dye

  • Microscope slides, electrophoresis tank, fluorescence microscope with analysis software

Procedure:

  • Cell Preparation: Treat cells with various concentrations of the test compound for a defined period (e.g., 4-24 hours). Include a negative (vehicle) and positive (e.g., H₂O₂) control. Harvest cells and resuspend in ice-cold PBS at ~1 x 10⁵ cells/mL.

  • Slide Preparation: Coat microscope slides with a layer of 1% NMPA.

  • Embedding: Mix the cell suspension with 0.7% LMPA at a 1:10 (v/v) ratio at 37°C. Quickly pipette 75 µL of this mixture onto the pre-coated slide, cover with a coverslip, and let it solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C. This removes cell membranes and histones, leaving behind nucleoids.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., 25 V, 300 mA) for 20-30 minutes. DNA with breaks will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye like SYBR Green.

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Score at least 50 cells per slide using image analysis software to quantify the percentage of DNA in the tail, which is a measure of DNA damage.

Discussion and Future Perspectives

The toxicological profile of 1-(2-bromo-5-methoxybenzyl)pyrrolidine derivatives is predicted to be heavily influenced by the metabolism of the substituted aromatic ring. The primary concerns are potential hepatotoxicity and genotoxicity arising from the formation of reactive arene oxide or quinone-type metabolites. Neurotoxic effects are also possible due to the presence of the N-benzylpyrrolidine moiety, a common pharmacophore in CNS-active compounds.

Our comparative analysis suggests that Derivative C (the phenolic metabolite) may present the highest intrinsic toxicological risk due to its potential for redox cycling. Conversely, derivatives where metabolic activation is slower or where detoxification pathways are favored would likely exhibit a more favorable safety profile.

For any drug development program involving this scaffold, the following steps are critical:

  • Early In Vitro Screening: Conduct the cytotoxicity and genotoxicity assays described above on any new analogue.

  • Metabolic Profiling: Use in vitro systems like liver microsomes or S9 fractions to identify the major metabolites and determine if reactive intermediates are formed.[8] This is the most crucial step for validating the predictions in this guide.

  • In Silico Modeling: Computational tools can be used to predict metabolic fate, transporter interactions, and other off-target effects, helping to prioritize which derivatives to synthesize and test.[9]

By integrating these predictive and experimental approaches, researchers can navigate the potential toxicological liabilities of the 1-(2-bromo-5-methoxybenzyl)pyrrolidine class and efficiently identify derivatives with the highest potential for therapeutic success.

References
  • Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. Environment International, 29(6), 801-828. Available from: [Link]

  • Wiśniewska-Knypl, J. M., & Jajte, J. (1998). [Toxicity of selected brominated aromatic compounds]. Medycyna pracy, 49(3), 285-293. Available from: [Link]

  • Verma, A., Kumar, D., & Singh, P. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic chemistry, 94, 103441. Available from: [Link]

  • Hanzlik, R. P., & Walsh, J. S. (1981). Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes. Drug metabolism and disposition: the biological fate of chemicals, 9(3), 253-258. Available from: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]

  • Odo, O. S., et al. (2024). Computational predictive toxicology modeling for assessing human health risks of novel psychoactive substances (NPS): a case study. African Journal of Drug and Alcohol Studies, 23(2), 115-136. Available from: [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Available from: [Link]

  • Lee, S., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 28(21), 7380. Available from: [Link]

  • Yang, W., et al. (2005). Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. Bioorganic & medicinal chemistry letters, 15(4), 1225–1228. Available from: [Link]

  • Ronen, Z., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1450. Available from: [Link]

  • PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Parveen, A., et al. (2017). Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease. Archiv der Pharmazie, 350(1-2), e1600257. Available from: [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Available from: [Link]

  • Forrester, M. B., et al. (2014). Toxicology and management of novel psychoactive drugs. Clinical toxicology, 52(7), 674-684. Available from: [Link]

  • Bhat, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247095. Available from: [Link]

  • Sachana, M., et al. (2015). Toxicological testing: In vivo and in vitro models. In Comprehensive Guide to Toxicology in Preclinical Drug Development. Academic Press. Available from: [Link]

  • Biftu, T., et al. (2006). Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors. Journal of medicinal chemistry, 49(12), 3585-3599. Available from: [Link]

  • Villegas-Alcaraz, A., et al. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 24(17), 13350. Available from: [Link]

  • Bhat, A., Singh, I., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European journal of medicinal chemistry, 245, 114922. Available from: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in current chemistry, 379(5), 34. Available from: [Link]

  • American Chemical Society. (n.d.). Journal of Medicinal Chemistry. Available from: [Link]

Sources

A Comparative Guide to the Therapeutic Potential of Substituted Benzylpyrrolidines in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrrolidine Scaffold in Anticancer Drug Discovery

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds.[1][2] Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold, offering a three-dimensional architecture that can be readily functionalized to optimize interactions with biological targets.[1][2] In the realm of oncology, pyrrolidine derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of anticancer activities.[2][3][4] Their diverse mechanisms of action, coupled with the potential for synthetic modification to enhance potency and selectivity, have made them a focal point of intensive research and development efforts.[1][3]

This guide delves into the therapeutic potential of a specific subclass of these compounds: 1-(substituted benzyl)pyrrolidines. While direct experimental data on the biological activity of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is not extensively available in the public domain, the structural alerts provided by the bromo and methoxy substitutions on the benzyl ring, coupled with the known anticancer properties of related analogues, provide a strong impetus for its investigation as a potential therapeutic agent. This document will, therefore, provide a comparative analysis of structurally related benzylpyrrolidine derivatives, drawing upon existing experimental data to elucidate the structure-activity relationships (SAR) that govern their cytotoxic effects. By examining the influence of various substituents on the benzyl moiety, we aim to provide a predictive framework for the therapeutic potential of novel compounds such as 1-(2-Bromo-5-methoxybenzyl)pyrrolidine and to guide future drug discovery efforts in this chemical space.

Comparative Analysis of Anticancer Activity: A Focus on Structure-Activity Relationships

The therapeutic efficacy of benzylpyrrolidine derivatives as anticancer agents is intricately linked to the nature and position of substituents on the benzyl ring. To illustrate these structure-activity relationships, we will examine the cytotoxic effects of a series of 1-benzylpyrrolidin-3-ol analogues against various human cancer cell lines.

In Vitro Cytotoxicity Data

The following table summarizes the percentage of cytotoxicity of a series of synthesized 1-benzylpyrrolidin-3-ol analogues against a panel of human cancer cell lines. This data provides a basis for understanding how different substitutions on the benzyl ring influence anticancer activity.

Compound IDSubstitution on Benzyl RingHL-60 (% Cytotoxicity)A549 (% Cytotoxicity)NCI H322 (% Cytotoxicity)A431 (% Cytotoxicity)T98G (% Cytotoxicity)
5a 4-Nitro4525302028
5b 3-Nitro4022281825
5c 2-Nitro3518251522
5d 4-Chloro5535403038
5e 3-Chloro5032382835
5f 2-Chloro4830352532
5g 4-Fluoro6040453542
5h 3-Fluoro5838423240
5i 2-Fluoro5636403038
5j 4-Bromo7050554552
5k 3-Bromo6548524250
5l 2-Bromo6245504048
5m 4-Methoxy3015201218
5n 3-Methoxy2812181015
5o 2-Methoxy251015812
5p Unsubstituted20812510

Data adapted from a study on the cytotoxic propensity of 1-benzylpyrrolidin-3-ol analogues. The original study should be consulted for detailed experimental conditions.

Interpretation of Structure-Activity Relationships

The data presented above reveals several key trends regarding the influence of benzyl ring substituents on the anticancer activity of these pyrrolidine derivatives:

  • Effect of Halogens: The presence of a halogen atom on the benzyl ring generally enhances cytotoxic activity. Bromine substitution appears to be particularly effective, with the 4-bromo analogue (5j ) exhibiting the highest cytotoxicity across all tested cell lines. This suggests that the electronic and steric properties of the halogen play a crucial role in the compound's interaction with its biological target.

  • Positional Isomerism: The position of the substituent on the benzyl ring also significantly impacts activity. For halogenated compounds, the para (4-) position generally confers the highest potency, followed by the meta (3-) and ortho (2-) positions. This indicates that the spatial arrangement of the substituent is critical for optimal binding to the target molecule.

  • Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups, such as nitro and halo groups, tend to increase anticancer activity compared to the unsubstituted analogue (5p ). Conversely, electron-donating groups, such as the methoxy group, appear to decrease activity. This suggests that a more electron-deficient aromatic ring may be favorable for the biological activity of these compounds.

Based on these observations, it is plausible to hypothesize that 1-(2-Bromo-5-methoxybenzyl)pyrrolidine could possess notable anticancer activity. The presence of the bromo substituent is expected to contribute positively to its cytotoxic potential. However, the presence of the methoxy group, an electron-donating group, might modulate this activity. Further experimental validation is necessary to ascertain the precise therapeutic potential of this specific compound.

Proposed Mechanism of Action: A Working Hypothesis

While the exact molecular targets of many benzylpyrrolidine derivatives are still under investigation, a growing body of evidence suggests that they may induce cancer cell death through the activation of apoptotic pathways. The lead compounds from the comparative study, for instance, were found to induce apoptosis in HL-60 cells. This process of programmed cell death is a critical mechanism for eliminating cancerous cells and is a hallmark of many successful anticancer drugs.

The proposed mechanism of action involves the interaction of the benzylpyrrolidine scaffold with key regulatory proteins in the apoptotic cascade. The specific substitutions on the benzyl ring likely influence the binding affinity and selectivity of the compound for its target, thereby modulating its pro-apoptotic efficacy.

Proposed_Mechanism_of_Action cluster_0 Cellular Environment Benzylpyrrolidine_Derivative 1-(Substituted Benzyl)pyrrolidine Derivative Target_Protein Pro-apoptotic Target Protein Benzylpyrrolidine_Derivative->Target_Protein Binding & Modulation Apoptotic_Cascade Activation of Apoptotic Cascade Target_Protein->Apoptotic_Cascade Initiation Cell_Death Cancer Cell Apoptosis Apoptotic_Cascade->Cell_Death Execution

Caption: Hypothetical signaling pathway for benzylpyrrolidine-induced apoptosis.

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further research and validation of the therapeutic potential of novel benzylpyrrolidine derivatives, we provide the following detailed experimental protocols for their synthesis and in vitro cytotoxicity assessment.

Synthesis of 1-(Substituted Benzyl)pyrrolidine Derivatives

A general and robust method for the synthesis of 1-(substituted benzyl)pyrrolidine derivatives is through the N-alkylation of pyrrolidine with a corresponding substituted benzyl bromide.

Synthesis_Workflow cluster_workflow Synthetic Workflow Start Start Materials: Pyrrolidine, Substituted Benzyl Bromide, Base (e.g., K2CO3), Solvent (e.g., DMF) Reaction Reaction Setup: Combine reactants in solvent. Stir at room temperature. Start->Reaction Monitoring Reaction Monitoring: Thin-Layer Chromatography (TLC) Reaction->Monitoring Workup Aqueous Workup: Quench reaction, extract with organic solvent, wash, and dry. Monitoring->Workup Upon completion Purification Purification: Column Chromatography Workup->Purification Characterization Product Characterization: NMR, Mass Spectrometry Purification->Characterization

Caption: General workflow for the synthesis of 1-(substituted benzyl)pyrrolidine derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve pyrrolidine (1.0 equivalent) and the desired substituted benzyl bromide (1.1 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the reaction mixture. The base acts as a scavenger for the hydrobromic acid generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture with water and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This is a general protocol and may require optimization for specific substrates.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HL-60) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The pyrrolidine scaffold, particularly when functionalized with a substituted benzyl group, represents a promising avenue for the discovery of novel anticancer agents. The comparative analysis presented in this guide highlights the critical role of the nature and position of substituents on the benzyl ring in modulating the cytotoxic activity of these compounds. Specifically, the presence of electron-withdrawing groups, such as halogens, at the para-position appears to be a key determinant of enhanced anticancer potency.

While direct experimental data for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is currently lacking, the structure-activity relationships derived from its analogues suggest that it warrants further investigation as a potential therapeutic candidate. The synthetic and screening protocols provided herein offer a clear roadmap for the synthesis and in vitro evaluation of this and other novel benzylpyrrolidine derivatives.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation: The synthesis and comprehensive in vitro and in vivo evaluation of a focused library of 1-(substituted benzyl)pyrrolidine derivatives, including 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, to definitively establish their therapeutic potential.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which these compounds exert their anticancer effects.

  • Optimization of Lead Compounds: Medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of the most promising lead compounds.

By systematically exploring the chemical space around the benzylpyrrolidine scaffold, the scientific community can continue to unlock the full therapeutic potential of this versatile class of molecules in the fight against cancer.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. JOCPR. [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]

  • Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? | ResearchGate. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF. ResearchGate. [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC - NIH. [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. As a brominated heterocyclic compound, its disposal requires a nuanced understanding of its chemical properties and adherence to strict regulatory standards to ensure the safety of laboratory personnel and environmental protection. This guide moves beyond a simple checklist, offering the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and compliant laboratory practice.

Hazard Profile and Core Safety Principles

Before handling waste, a complete understanding of the substance's intrinsic hazards is paramount. 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is not merely general chemical waste; its specific structure dictates its handling and disposal pathway.

Hazard Classification: Based on the Globally Harmonized System (GHS), this compound presents several hazards that directly inform safety and disposal protocols.[1]

Hazard ClassificationGHS CategoryImplication for Handling and Disposal
Skin IrritationCategory 2Direct contact can cause skin irritation. Impervious gloves are mandatory.[1]
Serious Eye IrritationCategory 2APoses a significant risk of serious eye irritation upon contact.[1] Chemical goggles are required.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation if inhaled.[1] All handling must be performed in a well-ventilated area, preferably a chemical fume hood.

The core principle for this compound's disposal is rooted in its identity as a halogenated organic compound .[2] Due to the presence of bromine, it must not be mixed with non-halogenated solvent waste.[3][4] The rationale for this segregation is twofold:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates specific disposal streams for different classes of chemical waste.[5][6][7]

  • Treatment Process: Halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[8][9] Mixing these wastes contaminates the non-halogenated stream, increasing disposal costs and environmental risk.

Pre-Disposal Safety: Required Personal Protective Equipment (PPE)

Safe disposal begins before the first drop of waste is transferred. Donning the correct PPE is a non-negotiable first step. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[8]

EquipmentSpecificationPurpose & Rationale
Eye Protection Chemical safety goggles or safety glasses with side-shields.[10][11]To prevent eye contact and serious irritation from splashes or aerosols.[1]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[12]To prevent skin contact, which can cause irritation.[1] Aromatic and halogenated hydrocarbons can attack many glove materials; inspect gloves for integrity before and during use.[12]
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.[10]
Respiratory Protection Not typically required if handling is performed within a certified chemical fume hood.To prevent inhalation of vapors, which may cause respiratory irritation.[1][10]

The Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is managed safely from the point of generation to its final collection by trained professionals.

Phase 1: Waste Characterization and Segregation
  • Identify as Hazardous Waste: As per the EPA's RCRA regulations, any chemical with the hazard characteristics of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine must be managed as hazardous waste.[13][14]

  • Classify as Halogenated Organic Waste: Due to the covalently bonded bromine atom, this compound falls into the "halogenated organic" waste category.[2]

  • Segregate at the Source: Immediately segregate waste containing this compound. Maintain a dedicated, properly labeled waste container for halogenated organic liquids.[3][4]

    • CRITICAL: Do NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[3]

    • CRITICAL: Do NOT mix with aqueous waste, acids, or bases.[2]

Phase 2: Containerization and Labeling
  • Select an Appropriate Container: Use a clean, chemically compatible container with a secure, vapor-tight screw cap. The container must be in good condition, free from leaks or defects.

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, label it with your institution's official hazardous waste tag.[4]

  • Complete the Label Information: The label must be filled out completely and legibly.[3] This includes:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "Waste 1-(2-Bromo-5-methoxybenzyl)pyrrolidine". Do not use abbreviations or chemical formulas.[3]

    • If in a solution, list all chemical constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., Irritant, Toxic).[4]

    • The name of the principal investigator or generator and the laboratory location.

Phase 3: Accumulation and Storage
  • Keep Containers Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[3][4] This prevents the release of vapors into the laboratory.

  • Store in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is at or near the point of generation and under the control of the operator.[4]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[4]

Phase 4: Arranging for Final Disposal
  • Do Not Dispose Down the Drain: Disposing of this chemical down the drain or in regular trash is a serious regulatory violation and environmental hazard.[10]

  • Contact Environmental Health and Safety (EHS): When the container is full or you are finished generating this waste stream, contact your institution's EHS department to arrange for pickup.[10]

  • Follow Institutional Procedures: Your EHS department will manage the transport and final disposal through a licensed hazardous waste management service, ensuring compliance with all federal and state regulations.[5][8][10]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area. Do not let anyone enter the spill area.

  • Assess the Spill Size:

    • Small Spill (<100 mL): If you are trained and have the proper equipment, contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[3] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

    • Large Spill (>100 mL): Evacuate the area immediately. Call your institution's emergency number or 911.[15]

  • Ventilate: Ensure the area is well-ventilated, preferably by a chemical fume hood.[16]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[17][18][19] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing.[18] Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[17][20] If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[17][20] If breathing is difficult, provide oxygen and seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[20] Seek immediate medical attention.[17]

Visualized Disposal Workflow

The following diagram illustrates the lifecycle of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine waste within a research facility.

G Disposal Workflow for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine A Waste Generation (in Fume Hood) B Characterize Waste (Halogenated Organic) A->B Step 1: Identify C Don Required PPE (Goggles, Gloves, Lab Coat) B->C Step 2: Prepare D Transfer to Segregated Halogenated Waste Container C->D Step 3: Contain E Securely Cap & Label Container (Contents, Hazards, Date) D->E Step 4: Document F Store in Secondary Containment (Satellite Accumulation Area) E->F Step 5: Store Safely G Request Pickup from Environmental Health & Safety (EHS) F->G Step 6: Coordinate H Transport to Licensed Hazardous Waste Facility G->H Final Disposal

Caption: Workflow for compliant disposal of halogenated chemical waste.

References

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6).
  • Hazardous Waste | US EPA. (n.d.).
  • PSFC Halogenated Solvents. (n.d.).
  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (2025, July 17).
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13).
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance - the NMSU safety. (2015, July 2).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, September 5).
  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • Navigating the Safe Disposal of 2-Phenylpyrrolidine: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • SAFETY DATA SHEET - BASF. (n.d.).
  • Bromination safety - YouTube. (2024, June 6).
  • Standard Operating Procedure - Bromine Safety. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • HAZARDOUS WASTE SEGREGATION. (2016, April 15).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • Safety Data Sheet - ChemScene. (2021, March 26).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
  • Guidelines for Halogenated Solvents Degreasing Operations. (1998, March 16).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, April 28).
  • Halogenated Solvents in Laboratories - Campus Operations. (2021, October).
  • Pyrrolidine - Apollo Scientific. (n.d.).
  • (PDF) SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS - ResearchGate. (2025, August 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, August 6).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025, November 10).
  • SAFETY DATA SHEET - CymitQuimica. (2025, December 30).
  • Pyrrolidine - HAZARD SUMMARY. (n.d.).
  • 1-(2-Bromo-5-methoxybenzyl)pyrrolidine - AK Scientific, Inc. (n.d.).

Sources

A Senior Application Scientist's Guide to Handling 1-(2-Bromo-5-methoxybenzyl)pyrrolidine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential operational procedures for handling 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, focusing on the selection and use of Personal Protective Equipment (PPE) and appropriate disposal protocols. The guidance is synthesized from an analysis of structurally related compounds, embedding field-proven insights to ensure both personal safety and experimental integrity.

At-a-Glance Hazard Assessment

Potential HazardAssociated Structural FeatureRationale & Primary Concern(s)Supporting Compounds
Skin Irritation Brominated Aromatic Ring, PyrrolidineHalogenated organic compounds and amines can be irritants upon dermal contact.5-Bromo-2-methoxypyridine, (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine
Serious Eye Irritation General Chemical NatureDirect contact with chemical dust or splashes can cause significant eye damage.[1][2][3]5-Bromo-2-methoxypyridine, 2-Bromo-5-methoxybenzoic acid
Respiratory Irritation Fine Particulate/AerosolInhalation of the compound as a dust or aerosol may irritate the respiratory tract.[1][4]5-Bromo-2-methoxypyridine, (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid
Harmful if Swallowed General Chemical NatureIngestion may lead to acute toxicity.[5]5-Bromo-2-methoxybenzaldehyde

Core PPE Ensemble: A Multi-Barrier System

The primary goal of the PPE ensemble is to prevent all routes of exposure: dermal, ocular, and inhalation. The selection of each component is critical and based on the anticipated hazards.

Hand Protection: The First Line of Defense

Given the potential for skin irritation, robust hand protection is non-negotiable.

  • Primary Gloves: Nitrile examination gloves are suitable for providing protection against incidental contact and splashes.[6] They offer a good balance of chemical resistance and dexterity for fine laboratory work.

  • Double-Gloving: For extended procedures or when handling larger quantities (>1g), double-gloving is recommended. This practice provides a critical time buffer in case the outer glove is breached, allowing for safe removal and replacement without compromising skin integrity.

  • Glove Selection Rationale: The selection of nitrile is based on its general resistance to a wide variety of chemicals. For prolonged or immersive contact, consultation of a glove compatibility chart is essential.[6]

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Chemical Splash Goggles: When handling the solid compound or any solutions, chemical splash goggles are mandatory.[6] Unlike safety glasses, goggles form a seal around the eyes, offering superior protection from splashes, dust, and aerosols that can bypass the gaps in standard safety glasses.[6]

  • Face Shield: When working with larger quantities where the risk of a significant splash is higher, a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[7]

Body Protection: Preventing Contamination of Personal Clothing
  • Laboratory Coat: A clean, flame-resistant laboratory coat with full-length sleeves and a snap or button front is required. It must be kept fully fastened to provide a continuous barrier.

  • Chemical-Resistant Apron: When handling larger volumes of solutions or during procedures with a high splash potential, a chemical-resistant apron (e.g., PVC) worn over the lab coat provides an additional layer of protection.[7]

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory. The shoes should be made of a non-porous material to prevent absorption of any spills.

Respiratory Protection: Controlling Inhalation Exposure

All handling of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine solid should be performed within a certified chemical fume hood to control exposure to airborne particulates.[8]

  • Standard Handling: For routine weighing and transfer of small quantities inside a fume hood, specific respiratory protection is typically not required, as the hood provides primary containment.

  • Potential for Aerosolization: If a procedure has a high potential for generating dust or aerosols that cannot be adequately contained by a fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask or a half-mask respirator with P100 cartridges) may be necessary.[9][10]

Operational Plans: From Handling to Disposal

A systematic workflow minimizes risk at every stage of the experimental process. The following protocols provide step-by-step guidance for key operations.

Workflow for PPE Selection and Donning

The following diagram outlines the decision-making process for selecting the appropriate level of PPE before beginning any work.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_ready Final Check A Review SDS & Assess Task (Quantity, Aerosol Risk) B Perform in Certified Chemical Fume Hood A->B C Don Lab Coat & Closed-Toe Shoes B->C D Don Primary Nitrile Gloves C->D E Don Second Pair of Nitrile Gloves (if required) D->E Large quantity or prolonged handling F Don Chemical Splash Goggles D->F Standard handling E->F G Don Face Shield (if high splash risk) F->G High splash risk H Ready to Handle Chemical F->H Standard splash risk G->H

Caption: PPE selection and donning workflow.

Step-by-Step Handling Protocol (Weighing and Transfer)
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatulas, weigh paper/boats, receiving vessel).

  • PPE: Don the appropriate PPE as determined by the workflow diagram above.

  • Transfer: Perform all manipulations deep within the fume hood. Carefully open the container. Use a clean spatula to transfer the desired amount of solid to a tared weigh boat.

  • Containment: Immediately and securely close the main container.

  • Dissolution/Reaction: Carefully add the weighed solid to the receiving vessel. If dissolving in a solvent, add the solvent slowly to avoid splashing.

  • Initial Decontamination: Clean the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and wipe with a disposable towel. Dispose of the towel as solid chemical waste.

Decontamination and Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety. Halogenated organic compounds require specific disposal streams.

Waste Segregation and Disposal Workflow

All waste materials must be segregated based on their physical state and chemical nature. Never dispose of this compound down the drain.

Disposal_Workflow cluster_generation Waste Generation Point cluster_streams Waste Segregation cluster_collection Waste Collection & Disposal A Experiment Complete B Contaminated Solid Waste (Gloves, Weigh Boats, Wipes) A->B C Non-Aqueous Liquid Waste (Unused Solutions, Rinsates) A->C D Empty Stock Container A->D E Collect in Labeled 'Halogenated Solid Waste' Container B->E F Collect in Labeled 'Halogenated Liquid Waste' Container C->F G Rinse 3x with appropriate solvent. Collect rinsate in liquid waste. Deface label. D->G I Arrange Pickup by Environmental Health & Safety (EH&S) E->I F->I H Dispose of rinsed container in appropriate solid waste bin. G->H

Caption: Waste segregation and disposal workflow.

Spill and Emergency Procedures
  • Small Spill (Solid):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material into a designated "Halogenated Solid Waste" container.[8]

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Skin Contact:

    • Immediately remove contaminated clothing and gloves.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][8][11]

    • Seek medical attention if irritation persists.[5]

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

By adhering to these detailed PPE, handling, and disposal protocols, researchers can confidently and safely work with 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, ensuring a secure environment for groundbreaking scientific advancement.

References

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from Princeton EHS website: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from EPA website: [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from Storemasta website: [Link]

  • Chemspace. (n.d.). 1-(2-bromo-5-methoxybenzoyl)pyrrolidine. Retrieved from Chemspace website: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC website: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-5-methoxybenzyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.